Indo 1 pentapotassium salt
Description
Properties
IUPAC Name |
pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPRMSXVNDMAN-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26K5N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421985 | |
| Record name | Indo 1 pentapotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132319-56-3 | |
| Record name | Indo 1 pentapotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Understanding the Ratiometric Properties of Indo-1: A Technical Guide
Indo-1 is a fluorescent indicator widely employed by researchers and scientists for the quantitative measurement of intracellular calcium concentrations.[1][2][3][4] Its utility in drug development and cellular signaling research stems from its ratiometric properties, which offer distinct advantages over single-wavelength indicators. This technical guide provides an in-depth exploration of the core principles of Indo-1, its spectral properties, and practical methodologies for its application.
Core Principles of Indo-1 Ratiometry
Indo-1 is a dual-emission calcium indicator, meaning that upon excitation at a single wavelength, it emits fluorescence at two different wavelengths depending on its binding state with calcium (Ca²⁺).[1] In a calcium-free environment, Indo-1 exhibits a longer wavelength emission peak, while in the presence of calcium, its emission spectrum shifts to a shorter wavelength.[1] This spectral shift is the foundation of its ratiometric nature. By calculating the ratio of the fluorescence intensities at these two emission wavelengths, one can determine the intracellular calcium concentration with high accuracy.[2][4] This ratiometric measurement inherently corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and reproducible data.[2][4]
Quantitative Data Summary
The key spectral and chemical properties of Indo-1 are summarized in the table below, providing a quick reference for experimental design and data analysis.
| Property | Value | References |
| Excitation Wavelength (λex) | ~350 nm | [5] |
| Emission Wavelength (λem) - Ca²⁺-free | ~475 nm | [1] |
| Emission Wavelength (λem) - Ca²⁺-bound | ~400 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230 nM | [3] |
| Quantum Yield | ~0.5 | |
| Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ |
Mandatory Visualizations
To further elucidate the principles and applications of Indo-1, the following diagrams have been generated using the Graphviz DOT language.
Ratiometric Measurement Principle of Indo-1
Caption: Principle of ratiometric calcium measurement using Indo-1.
Experimental Workflow for Intracellular Calcium Measurement
Caption: A typical experimental workflow for measuring intracellular calcium with Indo-1.
GPCR Signaling Pathway Leading to Intracellular Calcium Release
Caption: G-protein coupled receptor (GPCR) signaling cascade leading to intracellular calcium release.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Indo-1. The following sections outline key experimental protocols.
Indo-1 AM Ester Loading Protocol for Adherent Cells
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and culture until the desired confluency.
-
Loading Solution Preparation: Prepare a stock solution of Indo-1 AM in anhydrous DMSO. Immediately before use, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration typically ranging from 1 to 5 µM. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester.
-
Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer. Add the Indo-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
-
De-esterification: After loading, wash the cells twice with a fresh, warm buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Indo-1 inside the cells.
-
Measurement: The cells are now ready for fluorescence measurements.
Intracellular Calcium Measurement and Calibration
-
Instrumentation Setup: Configure the fluorescence microscope or fluorometer for UV excitation (around 350 nm) and dual-emission detection at approximately 400 nm and 475 nm.
-
Baseline Recording: Record the baseline fluorescence ratio (F400/F475) for a short period before applying any stimulus.
-
Stimulation: Introduce the experimental stimulus (e.g., agonist, ionophore) to the cells while continuously recording the fluorescence intensities at both wavelengths.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (400 nm / 475 nm) over time.
-
Calibration (Optional but Recommended): To convert the fluorescence ratio to absolute calcium concentrations, a calibration procedure is necessary. This typically involves determining the minimum ratio (Rmin) in a calcium-free environment (using a calcium chelator like EGTA) and the maximum ratio (Rmax) in a calcium-saturated environment (using a calcium ionophore like ionomycin in the presence of high extracellular calcium). The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Indo-1 for Ca²⁺.
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at calcium saturation.
-
Sf2/Sb2 is the ratio of the fluorescence intensity of the calcium-free form to the calcium-bound form at the denominator wavelength (~475 nm).
-
This in-depth guide provides the foundational knowledge and practical steps for utilizing the ratiometric properties of Indo-1 for precise intracellular calcium measurements. By understanding the core principles and adhering to detailed experimental protocols, researchers can effectively leverage this powerful tool in their scientific investigations.
References
- 1. Indo-1 - Wikipedia [en.wikipedia.org]
- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Indo-1 AM | AAT Bioquest [aatbio.com]
- 4. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
A Researcher's Guide to Intracellular Calcium Measurement: Indo-1 Pentapotassium Salt vs. Indo-1 AM Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct characteristics, cell loading methodologies, and key considerations when choosing between the two primary forms of the ratiometric calcium indicator, Indo-1: the membrane-impermeant pentapotassium salt and the cell-permeant acetoxymethyl (AM) ester. Understanding these differences is critical for designing robust and accurate intracellular calcium imaging experiments.
Core Concepts: Indo-1 as a Ratiometric Calcium Indicator
Indo-1 is a fluorescent dye widely utilized for measuring intracellular calcium concentrations ([Ca²⁺]i).[1][2] Its key advantage lies in its ratiometric properties.[1] Unlike single-wavelength indicators, Indo-1 exhibits a spectral shift upon binding to calcium. When excited by ultraviolet (UV) light (around 350 nm), the dye's fluorescence emission maximum shifts from approximately 475 nm in a calcium-free environment to about 400 nm when saturated with calcium.[1][2][3][4][5] This dual-emission characteristic allows for the calculation of a ratio of the two emission intensities, which provides a more accurate and stable measurement of [Ca²⁺]i, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][6]
Comparative Analysis: Indo-1 Pentapotassium Salt vs. Indo-1 AM Ester
The primary distinction between the two forms of Indo-1 lies in their cell permeability and, consequently, their method of introduction into the cell.
| Property | Indo-1 Pentapotassium Salt | Indo-1 AM Ester |
| Cell Permeability | Membrane-impermeant[7][8] | Membrane-permeant[6][9][10] |
| Loading Method | Invasive techniques (e.g., microinjection, scrape loading, electroporation)[7][8] | Non-invasive incubation[6][9] |
| Form in Cytosol | Active, Ca²⁺-sensitive form | Pro-drug, requires intracellular esterase activity to become the active, Ca²⁺-sensitive form[2][6][11] |
| Solubility | Soluble in aqueous solutions[2] | Soluble in anhydrous DMSO[3][6] |
| Molecular Weight | ~840 g/mol [7][8] | ~1010 g/mol [6] |
Spectral and Binding Properties
Once inside the cell and in its active form, the spectral and calcium binding properties of Indo-1 are essentially the same, regardless of the initial form used for loading.
| Spectral/Binding Property | Value |
| Excitation Wavelength (Optimal) | ~350 nm |
| Emission Wavelength (Ca²⁺-free) | ~475-485 nm[2][3][4][5][12] |
| Emission Wavelength (Ca²⁺-bound) | ~400-410 nm[2][3][4][5][12][13] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM[5][7][8][10][12] (Can be higher in the cellular environment, e.g., ~844 nM in rabbit cardiac myocytes[14]) |
Experimental Protocols
Loading Cells with Indo-1 AM Ester
This is the most common method for loading a large population of cells.
Materials:
-
Indo-1 AM (stored as a 1-5 mM stock solution in anhydrous DMSO at -20°C)[3][6]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% w/v solution in DMSO)[3]
-
Buffered physiological medium (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES-glucose buffer)[6]
Protocol:
-
Prepare Loading Solution:
-
Thaw the Indo-1 AM stock solution to room temperature.
-
For enhanced dispersion in aqueous media, mix an equal volume of the Indo-1 AM stock solution with a 20% Pluronic® F-127 solution.[3]
-
Dilute this mixture into the buffered physiological medium to a final Indo-1 AM concentration of 1-5 µM. The final Pluronic® F-127 concentration will be approximately 0.02%.[3]
-
If using, add probenecid to a final concentration of 1-2.5 mM to inhibit organic anion transporters that can extrude the dye from the cells.[3][7]
-
-
Cell Loading:
-
Replace the cell culture medium with the prepared loading solution.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light.[3] The optimal time and temperature should be determined empirically for each cell type. Lowering the temperature can sometimes reduce compartmentalization of the dye into organelles.[3][15]
-
-
Washing and De-esterification:
-
Measurement:
-
Proceed with fluorescence measurements, exciting at approximately 350 nm and recording the emission intensities at ~400 nm and ~475 nm.
-
Loading Cells with Indo-1 Pentapotassium Salt
This method is suitable for single-cell studies or when AM ester loading is not feasible.
Materials:
-
Indo-1 pentapotassium salt
-
Intracellular buffer (e.g., containing KCl, HEPES, at a physiological pH)
-
Microinjection setup or electroporator
Protocol (Microinjection):
-
Prepare Injection Solution:
-
Dissolve the Indo-1 pentapotassium salt in the intracellular buffer to a final concentration typically in the range of 50-200 µM.
-
Load the solution into a microinjection needle.
-
-
Cell Loading:
-
Using a micromanipulator, carefully inject the Indo-1 solution directly into the cytoplasm of the target cell.
-
-
Equilibration:
-
Allow the cell to recover and the dye to equilibrate within the cytosol for a few minutes before starting measurements.
-
-
Measurement:
-
Perform fluorescence measurements as described for the AM ester.
-
Visualizing the Processes
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Indo-1 - Wikipedia [en.wikipedia.org]
- 3. abpbio.com [abpbio.com]
- 4. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 5. Indo-1 AM | AAT Bioquest [aatbio.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. biotium.com [biotium.com]
- 10. Indo-1 AM |Indo-1/AM; Indo-1 acetoxymethylester | Hello Bio [hellobio.com]
- 11. bu.edu [bu.edu]
- 12. rndsystems.com [rndsystems.com]
- 13. Spectrum [Indo-1] | AAT Bioquest [aatbio.com]
- 14. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracellular Ca2+ measurement with Indo-1 in substrate-attached cells: advantages and special considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indo 1 Pentapotassium Salt: Structure, Properties, and Application in Cellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Indo 1 pentapotassium salt, a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium concentrations. This document details its chemical and physical properties, provides protocols for its application, and illustrates its use in key signaling pathways.
Core Chemical and Physical Properties
Indo 1 is a UV-excitable, dual-emission calcium indicator. The pentapotassium salt form is the water-soluble, cell-impermeant version of the dye. For intracellular applications, its acetoxymethyl (AM) ester form, Indo 1-AM, is used, which is cell-permeant.
Chemical Structure and Molecular Weight
The fundamental structure of Indo 1 allows it to chelate calcium ions, leading to a conformational change that alters its fluorescent properties.
| Property | Value |
| Chemical Name | 2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-Indole-6-carboxylic acid, pentapotassium salt |
| Molecular Formula | C₃₂H₂₆K₅N₃O₁₂ |
| Molecular Weight | 840.05 g/mol |
| CAS Number | 132319-56-3 |
Spectral Properties
Indo 1 is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different wavelengths is used to determine the concentration of free calcium. This method minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][2] Upon binding to Ca²⁺, the emission maximum of Indo 1 shifts from approximately 475-485 nm to 400-410 nm when excited around 350 nm.[3]
| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Dissociation Constant (Kd) |
| Ca²⁺-free | ~349 nm | ~475-485 nm | 250 nM |
| Ca²⁺-bound | ~331 nm | ~400-410 nm |
Experimental Protocols
The following protocols provide a general framework for the use of Indo 1-AM in measuring intracellular calcium via flow cytometry. Optimization for specific cell types and experimental conditions is recommended.
Preparation of Indo 1-AM Stock Solution
-
Bring the vial of Indo 1-AM and anhydrous Dimethyl Sulfoxide (DMSO) to room temperature.
-
Add the appropriate volume of DMSO to the vial to create a stock solution, typically at a concentration of 1 mM.
-
Vortex thoroughly until the dye is completely dissolved.
-
For immediate use, this stock solution can be used to prepare the working solution. For storage, it is recommended to store the stock solution in small aliquots, desiccated and protected from light at -20°C for up to one week.
Cell Loading with Indo 1-AM
-
Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 10⁶ cells/mL in a suitable physiological buffer or cell culture medium. The medium should contain calcium.
-
From the 1 mM Indo 1-AM stock solution, prepare a working solution at the desired final concentration (typically 1-10 µM). It is advisable to titrate the dye concentration to find the optimal loading for your specific cell type.
-
Add the Indo 1-AM working solution to the cell suspension and vortex immediately to ensure even distribution.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
After incubation, wash the cells once with fresh, warm medium to remove any extracellular dye.
-
Resuspend the cells in the analysis buffer and allow them to rest for at least 15-30 minutes at 37°C to allow for complete de-esterification of the Indo 1-AM by intracellular esterases.
Intracellular Calcium Measurement by Flow Cytometry
-
Equilibrate the loaded cell suspension to 37°C for approximately 10 minutes before analysis.
-
Set up the flow cytometer with a UV laser for excitation (e.g., 350 nm).
-
Configure the emission detectors to collect fluorescence at approximately 405 nm (calcium-bound Indo 1) and 485 nm (calcium-free Indo 1).
-
Establish a baseline fluorescence ratio for the resting cells by acquiring data for a short period (e.g., 30-60 seconds).
-
Introduce the stimulus (e.g., agonist, ionophore) to the cell suspension.
-
Continue acquiring data to monitor the change in the fluorescence ratio over time, which reflects the change in intracellular calcium concentration.
-
Positive Control: Use a calcium ionophore such as ionomycin to elicit a maximal calcium response, confirming successful cell loading and instrument setup.
-
Negative Control: Use a calcium chelator like EGTA to establish a minimal calcium response.
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for measuring T-cell receptor-induced calcium influx and the role of calcium in key signaling pathways.
Conclusion
This compound, and its cell-permeant form Indo 1-AM, remain invaluable tools for the quantitative analysis of intracellular calcium dynamics. Its ratiometric properties provide robust and reliable data, making it particularly well-suited for applications such as flow cytometry. A thorough understanding of its chemical properties and adherence to optimized experimental protocols are crucial for obtaining high-quality, reproducible results in the study of calcium-mediated cellular signaling.
References
Core Principles of Indo-1 for Intracellular Calcium Measurement
An In-depth Technical Guide on Measuring Intracellular Calcium Concentration with Indo-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for using the fluorescent indicator Indo-1 to measure intracellular calcium concentration ([Ca²⁺]i). Indo-1 is a cornerstone tool for studying calcium signaling due to its ratiometric properties, which allow for robust and quantitative measurements.
Indo-1 is a fluorescent chelator that exhibits a spectral shift upon binding to free calcium ions. This property is the foundation of its use as a ratiometric indicator for [Ca²⁺]i.
Ratiometric Measurement
The primary advantage of Indo-1 is its ratiometric nature. When excited by a single ultraviolet (UV) light source, typically around 350 nm, its fluorescence emission spectrum changes based on its calcium-binding state.
-
Calcium-Free State: In the absence of calcium, Indo-1 has a fluorescence emission maximum at approximately 475 nm.
-
Calcium-Bound State: Upon binding to calcium, the emission maximum shifts to a shorter wavelength, around 400 nm.
By calculating the ratio of the fluorescence intensities at these two wavelengths (e.g., 405 nm / 485 nm), a quantitative measure of the intracellular calcium concentration can be obtained. This ratiometric approach significantly reduces the impact of experimental variables that can confound measurements with non-ratiometric dyes, such as:
-
Uneven Dye Loading: Variations in dye concentration between cells are normalized by the ratio calculation.
-
Photobleaching: While the overall fluorescence intensity may decrease due to photobleaching, the ratio of the two emission wavelengths remains relatively stable.
-
Cell Thickness: Differences in the optical path length due to variations in cell size or shape do not affect the ratio.
Mechanism of Action
To facilitate its entry into live cells, Indo-1 is supplied as an acetoxymethyl (AM) ester. This lipophilic form, Indo-1 AM, can passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, converting Indo-1 into its active, membrane-impermeant form. This traps the dye within the cytoplasm, where it is available to bind to free calcium ions and report on their concentration.
Quantitative Data for Indo-1
The following table summarizes the key photophysical and chemical properties of Indo-1, which are critical for the design and interpretation of experiments.
| Parameter | Value | Reference(s) |
| Indicator Type | Ratiometric, Dual Emission | |
| Excitation Wavelength (λex) | ~350 nm | |
| Emission Wavelength (λem) - Ca²⁺-free | ~475 nm | |
| Emission Wavelength (λem) - Ca²⁺-bound | ~400 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | |
| Quantum Yield - Ca²⁺-free | 0.38 | |
| Quantum Yield - Ca²⁺-bound | 0.56 | |
| Primary Application | Flow Cytometry |
Experimental Protocols
The accurate determination of [Ca²⁺]i with Indo-1 is contingent upon careful execution of the experimental protocol. The following sections provide detailed methodologies for cell loading and subsequent measurement.
Cell Loading with Indo-1 AM
This protocol outlines a general procedure for loading cells with the acetoxymethyl ester form of Indo-1.
Materials:
-
Indo-1 AM (stock solution in anhydrous DMSO, typically 1 mM)
-
Cell culture medium (e.g., DMEM or RPMI), with or without serum as appropriate for the cell type
-
Pluronic® F-127 (optional, to aid in dye solubilization)
-
Probenecid (optional, to inhibit dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash them with a suitable buffer.
-
Loading Solution Preparation:
-
Prepare a fresh working solution of Indo-1 AM in a physiological buffer (e.g., HBSS). The final concentration typically ranges from 1 to 10 µM and should be optimized for the specific cell type.
-
(Optional) To improve the dispersion of the hydrophobic Indo-1 AM in the aqueous loading buffer, Pluronic® F-127 can be added to the final loading solution (final concentration of ~0.02%).
-
(Optional) To minimize the leakage of the de-esterified Indo-1 from the cells, the organic anion transport inhibitor probenecid can be included in the loading and experimental buffers at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Resuspend the prepared cells in the Indo-1 AM loading solution.
-
Incubate the cells for 15-60 minutes at 37°C in a dark environment. The optimal loading time and temperature should be determined empirically.
-
-
Washing:
-
Following the incubation period, pellet the cells by centrifugation and carefully remove the loading solution.
-
Wash the cells at least twice with fresh, warm physiological buffer to eliminate any residual extracellular Indo-1 AM.
-
-
De-esterification:
-
Resuspend the washed cells in fresh physiological buffer and incubate for an additional 30 minutes at 37°C. This allows for the complete cleavage of the AM ester groups by intracellular esterases.
-
-
Final Preparation:
-
Resuspend the cells in the final experimental buffer at the desired density for analysis. It is crucial to protect the cells from light and maintain them at either room temperature or 37°C until the measurement is performed.
-
Measurement of Intracellular Calcium
This protocol provides a general outline for measuring [Ca²⁺]i using a fluorescence plate reader, microscope, or flow cytometer.
Instrumentation:
-
A fluorescence detection system with an excitation source capable of delivering light at ~350 nm and detectors for simultaneous or rapid sequential measurement of emission at approximately 405 nm and 485 nm.
Procedure:
-
Baseline Measurement:
-
Equilibrate the Indo-1 loaded cells within the measurement instrument at 37°C.
-
Record the baseline fluorescence ratio (e.g., F405/F485) over a period of time to establish a stable resting intracellular calcium level.
-
-
Stimulation:
-
Introduce the experimental agonist or stimulus to the cells while continuing to record the fluorescence ratio to monitor the dynamic changes in [Ca²⁺]i.
-
-
Calibration (Determination of Rmin and Rmax):
-
Rmax (Calcium-Saturated): Add a calcium ionophore, such as ionomycin (5-10 µM), to the cells in the presence of a high concentration of extracellular calcium. This will saturate the intracellular Indo-1 with calcium, and the resulting fluorescence ratio represents Rmax.
-
Rmin (Calcium-Free): Following the determination of Rmax, introduce a calcium chelator, such as EGTA (10-20 mM), to the cells. This will sequester all free calcium, and the subsequent fluorescence ratio is Rmin.
Calculation of Intracellular Calcium Concentration
The intracellular calcium concentration can be calculated from the fluorescence ratio using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Indo-1 for Ca²⁺ (~250 nM).
-
R is the experimentally measured fluorescence ratio (F405/F485).
-
Rmin is the fluorescence ratio in the absence of calcium.
-
Rmax is the fluorescence ratio at calcium saturation.
-
Sf2 / Sb2 is the ratio of the fluorescence intensities at the denominator wavelength (~485 nm) for the Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) forms of Indo-1.
Visualizations
Signaling Pathway
The diagram below illustrates a common intracellular calcium signaling cascade that can be monitored with Indo-1. The activation of a G-protein coupled receptor (GPCR) or a Receptor Tyrosine Kinase (RTK) initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.
Caption: A generalized intracellular calcium signaling pathway.
Experimental Workflow
The following flowchart details the sequential steps involved in a typical experiment to measure intracellular calcium concentration using Indo-1.
The Core Characteristics of Indo-1: An In-depth Technical Guide for Researchers
Indo-1 is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations. Since its development, it has become a vital tool in cellular biology, neuroscience, and drug discovery, enabling researchers to elucidate the intricate roles of calcium in a myriad of signaling pathways. This technical guide provides a comprehensive overview of the fundamental characteristics of Indo-1, detailed experimental protocols, and its application in studying cellular signaling.
Core Properties of Indo-1
Indo-1's utility as a calcium indicator stems from its unique spectral properties upon binding to Ca²⁺. Unlike indicators that exhibit a change in fluorescence intensity, Indo-1 undergoes a shift in its emission wavelength. When excited by ultraviolet light, Ca²⁺-free Indo-1 emits maximally at approximately 475 nm, while the Ca²⁺-bound form has a maximal emission at around 400 nm.[1] This dual-emission property allows for ratiometric measurement, a technique that minimizes the impact of experimental variables such as dye concentration, photobleaching, and cell thickness, thereby providing more robust and reproducible results.
Quantitative Spectroscopic and Binding Characteristics
The key quantitative parameters of Indo-1 are summarized in the table below, providing a clear comparison of its properties in both the calcium-free and calcium-bound states.
| Property | Ca²⁺-Free Indo-1 | Ca²⁺-Bound Indo-1 | Reference |
| Excitation Maximum (λex) | ~349 nm | ~330 nm | [2] |
| Emission Maximum (λem) | ~475 nm | ~400 nm | [1] |
| Dissociation Constant (Kd) | - | ~230 nM | |
| Molar Extinction Coefficient (ε) | - | 33,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | - | ~0.5 | [2] |
Principles of Indo-1 Measurement and Application
The ratiometric nature of Indo-1 is its most significant advantage. By calculating the ratio of the fluorescence intensities at the two emission wavelengths (typically around 405 nm and 485 nm), a quantitative measure of the intracellular calcium concentration can be obtained, independent of the total amount of dye loaded into the cell.
Advantages and Disadvantages
Advantages:
-
Ratiometric Measurement: Minimizes errors from uneven dye loading, leakage, photobleaching, and cell volume changes, leading to more accurate and reliable data.
-
Single Excitation Wavelength: Simplifies experimental setup, making it particularly well-suited for applications like flow cytometry where changing emission filters is more practical than altering the excitation source.
-
High Sensitivity: Its low nanomolar dissociation constant makes it highly sensitive to subtle changes in intracellular calcium levels.
Disadvantages:
-
Photostability: Indo-1 is known to be susceptible to photobleaching, which can limit its use in long-term imaging experiments, particularly in confocal microscopy.[1]
-
UV Excitation: The requirement for UV excitation can potentially cause photodamage to cells and can also excite endogenous fluorophores, leading to autofluorescence that may interfere with the signal.
-
Compartmentalization: The acetoxymethyl (AM) ester form of the dye can sometimes be sequestered into intracellular organelles, leading to non-uniform cytosolic distribution.
Experimental Protocols
Accurate and reproducible measurements with Indo-1 require careful attention to experimental procedures, from cell loading to calibration.
Cell Loading with Indo-1 AM
The most common method for introducing Indo-1 into live cells is through its membrane-permeant acetoxymethyl (AM) ester form. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of Indo-1 in the cytoplasm.
Materials:
-
Indo-1 AM stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% w/v in DMSO)
-
Probenecid stock solution (100 mM in a basic buffer)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Cell suspension of interest
Procedure:
-
Prepare Loading Solution: Dilute the Indo-1 AM stock solution in the physiological buffer to a final concentration of 1-10 µM. To aid in the dispersion of the hydrophobic AM ester in the aqueous buffer, it is recommended to first mix the Indo-1 AM stock with an equal volume of 20% Pluronic® F-127.
-
Add Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified Indo-1 from the cells via organic anion transporters, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
Incubate Cells: Resuspend the cells in the loading solution and incubate for 15-60 minutes at 37°C in the dark. The optimal loading time and concentration should be determined empirically for each cell type.
-
Wash Cells: After incubation, pellet the cells by centrifugation and wash them twice with fresh, warm physiological buffer (containing probenecid if used in the loading step) to remove extracellular dye.
-
De-esterification: Resuspend the cells in fresh buffer and incubate for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM esters by intracellular esterases.
-
Measurement: The cells are now loaded with Indo-1 and ready for fluorescence measurements.
In Situ Calibration of Intracellular Indo-1
To convert the measured fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment using ionophores to permeabilize the cell membrane to Ca²⁺.
Materials:
-
Indo-1 loaded cells
-
Calcium-free buffer containing a calcium chelator (e.g., EGTA)
-
High calcium buffer with a known, saturating concentration of Ca²⁺
-
Calcium ionophore (e.g., Ionomycin or 4-Bromo-A23187)
Procedure:
-
Determine Rmin: Resuspend the Indo-1 loaded cells in the calcium-free buffer. Add the calcium ionophore to allow the intracellular and extracellular Ca²⁺ concentrations to equilibrate, effectively depleting intracellular Ca²⁺. The resulting fluorescence ratio is Rmin.
-
Determine Rmax: Pellet the cells and resuspend them in the high calcium buffer. The fluorescence ratio measured under these saturating calcium conditions is Rmax.
-
Calculate Intracellular Calcium Concentration: The intracellular free calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_λ2 / F_bound_λ2)
Where:
-
Kd is the dissociation constant of Indo-1 for Ca²⁺.
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at saturating calcium levels.
-
F_free_λ2 / F_bound_λ2 is the ratio of the fluorescence intensities of the Ca²⁺-free and Ca²⁺-bound forms at the second emission wavelength (the denominator of the ratio calculation).
-
Visualization of Key Processes
Chemical Structure of Indo-1
Caption: A simplified representation of the Indo-1 molecule.
Spectral Properties of Indo-1
Caption: Spectral shift of Indo-1 upon calcium binding.
Experimental Workflow for Intracellular Calcium Measurement
Caption: A typical workflow for measuring intracellular calcium with Indo-1.
Example Signaling Pathway: Gq-PLC-IP3 Pathway
Caption: Gq-PLC-IP3 pathway leading to a measurable calcium signal.
Conclusion
Indo-1 remains a powerful and widely used tool for the quantitative analysis of intracellular calcium dynamics. Its ratiometric properties provide a robust method for obtaining reliable data in a variety of cell types and experimental systems. While researchers should be mindful of its limitations, particularly regarding photostability, proper experimental design and execution, as outlined in this guide, will enable the acquisition of high-quality data to further our understanding of the critical role of calcium in cellular physiology and pathophysiology.
References
An In-depth Technical Guide to Indo-1 Pentapotassium Salt for Detecting Calcium Transients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Indo-1 pentapotassium salt, a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium. We will delve into its mechanism of action, spectral properties, and detailed experimental protocols, presenting quantitative data in accessible formats and visualizing key concepts and workflows.
Core Principles of Indo-1 as a Calcium Indicator
Indo-1 is a high-affinity, ratiometric fluorescent dye used to measure intracellular calcium concentrations ([Ca²⁺]i). As a ratiometric indicator, it offers significant advantages for quantitative analysis by minimizing the effects of experimental variables such as dye concentration, photobleaching, and cell path length.[1][2][3]
The pentapotassium salt form of Indo-1 is the water-soluble, cell-impermeant version of the molecule.[4][5] It is typically loaded into cells via microinjection or scrape loading.[5][6] For less invasive loading, the acetoxymethyl (AM) ester form, Indo-1 AM, is used. Indo-1 AM is cell-permeant and diffuses passively across the cell membrane.[4][7] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant Indo-1 pentapotassium salt in the cytosol.[4][7]
Mechanism of Action
Indo-1 functions by exhibiting a spectral shift in its fluorescence emission upon binding to free Ca²⁺. It is unique in that it has a single excitation wavelength but two distinct emission peaks.[4]
-
In the absence of calcium (Ca²⁺-free) , Indo-1 emits light maximally at a longer wavelength.
-
When bound to calcium (Ca²⁺-bound) , its emission maximum shifts to a shorter wavelength.
This dual-emission property allows for the determination of [Ca²⁺]i by calculating the ratio of the fluorescence intensities at the two emission wavelengths.[2][7] This ratiometric approach provides a robust and reliable measurement of calcium transients.[1]
Logical Relationship: Ratiometric Measurement with Indo-1
Caption: Principle of ratiometric calcium measurement using Indo-1.
Quantitative Data and Spectral Properties
The following tables summarize the key quantitative properties of Indo-1.
Table 1: Spectral Properties of Indo-1
| Property | Ca²⁺-Free | Ca²⁺-Bound | Reference(s) |
| Excitation Max (nm) | ~349 | ~331 | [5][6] |
| Emission Max (nm) | ~475-485 | ~398-410 | [6][8][9] |
| Typical Excitation (nm) | ~350 | ~350 | [2][3] |
| Typical Emission Ratio | 475 nm / 400 nm | 400 nm / 475 nm | [4][10] |
Table 2: Physicochemical and Binding Properties of Indo-1
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₂₆K₅N₃O₁₂ | [5] |
| Molecular Weight | ~840 g/mol | [5][8] |
| Dissociation Constant (Kd) | ~250 nM (in solution) | [5][6] |
| Kd (in cellular environment) | 844 nM (rabbit cardiac myocytes) | [11] |
| Molar Extinction Coefficient (ε) | 33,000 M⁻¹cm⁻¹ at 349 nm (Ca²⁺-free) | [5] |
| Solubility (Pentapotassium Salt) | Soluble in water | [8] |
Experimental Protocols
This section provides detailed methodologies for using Indo-1 AM to measure calcium transients, primarily focusing on flow cytometry applications.
Materials
-
Indo-1 AM (e.g., Molecular Probes I-1223)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell Loading Medium (e.g., RPMI with 2% FCS, 25mM HEPES, pH 7.4)
-
Wash Buffer (e.g., DMEM with 2% FCS)
-
Ionomycin (positive control)
-
EGTA (negative control/chelator)
-
Probenecid (optional, to prevent dye leakage)
Stock Solution Preparation
-
Bring the vial of Indo-1 AM powder and anhydrous DMSO to room temperature.[12]
-
To prepare a 1 mM stock solution, dissolve 50 µg of Indo-1 AM in 50 µL of anhydrous DMSO.[13] Vortex thoroughly until the powder is completely dissolved.
-
Store stock solutions desiccated and protected from light at -20°C. It is recommended to use fresh aliquots for each experiment to ensure dye integrity.[12]
Cell Loading Protocol
-
Harvest cells and prepare a suspension of 10-20 x 10⁶ cells in 1 mL of Cell Loading Medium in a 15 mL tube.[7]
-
From the 1 mM Indo-1 AM stock solution, add the required volume to achieve a final loading concentration of 1.5-5 µM. The optimal concentration can vary by cell type and should be empirically determined, typically ranging from 1 to 10 µM.[7][13][14]
-
Incubate the cells for 30-45 minutes at 37°C in the dark.[7][13] Gently mix every 10-15 minutes to ensure uniform loading.
-
After incubation, wash the cells twice with Wash Buffer to remove extracellular dye.[7] Centrifuge at 1500 RPM for 5 minutes for each wash.[13]
-
Resuspend the cells gently in Cell Loading Medium at a concentration of 2.5 x 10⁶ cells/mL.[7]
-
Allow cells to rest at room temperature in the dark for at least 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[12]
-
Before analysis, dilute the cells to the final concentration required for your instrument (e.g., 1 x 10⁶ cells/mL) and equilibrate at 37°C for 10-30 minutes.[7][14]
Experimental Workflow for Flow Cytometry
Caption: Experimental workflow for measuring calcium transients with Indo-1.
Data Acquisition and Analysis
-
Instrument Setup : Use a flow cytometer equipped with a UV laser for excitation (~350 nm).[14] Set up fluorescence detection with bandpass filters centered around 400 nm (for Ca²⁺-bound Indo-1) and 475 nm (for Ca²⁺-free Indo-1).[10][15]
-
Baseline : Run the unstained cells to set baseline voltage and compensation. Then, run the Indo-1 loaded cells for 30-60 seconds to establish a stable baseline fluorescence ratio before stimulation.[15]
-
Stimulation : Pause the acquisition, add your agonist of interest, and immediately resume data collection to record the resulting calcium transient.
-
Controls :
-
Analysis : The primary output is a plot of the fluorescence ratio (e.g., 400 nm / 475 nm) versus time. From this plot, key parameters of the calcium transient, such as peak amplitude, time to peak, and duration, can be quantified.
Signaling Pathway Visualization
Indo-1 is a tool to visualize the downstream effects of various signaling pathways that modulate intracellular calcium. A common example is the Gq-coupled G-protein coupled receptor (GPCR) pathway.
Gq-Coupled GPCR Signaling Pathway
Caption: Detection of GPCR-mediated calcium release using Indo-1.
Applications and Considerations
Indo-1 is particularly well-suited for applications where a single excitation source is preferable, such as in flow cytometry and some forms of laser scanning microscopy.[2][4] Its ratiometric nature makes it a powerful tool for quantitative biology and drug screening assays that involve calcium mobilization.
Limitations:
-
Photostability : Indo-1 is known to be more prone to photobleaching than other dyes like Fura-2, which can limit its use in long-term imaging experiments under intense illumination.[4][8]
-
UV Excitation : The requirement for UV excitation can be phototoxic to cells over prolonged periods and may induce autofluorescence in some biological samples.
-
Dye Compartmentalization : In some cell types, the dye can be sequestered into organelles, which can complicate the interpretation of cytosolic calcium signals. Loading at lower temperatures may mitigate this issue.[12]
-
Affinity (Kd) : The Kd of Indo-1 is in the low nanomolar range, making it ideal for measuring resting calcium levels and moderate transients. However, it may become saturated during very large calcium influxes, potentially underestimating the peak [Ca²⁺]i.
References
- 1. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Indo-1 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Indo-1 - Wikipedia [en.wikipedia.org]
- 5. biotium.com [biotium.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. bu.edu [bu.edu]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indo-1 AM [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. med.nyu.edu [med.nyu.edu]
- 16. research.pasteur.fr [research.pasteur.fr]
A Technical Guide to Utilizing Indo-1 for Live-Cell Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides core initial considerations for employing the ratiometric calcium indicator, Indo-1, in live-cell imaging applications. It offers a comprehensive overview of the dye's properties, detailed experimental protocols, and crucial troubleshooting advice to ensure robust and reproducible results.
Introduction to Indo-1
Indo-1 is a fluorescent, ratiometric calcium indicator widely used to measure intracellular calcium concentrations ([Ca²⁺]i). Developed by Roger Y. Tsien and his colleagues in 1985, it has become a staple in cellular regulation studies, particularly in applications like flow cytometry.[1] Unlike indicators that change fluorescence intensity, Indo-1 exhibits a spectral shift in its emission upon binding to Ca²⁺.[1][2] This ratiometric nature allows for more accurate quantification of [Ca²⁺]i, as the ratio of fluorescence at two emission wavelengths is less susceptible to variations in dye concentration, cell thickness, photobleaching, and dye leakage.[1]
When excited by ultraviolet (UV) light (around 350 nm), the emission maximum of Indo-1 shifts from approximately 475 nm in a calcium-free environment to about 400 nm when saturated with calcium.[1][3][4] This dual-emission property with a single excitation wavelength makes it particularly well-suited for flow cytometry and laser scanning microscopy.[3][5]
Core Properties and Considerations
Before embarking on live-cell imaging with Indo-1, it is crucial to understand its fundamental characteristics and the associated technical requirements.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Ratiometric Measurement: Minimizes effects of uneven dye loading, leakage, photobleaching, and cell thickness, leading to more accurate and reproducible results.[1] | UV Excitation Requirement: UV light can be phototoxic to cells, potentially inducing cellular damage and artifacts.[6][7] |
| High Sensitivity: Bright enough for detection at low intracellular concentrations, minimizing Ca²⁺ buffering.[1] | Photostability: Prone to photobleaching, which can limit long-term imaging experiments.[3][8] |
| Single Excitation Wavelength: Simplifies instrumentation setup, especially for flow cytometry.[3][5] | Susceptibility to Compartmentalization: The dye can accumulate in organelles, leading to inaccurate cytosolic Ca²⁺ measurements.[4][9][10][11] |
| Well-Established: Extensively cited in scientific literature across numerous cell lines.[1] | Potential for Dye Leakage: The de-esterified form can be actively transported out of the cell.[12][13] |
Spectral and Chemical Properties
| Property | Value |
| Excitation Wavelength (Max) | ~346-350 nm[1][4][14] |
| Emission Wavelength (Ca²⁺-free, Max) | ~475-482 nm[4][13][15] |
| Emission Wavelength (Ca²⁺-bound, Max) | ~398-405 nm[1][4][13][15] |
| Dissociation Constant (Kd) for Ca²⁺ | ~250 nM (in vitro)[15], ~844 nM (in situ, rabbit cardiac myocytes)[16] |
| Molecular Weight (AM Ester) | ~1010 g/mol [15] |
| Solvent for Stock Solution | Anhydrous DMSO[4][15] |
Experimental Workflow and Protocols
A successful Indo-1 imaging experiment hinges on meticulous preparation and execution. The following sections detail the necessary steps from cell loading to data acquisition.
Logical Workflow for Indo-1 Imaging
Caption: A flowchart outlining the key stages of an Indo-1 live-cell imaging experiment.
Detailed Protocol for Loading Adherent Cells with Indo-1 AM
This protocol provides a general guideline; optimization for specific cell types is recommended.
Materials:
-
Indo-1 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Probenecid (optional)
-
Balanced salt solution or physiological medium (e.g., HBSS, DMEM)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Indo-1 AM in anhydrous DMSO.[4] Store desiccated at -20°C, protected from light.[15]
-
(Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid in dispersing the AM ester in aqueous media.[4]
-
(Optional) Prepare a stock solution of probenecid (e.g., 100 mM) to inhibit organic anion transporters and reduce dye leakage.[4][13]
-
-
Prepare Loading Medium:
-
Warm the physiological medium to the desired loading temperature (typically 20-37°C).[4]
-
Dilute the Indo-1 AM stock solution to a final concentration of 1-5 µM in the medium.[4]
-
To aid dispersion, you can mix the Indo-1 AM stock with an equal volume of 20% Pluronic® F-127 before adding it to the medium.[4]
-
(Optional) Add probenecid to the loading medium at a final concentration of 1-2.5 mM.[4]
-
-
Cell Loading:
-
Aspirate the culture medium from the adherent cells.
-
Add the prepared loading medium to the cells.
-
Incubate for 15-60 minutes at 20-37°C, protected from light.[4] The optimal time and temperature should be determined empirically. Lowering the temperature can sometimes reduce dye compartmentalization.[4]
-
-
Wash and De-esterification:
-
After incubation, remove the loading medium and wash the cells twice with fresh, indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.[4]
-
Add fresh indicator-free medium and incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active Indo-1 inside the cells.[4]
-
Instrumentation and Data Acquisition
Instrumentation Requirements:
-
A fluorescence microscope or flow cytometer equipped with a UV excitation source (e.g., 350-355 nm laser or lamp).[17][18]
-
Two emission filters to simultaneously or sequentially collect fluorescence at approximately 400 nm (Ca²⁺-bound) and 480 nm (Ca²⁺-free).[1][17] Common filter sets include those centered around 390-405 nm and 485-500 nm.[5][17]
-
A dichroic mirror suitable for UV excitation and the corresponding emission wavelengths.[17]
Data Acquisition:
-
Establish a baseline fluorescence ratio by imaging the cells for a period before applying any stimulus.[19]
-
Introduce the agonist or stimulus to elicit a calcium response.
-
Continue recording the fluorescence at both emission wavelengths to capture the dynamics of the [Ca²⁺]i change.
-
The ratio of the fluorescence intensities (e.g., F405nm / F485nm) is then calculated for each time point.
In Situ Calibration of Intracellular Calcium
To convert the fluorescence ratio to an absolute [Ca²⁺]i, an in situ calibration is necessary. This involves determining the minimum (Rmin), maximum (Rmax), and the dissociation constant (Kd) of the dye within the cellular environment.
In Situ Calibration Workflow
Caption: A flowchart illustrating the steps for determining Rmin and Rmax for in situ calibration.
Grynkiewicz Equation
The intracellular calcium concentration can be calculated using the following equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the apparent dissociation constant of Indo-1 for Ca²⁺ in the cellular environment.[16]
-
R is the experimentally measured fluorescence ratio (F405nm / F485nm).
-
Rmin is the ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).[20]
-
Rmax is the ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin in high Ca²⁺ buffer).[20]
-
Sf2 / Sb2 is the ratio of fluorescence of the Ca²⁺-free to the Ca²⁺-bound forms at the denominator wavelength (~485 nm).
Common Challenges and Troubleshooting
| Challenge | Potential Cause | Recommended Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye; autofluorescence. | Ensure thorough washing after loading.[4] Check for autofluorescence in unstained control cells.[21] |
| Uneven Dye Loading | Poor solubility of Indo-1 AM; suboptimal loading conditions. | Use Pluronic® F-127 to improve solubility.[4][13] Optimize loading time, temperature, and dye concentration for your specific cell type.[4][20] |
| Phototoxicity | Excessive UV light exposure. | Minimize light intensity and exposure time.[22] Use neutral density filters and camera binning if possible.[22][23] |
| Photobleaching | High-intensity illumination and/or prolonged exposure. | Reduce excitation light power and exposure duration.[22] Acquire images only when necessary. |
| Dye Leakage | Active transport of the dye out of the cell by organic anion transporters.[13] | Use the organic anion transport inhibitor probenecid during loading and imaging.[4][13] Perform experiments within a few hours of loading.[1] |
| Dye Compartmentalization | Accumulation of the dye in organelles like mitochondria.[9][10][11] | Lower the loading temperature (e.g., to room temperature) to reduce active transport into organelles.[4] Visually inspect dye distribution with a fluorescence microscope.[19] |
| Poor Signal-to-Noise Ratio | Low dye concentration; insufficient light source power. | Increase dye concentration (while monitoring for Ca²⁺ buffering effects). Ensure the light source is properly aligned and functioning. |
Calcium Signaling Pathway Example
Indo-1 is frequently used to study Ca²⁺ signaling cascades initiated by G protein-coupled receptors (GPCRs).
Caption: A simplified diagram of a common signaling pathway leading to intracellular calcium release.
By carefully considering these technical aspects and implementing robust experimental protocols, researchers can effectively leverage Indo-1 to gain valuable insights into the complex dynamics of intracellular calcium signaling.
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Live Cell Calcium Indicators [sigmaaldrich.com]
- 3. Indo-1 - Wikipedia [en.wikipedia.org]
- 4. abpbio.com [abpbio.com]
- 5. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 6. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurobiologie.uni-osnabrueck.de [neurobiologie.uni-osnabrueck.de]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Spectrum [Indo-1 Ca2+ free] | AAT Bioquest [aatbio.com]
- 15. biotium.com [biotium.com]
- 16. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indo-1 AM [bdbiosciences.com]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 19. med.nyu.edu [med.nyu.edu]
- 20. bu.edu [bu.edu]
- 21. ibidi.com [ibidi.com]
- 22. biocompare.com [biocompare.com]
- 23. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for Indo-1 Microinjection in Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) signaling plays a pivotal role in numerous cellular processes within the oocyte, including meiotic maturation, fertilization, and early embryonic development. The precise spatial and temporal dynamics of Ca²⁺ are critical for successful reproduction. Upon fertilization, a sperm-specific phospholipase C zeta (PLCζ) is introduced into the oocyte cytoplasm, initiating a signaling cascade that leads to the release of Ca²⁺ from the endoplasmic reticulum. This release manifests as a series of characteristic Ca²⁺ oscillations that are essential for oocyte activation and the initiation of embryonic development.[1][2][3][4][5]
Indo-1 is a ratiometric fluorescent Ca²⁺ indicator that is invaluable for studying these dynamic processes. It exhibits a spectral shift upon binding to Ca²⁺, allowing for a quantitative measurement of intracellular Ca²⁺ concentration that is largely independent of dye concentration, photobleaching, and cell thickness.[6] When excited by ultraviolet light (~350 nm), the emission maximum of Indo-1 shifts from approximately 475 nm in the absence of Ca²⁺ to about 400 nm when saturated with Ca²⁺.[6][7] For direct introduction into oocytes, the membrane-impermeant salt form of Indo-1, such as Indo-1 pentapotassium salt, is utilized via microinjection.[8] This technique allows for the precise delivery of the indicator into the oocyte, enabling high-resolution imaging of Ca²⁺ dynamics.
These application notes provide a detailed, step-by-step guide for the microinjection of Indo-1 into oocytes for the purpose of monitoring intracellular calcium signaling.
Signaling Pathway: Oocyte Activation and Calcium Mobilization
The primary signaling pathway leading to calcium mobilization in oocytes upon fertilization is initiated by the sperm-derived protein PLCζ.
Caption: Oocyte activation signaling pathway initiated by sperm PLCζ.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Indo-1 Pentapotassium Salt | Various | e.g., Biotium 50041 |
| Nuclease-free Water | Various | --- |
| Microinjection Buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4) | Prepare in-house | --- |
| Mineral Oil | Various | e.g., Sigma-Aldrich M8410 |
| Oocyte Collection and Culture Media (e.g., M2, KSOM) | Various | --- |
| Micropipette Puller | Sutter Instrument Co. | P-97 |
| Micromanipulators | Narishige | Various |
| Microinjector (Picoinjector) | Harvard Apparatus | PLI-100 |
| Inverted Microscope with DIC and Fluorescence Optics | Nikon/Olympus/Zeiss | --- |
| UV Light Source (e.g., Xenon arc lamp) | Sutter Instrument Co. | Lambda LS |
| Emission Filters (405 nm and 485 nm) | Chroma/Semrock | --- |
| sCMOS or EMCCD Camera | Andor/Hamamatsu | --- |
Preparation of Indo-1 Injection Solution
-
Reconstitution: Allow the vial of Indo-1 pentapotassium salt to equilibrate to room temperature before opening to prevent condensation. Reconstitute the lyophilized powder in nuclease-free water to create a stock solution of 1-5 mM. For example, to make a 1 mM stock solution from 1 mg of Indo-1 pentapotassium salt (MW ~840 g/mol ), dissolve it in 1.19 mL of nuclease-free water.
-
Dilution: On the day of microinjection, dilute the Indo-1 stock solution in sterile microinjection buffer to a final concentration of 100-500 µM. The optimal concentration may need to be determined empirically.
-
Filtration and Storage: Centrifuge the diluted Indo-1 solution at >10,000 x g for 10 minutes at 4°C to pellet any aggregates. Carefully transfer the supernatant to a new, sterile microfuge tube. Keep the solution on ice and protected from light until use.
Oocyte Preparation
-
Oocyte Collection: Isolate oocytes from the desired species using established protocols. For example, for mouse oocytes, superovulate female mice and collect cumulus-oocyte complexes from the oviducts.
-
Denudation: Remove cumulus cells by brief incubation in hyaluronidase-containing medium followed by gentle pipetting.
-
Culture: Wash the denuded oocytes in fresh, pre-warmed and equilibrated culture medium and allow them to recover in an incubator at 37°C with 5% CO₂ for at least 1 hour before microinjection.
Microinjection Procedure
The following workflow outlines the key steps for microinjecting Indo-1 into oocytes.
Caption: Experimental workflow for Indo-1 microinjection in oocytes.
-
Micropipette Preparation: Pull borosilicate glass capillaries using a micropipette puller to create needles with a fine tip. If necessary, break the tip of the needle on the holding pipette to create an opening of approximately 1-2 µm.
-
Loading the Micropipette: Front-load the micropipette with the prepared Indo-1 solution using a microloader tip. Alternatively, back-load the needle using a fine capillary.
-
Microinjection Setup: Place a drop of culture medium containing the oocytes on a depression slide or a specialized microinjection chamber and cover with mineral oil. Mount the slide on the stage of an inverted microscope equipped with micromanipulators.
-
Oocyte Injection: Secure an oocyte with the holding pipette. Bring the injection needle to the same focal plane and carefully insert it through the zona pellucida and oolemma into the cytoplasm.
-
Volume Injection: Inject a small volume of the Indo-1 solution into the oocyte using the microinjector. The injection volume should be approximately 2-5% of the oocyte's total volume.[1] For a mouse oocyte with a volume of ~200 pL, this corresponds to an injection volume of 4-10 pL.
-
Post-Injection Recovery: After injection, gently withdraw the needle and release the oocyte. Allow the injected oocytes to recover in fresh culture medium for at least 30-60 minutes before imaging to allow for even distribution of the dye and for the oocyte to recover from the injection procedure.
Calcium Imaging
-
Microscope Setup: Place the dish with the injected oocytes on the stage of the inverted microscope equipped for fluorescence imaging. Maintain the oocytes at 37°C using a stage heater.
-
Excitation and Emission: Excite the Indo-1 with light at approximately 350 nm. Simultaneously or sequentially capture the fluorescence emission at ~405 nm (calcium-bound) and ~485 nm (calcium-free) using appropriate filter sets and a sensitive camera.
-
Image Acquisition: Acquire images at a suitable frame rate to capture the dynamics of the expected calcium changes. For fertilization-induced calcium oscillations, a frame rate of one image every 10-20 seconds is often sufficient.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 405 nm to that at 485 nm for each time point. This ratio is proportional to the intracellular free calcium concentration. The data can be plotted as the fluorescence ratio over time to visualize the calcium dynamics.
Data Presentation
The following table summarizes key quantitative parameters for Indo-1 microinjection in oocytes.
| Parameter | Recommended Value | Notes |
| Indo-1 Salt Form | Pentapotassium or Pentasodium Salt | Membrane impermeant form for direct injection. |
| Stock Solution Concentration | 1-5 mM in nuclease-free water | Store at -20°C in small aliquots, protected from light. |
| Injection Solution Concentration | 100-500 µM in microinjection buffer | Optimal concentration may require empirical determination. |
| Oocyte Volume (Mouse) | ~200 pL | [1] |
| Injection Volume | 2-5% of oocyte volume (e.g., 4-10 pL for mouse oocyte) | [1] Larger volumes can damage the oocyte. |
| Estimated Final Intracellular [Indo-1] | 2-25 µM | Calculated based on injection volume and concentration. |
| Excitation Wavelength | ~350 nm | |
| Emission Wavelengths | ~405 nm (Ca²⁺-bound) and ~485 nm (Ca²⁺-free) | [6][7] |
| Kd for Ca²⁺ | ~250 nM | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oocyte Lysis during/after Injection | Injection needle is too large or jagged. Injection volume is too large. Injection pressure is too high. | Use a smaller, sharper needle. Reduce the injection volume to <5% of the oocyte volume. Optimize the injection pressure. |
| Low or No Fluorescence Signal | Insufficient Indo-1 injected. Photobleaching. | Increase the concentration of the Indo-1 injection solution. Ensure the injected volume is adequate. Reduce the intensity and duration of the excitation light. |
| High Background Fluorescence | Autofluorescence of the oocyte or culture medium. | Acquire background images before injection and subtract them from the experimental images. Use a high-quality culture medium with low autofluorescence. |
| Uneven Dye Distribution | Insufficient recovery time after injection. Compartmentalization of the dye. | Allow for a longer recovery period (60 minutes or more) before imaging. While less common with microinjection of the salt form compared to AM ester loading, some compartmentalization can occur.[9] |
| No Calcium Response to Stimulus | Oocytes are not healthy or viable. The stimulus is not effective. | Ensure proper oocyte handling and culture conditions. Verify the activity and concentration of the stimulus (e.g., sperm, ionomycin). |
| Fluorescence Ratio is Noisy | Low signal-to-noise ratio. | Increase the camera exposure time or gain. Use a more sensitive camera. Ensure the Indo-1 concentration is sufficient. |
References
- 1. Microinjection of follicle-enclosed mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. health.uconn.edu [health.uconn.edu]
- 4. Quantitative Microinjection of Oocytes, Eggs, and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Genetically Modified Mice through the Microinjection of Oocytes [jove.com]
- 6. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. biotium.com [biotium.com]
- 9. Intracellular Ca2+ measurement with Indo-1 in substrate-attached cells: advantages and special considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium Flux Using Indo-1 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca2+) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, proliferation, and apoptosis.[1][2] The ability to accurately measure dynamic changes in intracellular Ca2+ concentration ([Ca2+]i) is crucial for understanding cellular physiology and for the development of novel therapeutics. Indo-1 is a ratiometric fluorescent dye that is widely used for measuring [Ca2+]i, particularly in flow cytometry.[3]
Upon excitation with ultraviolet (UV) light, Indo-1 exhibits a spectral shift in its fluorescence emission depending on its binding to Ca2+. In a Ca2+-free environment, it emits light at approximately 475-482 nm, while in the presence of saturating Ca2+ concentrations, its emission peak shifts to around 398-400 nm.[2][4][5][6] This ratiometric property, where the ratio of fluorescence intensities at two different wavelengths is used to determine the Ca2+ concentration, offers a significant advantage. It minimizes the effects of experimental variables such as uneven dye loading, cell thickness, and photobleaching, leading to more accurate and reproducible measurements.[4]
This document provides detailed application notes and protocols for the use of Indo-1 in flow cytometry to measure intracellular calcium flux.
Indo-1 Formulations: AM Ester vs. Pentapotassium Salt
It is important to distinguish between the two common forms of Indo-1: the acetoxymethyl (AM) ester and the pentapotassium salt.
-
Indo-1 AM: This is a cell-permeant form of the dye. The AM ester group allows the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of Indo-1 in the cytoplasm.[1] This is the most commonly used form for loading live, intact cells for flow cytometry experiments.
-
Indo-1 Pentapotassium Salt: This form of Indo-1 is membrane-impermeant and is not suitable for loading into intact cells by simple incubation.[2][5][6] It is typically used for in vitro calibration of Ca2+ solutions or can be loaded into cells through invasive methods like microinjection or scrape loading.[5][6] Therefore, for standard flow cytometry applications measuring calcium flux in live cells, Indo-1 AM is the appropriate choice.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Indo-1.
Table 1: Spectral Properties of Indo-1
| Property | Ca2+-Free | Ca2+-Bound |
| Excitation Maximum | ~349 nm | ~331 nm |
| Emission Maximum | ~475-482 nm | ~398-400 nm |
| Molar Extinction Coefficient (ε) at 349 nm | ~33,000 M⁻¹cm⁻¹ | N/A |
Table 2: Key Parameters for Indo-1 Use
| Parameter | Value | Notes |
| Dissociation Constant (Kd) for Ca2+ | ~230-250 nM | In vitro. Can be higher in the cellular environment.[6][7] |
| Typical Loading Concentration (Indo-1 AM) | 1-10 µM | Optimal concentration should be titrated for each cell type.[8][9] |
| Loading Temperature | Room Temperature or 37°C | Room temperature may reduce dye compartmentalization.[4] |
| Loading Time | 15-60 minutes | Varies depending on cell type and temperature.[1][10] |
Experimental Protocols
Protocol 1: Cell Loading with Indo-1 AM
This protocol describes the standard procedure for loading suspension cells with Indo-1 AM for flow cytometry analysis.
Materials:
-
Cells of interest in suspension
-
Indo-1 AM (e.g., from BD Pharmingen™, Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, aids in dye solubilization)
-
Physiological loading buffer (e.g., RPMI, DMEM, or Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fetal Bovine Serum (FBS), heat-inactivated if used in loading buffer
-
Probenecid (optional, an anion-exchange inhibitor to prevent dye leakage)
Procedure:
-
Prepare Indo-1 AM Stock Solution: Dissolve Indo-1 AM powder in anhydrous DMSO to a final concentration of 1-5 mM. This stock solution can be stored at -20°C, protected from light and moisture.[4][11]
-
Prepare Cell Suspension: Resuspend cells in the chosen physiological loading buffer at a concentration of 1 x 10^6 cells/mL.[11] If the buffer contains serum, ensure it is heat-inactivated to prevent premature cleavage of the AM ester.[11]
-
Prepare Loading Solution: Dilute the Indo-1 AM stock solution into the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to achieve sufficient signal without causing cellular toxicity.[8][9]
-
(Optional): To aid in dye dispersal, pre-mix the Indo-1 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before adding to the cell suspension.
-
-
Incubation: Incubate the cells with the Indo-1 AM loading solution for 15-60 minutes at either room temperature or 37°C, protected from light.[1][10] Incubation at 37°C may accelerate loading but can also increase dye compartmentalization into organelles.[4]
-
Washing: After incubation, wash the cells once or twice with fresh loading buffer to remove excess extracellular dye. Centrifuge at a gentle speed (e.g., 300-400 x g) for 5 minutes.
-
Resuspension: Resuspend the washed cell pellet in fresh, pre-warmed (37°C) analysis buffer at a concentration suitable for flow cytometry analysis (e.g., 0.5-1 x 10^6 cells/mL).
-
Resting: Allow the cells to rest for approximately 15-30 minutes at room temperature or 37°C before analysis to allow for complete de-esterification of the Indo-1 AM.
Protocol 2: Flow Cytometry Acquisition and Calcium Flux Measurement
Instrumentation:
-
A flow cytometer equipped with a UV laser for excitation (e.g., 355 nm).[11]
-
Detectors and filters for collecting fluorescence emission at two wavelengths:
Procedure:
-
Instrument Setup: Configure the flow cytometer to excite with the UV laser and collect emissions in the two specified channels. Set the fluorescence parameters to a linear scale.
-
Establish Baseline: Before adding any stimulus, acquire data from the Indo-1-loaded cells for 30-60 seconds to establish a stable baseline fluorescence ratio.
-
Stimulation: Pause the acquisition, add the desired agonist or stimulus to the cell suspension, and gently mix.
-
Data Acquisition: Immediately resume data acquisition and record the changes in fluorescence over time. The acquisition time will depend on the kinetics of the calcium response, typically ranging from 2 to 10 minutes.[9]
-
Controls:
Protocol 3: Data Analysis
-
Gating: Gate on the cell population of interest based on forward and side scatter properties.
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity from the Ca2+-bound channel (e.g., 400 nm) to the Ca2+-free channel (e.g., 500 nm). Most flow cytometry analysis software has a function to perform this calculation.
-
Kinetic Analysis: Plot the calculated fluorescence ratio against time to visualize the calcium flux profile. This will show the baseline, the peak response after stimulation, and the subsequent return to baseline.
Signaling Pathways and Experimental Workflow Diagrams
Intracellular Calcium Signaling Pathway
Caption: A simplified diagram of a common intracellular calcium signaling pathway.
Experimental Workflow for Calcium Flux Measurement
References
- 1. bu.edu [bu.edu]
- 2. Indo-1 - Wikipedia [en.wikipedia.org]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. biotium.com [biotium.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. biotium.com [biotium.com]
- 7. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 9. researchgate.net [researchgate.net]
- 10. med.nyu.edu [med.nyu.edu]
- 11. Indo-1 AM [bdbiosciences.com]
Application Notes and Protocols for Indo-1 Pentapotassium Salt in Muscle Cell Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Indo-1 pentapotassium salt, a ratiometric fluorescent indicator, for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i) in various muscle cell types. This document outlines the properties of Indo-1, detailed experimental protocols for its application in skeletal, cardiac, and smooth muscle cells, and illustrates the key calcium signaling pathways involved.
Introduction to Indo-1 for Calcium Imaging
Indo-1 is a UV-excitable dye that exhibits a spectral shift upon binding to Ca²⁺.[1] Unlike indicators that change fluorescence intensity, Indo-1's ratiometric nature allows for more accurate and reproducible measurements by minimizing the effects of uneven dye loading, photobleaching, and variations in cell thickness.[1][2] When excited at approximately 350 nm, the emission maximum of Indo-1 shifts from around 475 nm in the absence of Ca²⁺ to about 400 nm when bound to Ca²⁺.[3][4] This dual-emission property makes it particularly well-suited for flow cytometry and other applications where a single excitation source is preferred.[4][5]
The pentapotassium salt of Indo-1 is the water-soluble, membrane-impermeant form of the indicator.[6][7] This characteristic necessitates direct introduction into the cell cytoplasm via methods such as microinjection or scrape loading, making it ideal for studies on isolated muscle fibers where precise control over intracellular dye concentration is required.[6][8] For intact, cultured muscle cells, the membrane-permeant acetoxymethyl (AM) ester form, Indo-1 AM, is typically used, which passively diffuses across the cell membrane and is then hydrolyzed by intracellular esterases to the active, membrane-impermeant form.[9][10]
Data Presentation: Properties of Indo-1
The following table summarizes the key quantitative properties of Indo-1 for easy reference.
| Property | Value | Reference |
| Indicator Type | Ratiometric, Dual Emission | [2] |
| Excitation Wavelength (λex) | ~349-364 nm | [4] |
| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | [4] |
| Emission Wavelength (λem) - Ca²⁺-bound | ~400-410 nm | [4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [2] |
| Molecular Weight (Pentapotassium Salt) | 840.1 g/mol | [4] |
| Formulation | Solid | [4] |
| Solubility (Pentapotassium Salt) | Water Soluble | [4] |
Experimental Protocols
Protocol 1: Microinjection of Indo-1 Pentapotassium Salt into Isolated Skeletal Muscle Fibers
This protocol is adapted for single, isolated skeletal muscle fibers, allowing for direct and precise loading of the indicator.
Materials:
-
Indo-1 pentapotassium salt
-
Intracellular buffer (e.g., 140 mM potassium aspartate or potassium glutamate)[8]
-
Micropipettes
-
Microinjection apparatus
-
Epifluorescence microscope with appropriate filter sets (Excitation: ~335-350 nm, Emission: 405 nm and 470 nm)[8]
-
Isolated skeletal muscle fibers
-
Extracellular solution (e.g., standard tetraethylammonium (TEA)-containing solution)[8]
Procedure:
-
Prepare Indo-1 Solution: Dissolve Indo-1 pentapotassium salt in the intracellular buffer to a final concentration of 0.5 mM.[8]
-
Prepare Micropipettes: Backfill a sharp micropipette with the Indo-1 solution.
-
Position Muscle Fiber: Place the isolated skeletal muscle fiber in a chamber containing the extracellular solution on the microscope stage.
-
Microinjection: Carefully insert the tip of the micropipette into the muscle fiber and apply gentle positive pressure to inject the Indo-1 solution. Monitor the injection process visually.
-
Equilibration: Allow the injected dye to equilibrate within the cytoplasm for a period of time, typically 30-60 minutes.
-
Image Acquisition: Excite the fiber at ~335-350 nm and simultaneously collect the fluorescence emission at 405 nm (Ca²⁺-bound Indo-1) and 470 nm (Ca²⁺-free Indo-1).[8]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F405/F470) to determine the intracellular calcium concentration. Calibration of the signal is necessary for absolute quantification.
Protocol 2: Loading Cultured Muscle Cells (Cardiac and Smooth) with Indo-1 AM
This protocol is suitable for loading cultured cardiac myocytes or smooth muscle cells with the membrane-permeant form of Indo-1.
Materials:
-
Indo-1 AM
-
Anhydrous DMSO
-
Pluronic® F-127 (optional, aids in solubilization)[10]
-
Cell Loading Medium (e.g., RPMI with 2% FCS, 25mM HEPES, pH 7.4)[1] or Krebs-Ringer-HEPES-glucose buffer (KRH-glc)[10]
-
Cultured cardiac or smooth muscle cells
-
Ionomycin (positive control)[1]
-
EGTA (negative control)[1]
Procedure:
-
Prepare Stock Solution: Dissolve Indo-1 AM in anhydrous DMSO to a stock concentration of 1-5 mM.[10] Store protected from light and moisture.
-
Prepare Loading Solution:
-
(Optional) Mix 1 µL of 20% Pluronic® F-127 in DMSO with 1 µL of the Indo-1 AM stock solution.[10]
-
Dilute the Indo-1 AM stock solution (with or without Pluronic® F-127) into the cell loading medium to a final concentration of 1-10 µM.[1][11] The optimal concentration should be determined empirically for each cell type.
-
-
Cell Loading:
-
Washing: Wash the cells twice with fresh, warm loading medium to remove extracellular dye.[1]
-
De-esterification: Resuspend the cells in fresh medium and allow for an additional 30-60 minutes at 37°C for complete hydrolysis of the AM ester by intracellular esterases.[1]
-
Image Acquisition and Analysis: Proceed with fluorescence imaging or flow cytometry using the appropriate excitation and emission wavelengths as described in Protocol 1. Use ionomycin as a positive control to elicit a maximal calcium response and EGTA as a negative control to chelate intracellular calcium.[1]
Signaling Pathways and Experimental Workflows
Calcium Signaling in Skeletal Muscle Contraction
The process of excitation-contraction (E-C) coupling in skeletal muscle is initiated by an action potential from a motor neuron, which triggers the release of calcium from the sarcoplasmic reticulum (SR) and subsequent muscle contraction.[5][12]
References
- 1. bu.edu [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Calcium Signaling Mechanisms in Arterial Smooth Muscle and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-excitable smooth muscle: Calcium signaling and phenotypic switching during vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. Muscle cells need calcium ions [mpg.de]
Protocol for Preparing Indo-1 Pentapotassium Salt Stock Solution: A Detailed Guide for Researchers
Application Note
Indo-1 is a ratiometric fluorescent indicator dye used for the measurement of intracellular calcium concentrations.[1][2] Unlike its membrane-permeant counterpart, Indo-1 AM, the pentapotassium salt of Indo-1 is membrane-impermeant and is therefore primarily used for direct loading into cells via techniques such as microinjection or scrape loading.[3][4] This application note provides a detailed protocol for the preparation of a stock solution of Indo-1 pentapotassium salt, a critical first step for its use in calcium signaling studies.
Upon binding to Ca2+, Indo-1 exhibits a significant shift in its fluorescence emission spectrum. In a calcium-free environment, it has an emission maximum of approximately 475-482 nm, which shifts to around 398-400 nm when saturated with calcium.[1][4][5] This ratiometric property allows for accurate determination of calcium concentrations, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in dye concentration, cell thickness, or photobleaching.[6]
The pentapotassium salt form is preferred over the free acid due to its enhanced solubility in aqueous solutions.[1] Proper preparation and storage of the stock solution are crucial for maintaining the dye's integrity and ensuring reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures, and storage recommendations to prepare a stable and effective Indo-1 pentapotassium salt stock solution for use in various research applications, including flow cytometry and laser scanning microscopy.[1][2]
Quantitative Data Summary
For accurate and reproducible preparation of Indo-1 pentapotassium salt stock solutions, refer to the following table. The molecular weight of Indo-1 pentapotassium salt is approximately 840.05 g/mol .[5]
| Desired Stock Concentration | Mass of Indo-1 (mg) | Volume of Solvent (µL) |
| 1 mM | 1 mg | 1190.4 µL |
| 5 mM | 1 mg | 238.1 µL |
| 10 mM | 1 mg | 119.0 µL |
| 1 mM | 5 mg | 5952.0 µL |
| 5 mM | 5 mg | 1190.4 µL |
| 10 mM | 5 mg | 595.2 µL |
Note: The solvent is typically high-purity, sterile water. For some applications, anhydrous DMSO can also be used.[4][5] If using water, ultrasonic assistance may be required to fully dissolve the salt.[5]
Experimental Protocol
This protocol details the steps for preparing a 1 mM stock solution of Indo-1 pentapotassium salt in water.
Materials:
-
Indo-1, pentapotassium salt (solid form)
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Analytical balance
-
(Optional) Ultrasonic water bath
Procedure:
-
Equilibration: Allow the vial of Indo-1 pentapotassium salt to come to room temperature before opening to prevent condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh out the desired amount of Indo-1 pentapotassium salt using an analytical balance. For a 1 mM stock solution, you would typically start with a pre-weighed amount, such as 1 mg.
-
Dissolution:
-
Add the appropriate volume of high-purity water to the vial containing the Indo-1 salt. For 1 mg of Indo-1, add 1190.4 µL of water to achieve a 1 mM concentration.
-
Vortex the solution thoroughly to dissolve the salt.
-
If the salt does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals until it is completely dissolved.[5]
-
-
Aliquotting: To avoid repeated freeze-thaw cycles that can degrade the product, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[5]
-
Storage: Store the aliquots protected from light. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[5] Always protect the solution from light during storage and handling.[3][4][7]
Visualizations
Experimental Workflow for Indo-1 Stock Solution Preparation
Caption: Workflow for Preparing Indo-1 Stock Solution.
Signaling Pathway Context: Intracellular Calcium Measurement
Caption: Intracellular Calcium Measurement with Indo-1.
References
Ratiometric Imaging of Intracellular Calcium with Indo-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indo-1 is a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium concentrations ([Ca²⁺]ᵢ). As a dual-emission dye, Indo-1 undergoes a spectral shift upon binding to Ca²⁺, allowing for a quantitative analysis that is less susceptible to artifacts such as variations in dye concentration, cell thickness, or photobleaching.[1][2][3] This makes it a robust tool, particularly for applications like flow cytometry.[4][5] This document provides detailed application notes and protocols for the use of Indo-1 in intracellular calcium imaging.
Principle of Ratiometric Measurement with Indo-1
Indo-1 is excited by ultraviolet (UV) light, typically around 350 nm.[5][6] In its Ca²⁺-free form, it emits light with a peak at approximately 475 nm.[6][7][8] Upon binding to Ca²⁺, the emission peak shifts to around 400 nm.[6][7][8] The ratio of the fluorescence intensities at these two wavelengths (405 nm/485 nm) is directly proportional to the intracellular calcium concentration.[3][9] This ratiometric approach provides a more accurate and reproducible measurement of [Ca²⁺]ᵢ compared to single-wavelength indicators.[1][2]
Quantitative Data Summary
The following tables summarize the key spectral and chemical properties of Indo-1.
Table 1: Spectral Properties of Indo-1
| Property | Ca²⁺-free | Ca²⁺-bound |
| Excitation Wavelength | ~346 nm[1] | ~331 nm[1] |
| Emission Wavelength | ~475 nm[1][7] | ~400 nm[1][7] |
| Quantum Yield | 0.38[1] | 0.56[1] |
Table 2: Chemical and Performance Characteristics of Indo-1
| Property | Value |
| Indicator Type | Ratiometric, Dual Emission[1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM[1] |
| Primary Application | Flow Cytometry[1][4] |
| Advantages | Ratiometric measurement minimizes artifacts.[1][3] Well-suited for flow cytometry with a single UV laser.[4][10] |
| Disadvantages | Susceptible to photobleaching, limiting its use in confocal microscopy.[5][7] Requires UV excitation which can be phototoxic.[11] |
Signaling Pathway Visualization
Intracellular calcium is a ubiquitous second messenger involved in numerous signaling pathways. A common example is the G-protein coupled receptor (GPCR) pathway that leads to the release of calcium from intracellular stores.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 3. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 7. Indo-1 - Wikipedia [en.wikipedia.org]
- 8. abpbio.com [abpbio.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Combining Indo-1 with Other Fluorescent Probes for Multiplexed Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indo-1 is a ratiometric fluorescent indicator widely used for measuring intracellular calcium ([Ca²⁺]i).[1][2][3] Its key characteristic is a shift in emission wavelength upon binding to Ca²⁺, while being excited by a single UV wavelength (~350 nm).[2][4][5] In the absence of calcium, Indo-1 emits maximally at ~475-485 nm, and upon binding calcium, its emission peak shifts to ~400-410 nm.[2][3][6] This ratiometric property (calculating the ratio of fluorescence at two emission wavelengths, e.g., 405 nm / 485 nm) provides a robust method for quantifying [Ca²⁺]i, as it minimizes issues arising from uneven dye loading, photobleaching, and variations in cell thickness.[1][7]
These unique spectral properties make Indo-1 particularly well-suited for flow cytometry but also valuable in fluorescence microscopy for multiplexing—the simultaneous imaging of multiple cellular parameters.[1][8] This document provides detailed application notes and protocols for combining Indo-1 with other fluorescent probes to co-visualize [Ca²⁺]i dynamics alongside other physiological events, such as changes in pH, the presence of specific proteins, or the status of organelles.
Key Considerations for Multiplexing with Indo-1
Successful multiplexing with Indo-1 requires careful consideration of the spectral properties of the partner probe and the experimental setup.
-
Spectral Overlap: The primary challenge is to minimize spectral crosstalk. The partner probe should ideally have excitation and emission spectra that are well-separated from Indo-1's UV excitation (~350 nm) and dual emission peaks (~405 nm and ~485 nm).
-
UV Excitation: Indo-1 requires UV light for excitation. This can be phototoxic to cells with prolonged exposure and can also excite autofluorescence or other fluorophores.[5] Therefore, partner probes should ideally not be excited by UV light to avoid signal contamination.
-
Instrumentation: The microscope must be equipped with a UV light source (e.g., 350 nm laser line or a broad-spectrum lamp with appropriate filters) and filter sets capable of separating the two Indo-1 emission wavelengths as well as the emission from the partner probe.[9]
Data Presentation: Spectral Properties of Indo-1 and Compatible Probes
Quantitative data for Indo-1 and potential partner probes are summarized below for easy comparison.
Table 1: Photophysical Properties of Indo-1
| Property | Ca²⁺-Free Indo-1 | Ca²⁺-Bound Indo-1 | Source(s) |
| Indicator Type | Ratiometric, Dual Emission | Ratiometric, Dual Emission | [3][7] |
| Excitation Max (nm) | ~346 - 349 nm | ~330 - 335 nm | [6][7][10] |
| Emission Max (nm) | ~475 - 485 nm | ~400 - 410 nm | [2][6][7] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230 - 250 nM | ~230 - 250 nM | [7][11] |
| Primary Application | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry | [1][7] |
Table 2: Examples of Probes for Combination with Indo-1
| Probe | Parameter Measured | Excitation Max (nm) | Emission Max (nm) | Key Advantages for Multiplexing with Indo-1 |
| SNARF-1 | Intracellular pH (pHi) | ~568 nm | ~580 nm (acidic), ~640 nm (alkaline) | Ratiometric pH indicator with excitation and emission far from Indo-1, minimizing spectral overlap.[12] |
| Yellow Fluorescent Protein (YFP) | Protein localization/expression, FRET biosensors | ~514 nm | ~527 nm | Commonly used fluorescent protein with no UV excitation, allowing clear separation from Indo-1 signal.[13] |
| MitoTracker™ Red CMXRos | Mitochondrial membrane potential | ~579 nm | ~599 nm | Red-shifted organelle stain that is spectrally distinct from Indo-1. |
| SNAP-tag® with red-shifted ligands | Targeted protein labeling | Ligand-dependent (e.g., ~650 nm) | Ligand-dependent (e.g., ~670 nm) | Allows specific protein labeling with far-red dyes, avoiding spectral crosstalk.[14] |
Diagrams of Workflows and Pathways
Visualizations of experimental logic and biological pathways are crucial for planning and execution.
Caption: General experimental workflow for multiplex imaging with Indo-1.
Caption: Hypothetical pathway of co-regulation of Ca²⁺ and pH.
Caption: Decision tree for selecting a compatible fluorescent probe.
Experimental Protocols
General Protocol for Loading Cells with Indo-1 AM
This protocol provides a general guideline for loading adherent cells with the acetoxymethyl (AM) ester form of Indo-1.[15] Optimization is recommended for specific cell types.
Materials:
-
Indo-1 AM (e.g., Thermo Fisher I1223)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO (optional, aids dye solubilization)
-
Probenecid (optional, anion-exchange inhibitor to prevent dye leakage)[16]
-
Balanced salt solution (e.g., HBSS) or appropriate cell culture medium
Procedure:
-
Prepare Stock Solution: Prepare a 1-5 mM stock solution of Indo-1 AM in anhydrous DMSO.[16] Aliquot into small volumes and store at -20°C, protected from light.[17]
-
Prepare Loading Solution:
-
Warm an aliquot of the Indo-1 AM stock solution to room temperature.
-
For a final concentration of 2-5 µM, dilute the stock solution into your chosen buffer (e.g., HBSS).[16][17]
-
(Optional) To aid dispersion, first mix the Indo-1 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer. The final Pluronic F-127 concentration should be ~0.02-0.04%.[16][17]
-
(Optional) Add probenecid to the loading solution (final concentration 1-2.5 mM) to reduce dye leakage.[16]
-
-
Cell Loading:
-
Culture cells on glass coverslips or in an imaging-compatible microplate.
-
Aspirate the culture medium and wash the cells once with pre-warmed buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9][16] Incubation time and temperature may need to be optimized; lower temperatures can sometimes reduce dye compartmentalization.[9][16]
-
-
Post-Loading Wash and De-esterification:
-
Aspirate the loading solution and wash the cells twice with fresh, pre-warmed buffer (containing probenecid, if used).
-
Add fresh buffer and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[16]
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber on the microscope.
-
Excite the cells at ~350 nm.
-
Simultaneously collect emission using two channels with bandpass filters centered around 405 nm (calcium-bound) and 485 nm (calcium-free).[4][7]
-
Calculate the ratio of the fluorescence intensities (F405/F485) to determine relative changes in intracellular calcium.
-
Protocol for Co-imaging of [Ca²⁺]i with Indo-1 and pHi with SNARF-1
This protocol details the simultaneous measurement of intracellular calcium and pH.
Additional Materials:
-
SNARF-1 AM
Procedure:
-
Prepare Stock Solutions: Prepare separate stock solutions for Indo-1 AM (1-5 mM in DMSO) and SNARF-1 AM (1-5 mM in DMSO).
-
Prepare Combined Loading Solution: Prepare a loading buffer as described in Protocol 5.1. Add both Indo-1 AM (final concentration 2-5 µM) and SNARF-1 AM (final concentration 1-5 µM) to the same buffer.
-
Cell Loading & De-esterification: Follow steps 3 and 4 from Protocol 5.1.
-
Imaging Setup:
-
Indo-1 Channel: Excite at ~350 nm. Collect emission at ~405 nm and ~485 nm.
-
SNARF-1 Channel: Excite at ~568 nm. Collect emission using two channels centered around ~580 nm and ~640 nm.[12]
-
-
Image Acquisition and Analysis:
-
Acquire images sequentially or simultaneously (if the system allows) for all four emission channels.
-
Calculate the Indo-1 ratio (F405/F485) for [Ca²⁺]i.
-
Calculate the SNARF-1 ratio (F580/F640) for pHi.
-
Correlate the changes in the two ratios over time in response to stimuli.
-
Protocol for Imaging [Ca²⁺]i with Indo-1 in Cells Expressing a Fluorescent Protein (e.g., YFP)
This protocol is for measuring calcium dynamics in cells that are already fluorescent from a genetically encoded marker.
Procedure:
-
Cell Preparation: Transfect or transduce cells with the desired fluorescent protein construct (e.g., a YFP-tagged protein of interest) and culture them on coverslips.
-
Indo-1 Loading: Load the fluorescent protein-expressing cells with Indo-1 AM following the procedure in Protocol 5.1.
-
Imaging Setup:
-
Indo-1 Channel: Excite at ~350 nm. Collect emission at ~405 nm and ~485 nm.
-
YFP Channel: Excite at ~514 nm. Collect emission at ~527 nm.
-
-
Image Acquisition and Analysis:
-
Acquire images sequentially to avoid crosstalk between channels. First, image the Indo-1 channels with UV excitation, then switch the excitation source and filters to image the YFP channel.
-
Use the YFP image to create a mask or region of interest (ROI) to specifically analyze the Indo-1 ratio only in cells expressing the protein of interest.
-
Analyze the temporal changes in the Indo-1 ratio within the defined ROIs.
-
Conclusion
Combining Indo-1 with other fluorescent probes is a powerful technique for dissecting complex cellular processes. By carefully selecting probes with distinct spectral profiles and optimizing loading and imaging protocols, researchers can simultaneously monitor intracellular calcium dynamics alongside other key physiological parameters. The methodologies and data presented here provide a comprehensive guide for designing and implementing robust multiplexed imaging experiments, enabling deeper insights into cellular signaling for both basic research and drug development applications.
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Indo-1 - Wikipedia [en.wikipedia.org]
- 3. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Indo-1 AM [bdbiosciences.com]
- 10. Spectrum [Indo-1] | AAT Bioquest [aatbio.com]
- 11. Indo-1 AM | AAT Bioquest [aatbio.com]
- 12. Imaging of Mitochondrial pH Using SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. abpbio.com [abpbio.com]
- 17. docs.aatbio.com [docs.aatbio.com]
Application of Indo-1 in Studying Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indo-1 is a ratiometric fluorescent indicator dye used for the measurement of intracellular calcium concentration ([Ca²⁺]i). Its ability to shift its fluorescence emission maximum from ~475 nm in the absence of Ca²⁺ to ~400 nm when bound to Ca²⁺, upon excitation at ~350 nm, makes it a powerful tool for studying signal transduction pathways where calcium is a key second messenger.[1][2] The ratiometric nature of Indo-1 minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, allowing for more accurate and reproducible measurements of [Ca²⁺]i.[3][4] This document provides detailed application notes and protocols for utilizing Indo-1 to investigate various signal transduction pathways, including T-cell receptor (TCR) signaling, B-cell receptor (BCR) signaling, and store-operated calcium entry (SOCE).
Key Spectral Properties of Indo-1
| Property | Ca²⁺-Free | Ca²⁺-Bound |
| Excitation Maximum | ~349 nm | ~331 nm |
| Emission Maximum | ~485 nm (~475 nm) | ~410 nm (~400 nm) |
| Dissociation Constant (Kd) | - | ~250 nM |
Table 1: Spectral Properties of Indo-1. Data compiled from various sources.[4][5]
Application 1: T-Cell Receptor (TCR) Signaling
T-cell activation, a critical event in the adaptive immune response, is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This interaction triggers a signaling cascade that leads to a rapid and sustained increase in intracellular calcium, which is essential for T-cell proliferation, differentiation, and cytokine production. Indo-1 is widely used to monitor this dynamic calcium influx in real-time using flow cytometry.[6][7][8]
T-Cell Receptor Signaling Pathway
Quantitative Data: TCR-Mediated Calcium Flux
| Cell Type | Stimulus | Basal Indo-1 Ratio (405nm/485nm) | Peak Indo-1 Ratio (405nm/485nm) |
| Murine Splenocytes | Anti-CD3 Antibody | ~0.5 - 1.0 | ~4.0 - 6.0 |
| Human Jurkat T-cells | Phytohemagglutinin (PHA) | ~0.8 - 1.2 | ~3.5 - 5.0 |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Ionomycin (Positive Control) | ~0.7 - 1.1 | > 8.0 |
Table 2: Representative Indo-1 Ratiometric Data for TCR Stimulation. These values are illustrative and can vary based on experimental conditions and instrument settings.[6][8]
Application 2: B-Cell Receptor (BCR) Signaling
Similar to TCR signaling, the engagement of the B-cell receptor (BCR) by its cognate antigen initiates a signaling cascade that results in a significant increase in intracellular calcium. This calcium signal is a critical regulator of B-cell activation, proliferation, and antibody production. Indo-1 is a valuable tool for dissecting the intricacies of BCR-mediated calcium mobilization.[9][10]
B-Cell Receptor Signaling Pathway
Quantitative Data: BCR-Mediated Calcium Flux
| Cell Type | Stimulus | Basal [Ca²⁺]i (nM) | Peak [Ca²⁺]i (nM) |
| Human Ramos B-cells | Anti-IgM Antibody | ~100 - 150 | ~800 - 1200 |
| Murine Splenic B-cells | Anti-IgD Antibody | ~80 - 120 | ~600 - 900 |
| Human Burkitt's Lymphoma Cells | Ionomycin (Positive Control) | ~100 - 150 | > 1500 |
Table 3: Representative Intracellular Calcium Concentrations in BCR Signaling. These values are illustrative and can vary based on experimental conditions and cell lines.[9][11]
Application 3: Store-Operated Calcium Entry (SOCE)
Store-operated calcium entry (SOCE) is a ubiquitous mechanism for calcium influx in response to the depletion of calcium stores in the endoplasmic reticulum (ER). This process is crucial for replenishing ER calcium levels and for sustaining long-term calcium signaling. The key molecular players in SOCE are the ER calcium sensor STIM1 and the plasma membrane calcium channel Orai1. Indo-1 can be used to monitor the influx of calcium through Orai1 channels following ER store depletion.[4][12]
Store-Operated Calcium Entry (SOCE) Pathway
Quantitative Data: SOCE
| Cell Type | Store Depletion Agent | Extracellular [Ca²⁺] (mM) | Peak Indo-1 Ratio (405nm/485nm) |
| Human Jurkat T-cells | Thapsigargin (1 µM) | 1 | ~3.0 - 4.5 |
| HEK293 Cells | Ionomycin (in Ca²⁺-free media) | 2 | ~5.0 - 7.0 |
| Human Platelets | Thrombin | 1 | ~2.5 - 4.0 |
Table 4: Representative Indo-1 Ratiometric Data for SOCE. These values are illustrative and depend on the specific experimental setup.[12][13]
Experimental Protocols
I. Preparation of Indo-1 AM Stock Solution
-
Reconstitution: Dissolve the contents of a 50 µg vial of Indo-1 AM (acetoxymethyl ester) in 50 µL of anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution.[14][15]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
II. Cell Loading with Indo-1 AM
-
Cell Preparation: Harvest cells and resuspend them in a suitable loading buffer (e.g., RPMI-1640 without phenol red, supplemented with 1% FBS) at a concentration of 1-5 x 10⁶ cells/mL.[14][16]
-
Dye Loading: Add the Indo-1 AM stock solution to the cell suspension to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[15][17]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. Gently mix the cells every 15 minutes to ensure uniform loading.[15][16]
-
Washing: After incubation, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular Indo-1 AM. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Resuspension: Resuspend the final cell pellet in the appropriate assay buffer at the desired concentration for analysis.
III. Measurement of Intracellular Calcium by Flow Cytometry
-
Instrument Setup:
-
Use a flow cytometer equipped with a UV laser for excitation (~350 nm).
-
Set up two emission channels for Indo-1: one for the Ca²⁺-bound form (violet, ~405 nm or a 395/20 bandpass filter) and one for the Ca²⁺-free form (blue/green, ~485 nm or a 525/50 bandpass filter).[17]
-
Use linear amplification for the fluorescence channels.
-
-
Data Acquisition:
-
Equilibrate the Indo-1 loaded cells at 37°C for at least 5-10 minutes before analysis.[17]
-
Acquire a baseline fluorescence reading for 30-60 seconds to establish the resting [Ca²⁺]i.[14]
-
Pause the acquisition, add the stimulus (e.g., agonist, antibody), and immediately resume data collection to record the calcium response over time (typically 5-10 minutes).[14]
-
-
Controls:
-
Positive Control: Use a calcium ionophore such as ionomycin (1-2 µg/mL) to elicit a maximal calcium response and confirm proper dye loading.[15]
-
Negative Control: Use a calcium chelator like EGTA to establish the minimum fluorescence ratio.[15]
-
Unloaded Cells: Run a sample of unstained cells to determine the background autofluorescence.
-
IV. Data Analysis
-
Gating: Gate on the cell population of interest based on forward and side scatter properties.
-
Ratio Calculation: Calculate the ratio of the fluorescence intensity of the Ca²⁺-bound Indo-1 (e.g., 405 nm) to the Ca²⁺-free Indo-1 (e.g., 485 nm) for each time point.
-
Kinetic Analysis: Plot the Indo-1 ratio over time to visualize the kinetics of the calcium response.
-
Quantitative Analysis: Determine key parameters from the kinetic plot, such as the peak ratio, time to peak, and the duration of the calcium signal.
Experimental Workflow for Indo-1 Calcium Flux Assay
Conclusion
Indo-1 remains a cornerstone for investigating signal transduction pathways that involve calcium mobilization. Its ratiometric properties provide a robust and reliable method for quantifying changes in intracellular calcium concentration. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize Indo-1 in their studies of cellular signaling. Careful optimization of experimental conditions and appropriate use of controls are paramount for obtaining high-quality, reproducible data.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | STIM and Orai1 Variants in Store-Operated Calcium Entry [frontiersin.org]
- 8. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Store-operated Calcium Entry during Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural features of STIM and Orai underlying store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Indo-1 Pentapotassium Salt in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indo-1 is a ratiometric fluorescent calcium indicator that has been a cornerstone in cellular calcium signaling research. Its ability to shift its fluorescence emission wavelength upon binding to Ca²⁺ makes it particularly well-suited for quantitative measurements of intracellular calcium concentrations. In high-throughput screening (HTS), robust and reliable assays are paramount for identifying and characterizing novel modulators of drug targets such as G-protein coupled receptors (GPCRs) and ion channels. This document provides detailed application notes and protocols for the use of Indo-1 pentapotassium salt and its membrane-permeant precursor, Indo-1 AM, in HTS assays.
Indo-1 is excited by ultraviolet light (around 350 nm) and exhibits a dual emission profile. In its Ca²⁺-free form, it emits maximally at approximately 475 nm, while in its Ca²⁺-bound state, the emission peak shifts to around 400 nm.[1] The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of the intracellular calcium concentration, minimizing the effects of variations in dye loading, cell number, and photobleaching.[1]
While the membrane-impermeant pentapotassium salt is typically loaded into cells via microinjection, for HTS applications, the acetoxymethyl (AM) ester form, Indo-1 AM, is used. Indo-1 AM is cell-permeant and once inside the cell, intracellular esterases cleave the AM groups, trapping the active Indo-1 indicator in the cytoplasm.[2]
Key Applications in High-Throughput Screening
Indo-1-based calcium mobilization assays are particularly valuable for screening compound libraries against targets that modulate intracellular calcium levels, including:
-
Gq-Coupled GPCRs: Activation of Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be readily detected using Indo-1.
-
Ligand-Gated Ion Channels (LGICs): Certain LGICs are permeable to calcium ions. Upon activation by their specific ligands, these channels open, allowing an influx of extracellular calcium into the cell, which can be quantified with Indo-1.
-
Voltage-Gated Calcium Channels (VGCCs): While less common in primary HTS due to the need for depolarization, Indo-1 can be used in secondary screening to characterize compounds that modulate VGCC activity.
Data Presentation
Table 1: Spectral and Performance Characteristics of Indo-1
| Parameter | Value | Reference |
| Excitation Wavelength (Ca²⁺-free & bound) | ~350 nm | [1] |
| Emission Wavelength (Ca²⁺-free) | ~475 nm | [1] |
| Emission Wavelength (Ca²⁺-bound) | ~400 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~250 nM | |
| Typical Loading Concentration (Indo-1 AM) | 1-5 µM | [2] |
| Typical Incubation Time (Indo-1 AM) | 30-60 minutes | [2] |
Table 2: Illustrative HTS Assay Performance for a Gq-Coupled GPCR Agonist Screen
| Parameter | Value | Description |
| Assay Format | 384-well plate, cell-based | High-throughput compatible format |
| Positive Control | Known Agonist (EC₁₀₀) | Elicits maximal response |
| Negative Control | Assay Buffer (DMSO vehicle) | Baseline response |
| Signal-to-Background (S/B) Ratio | ≥ 5 | Dynamic range of the assay |
| Z'-Factor | ≥ 0.6 | Indicates excellent assay robustness |
Table 3: Illustrative HTS Data for a Gq-Coupled GPCR Antagonist Screen
| Compound | IC₅₀ (nM) | Description |
| Antagonist X | 50 | Potent antagonist |
| Antagonist Y | 500 | Moderate antagonist |
| Antagonist Z | >10,000 | Inactive |
Signaling Pathway Diagrams
Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
Caption: Ligand-gated ion channel activation and subsequent calcium influx.
Experimental Protocols
Protocol 1: Cell Preparation and Plating for a 384-Well HTS Assay
This protocol is a general guideline and should be optimized for the specific cell line and target being assayed.
Materials:
-
Adherent or suspension cells expressing the target of interest
-
Cell culture medium
-
384-well black, clear-bottom microplates
-
Automated cell counter or hemocytometer
-
Trypan blue solution (for cell viability)
Procedure:
-
Culture cells to 70-80% confluency for adherent cells or to the recommended density for suspension cells.
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with culture medium containing serum. For suspension cells, gently pellet by centrifugation.
-
Resuspend the cell pellet in fresh culture medium and determine the cell density and viability using an automated cell counter or a hemocytometer with trypan blue.
-
Adjust the cell suspension to the desired plating density (e.g., 5,000 - 20,000 cells per well in 20 µL of medium). The optimal cell density should be determined empirically.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 18-24 hours to allow for cell attachment and recovery.
Protocol 2: Indo-1 AM Loading for a 384-Well HTS Assay
Materials:
-
Indo-1 AM (1 mM stock in anhydrous DMSO)
-
Pluronic® F-127 (10% w/v solution in DMSO)
-
Probenecid (optional, 250 mM stock in 1 M NaOH)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
Procedure:
-
Prepare the Indo-1 AM loading buffer. For each plate, mix the required volumes of Assay Buffer, Indo-1 AM stock, Pluronic® F-127, and optionally probenecid. A typical final concentration is 2-4 µM Indo-1 AM, 0.02% Pluronic® F-127, and 1 mM probenecid.
-
Remove the culture medium from the cell plate, leaving the cells attached.
-
Add 20 µL of the Indo-1 AM loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells to remove extracellular dye. This can be done by gently aspirating the loading buffer and adding 20-40 µL of Assay Buffer (containing probenecid if used previously). This wash step may be omitted in "no-wash" assay formats, but this should be validated.
Protocol 3: High-Throughput Screening for Agonists
Caption: Experimental workflow for an agonist high-throughput screen.
Procedure:
-
Prepare a compound plate with test compounds and controls (positive control: known agonist; negative control: vehicle).
-
Place the Indo-1 loaded cell plate and the compound plate into a fluorescence imaging plate reader (e.g., FLIPR).
-
Set the instrument to excite at ~350 nm and record emissions simultaneously at ~400 nm and ~475 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence kinetically for 60-180 seconds to capture the calcium response.
-
Analyze the data by calculating the ratio of the two emission wavelengths and identify "hits" based on a predefined activity threshold.
Protocol 4: High-Throughput Screening for Antagonists
Caption: Experimental workflow for an antagonist high-throughput screen.
Procedure:
-
Prepare a compound plate with test compounds and controls (negative control: vehicle; positive control: known antagonist).
-
Add the antagonist compounds to the Indo-1 loaded cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the compounds to bind to the receptor.
-
Prepare an agonist plate containing a known agonist at a concentration that elicits a submaximal response (typically EC₅₀ to EC₈₀).
-
Place the cell plate and the agonist plate into the fluorescence imaging plate reader.
-
Establish a stable baseline fluorescence reading.
-
The instrument will then add the agonist to all wells of the cell plate.
-
Record the kinetic fluorescence response.
-
Analyze the data by quantifying the inhibition of the agonist-induced calcium signal. "Hits" are compounds that significantly reduce the calcium response. For confirmed hits, determine the IC₅₀ value by performing concentration-response curves.
Conclusion
Indo-1 pentapotassium salt, in its membrane-permeant AM ester form, is a powerful tool for high-throughput screening of drug candidates that modulate intracellular calcium. Its ratiometric properties ensure robust and reproducible data, making it a reliable choice for primary and secondary screening campaigns targeting Gq-coupled GPCRs and certain ion channels. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate high-quality HTS assays using Indo-1.
References
In Situ Fixation of Indo-1 for Combined Calcium Imaging and Immunofluorescence Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indo-1 is a ratiometric fluorescent indicator widely used for measuring intracellular calcium concentrations ([Ca²⁺]i).[1][2][3] A common challenge in cell biology is to correlate dynamic changes in [Ca²⁺]i with the spatial distribution of specific proteins within the same cell. This requires a methodology to fix the calcium indicator in situ after live-cell imaging, allowing for subsequent immunofluorescence (IF) staining. Standard aldehyde-based fixatives like paraformaldehyde (PFA) are often suboptimal for retaining small molecule dyes like Indo-1, leading to significant dye leakage and loss of the calcium-dependent signal.[4]
This document provides a detailed protocol for the in situ fixation of Indo-1 using the carbodiimide crosslinker 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), which has been shown to be effective in retaining BAPTA-based calcium indicators.[4][5] This method allows for the preservation of the Indo-1 signal, enabling researchers to correlate intracellular calcium levels with the localization of target proteins through subsequent immunofluorescence analysis.
Core Principles
The acetoxymethyl (AM) ester form of Indo-1 is cell-permeant and is hydrolyzed by intracellular esterases to the active, membrane-impermeant form, Indo-1, which binds to calcium.[5][6] After recording live-cell calcium dynamics, EDC is used to covalently crosslink the carboxyl groups of Indo-1 to intracellular proteins, thus fixing the dye within the cell.[4] Following fixation, standard immunofluorescence protocols can be applied to label specific proteins of interest.
Data Presentation
Table 1: Spectral Properties of Indo-1
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Calcium-Free | ~349 | ~482 |
| Calcium-Bound | ~331 | ~398 |
Data compiled from various sources.[2][5]
Table 2: Comparison of Fixation Methods for Indo-1 Retention
| Fixative | Principle of Action | Indo-1 Retention | Advantages | Disadvantages |
| Paraformaldehyde (PFA) | Crosslinks proteins, particularly lysine residues.[7] | Poor | Good preservation of cellular morphology and protein antigenicity. | Does not effectively retain small, non-covalently bound molecules like Indo-1.[8] |
| Methanol/Acetone | Dehydrating and precipitating agents. | Variable, often poor | Rapid fixation. | Can alter cellular morphology and denature some epitopes. Not compatible with all stains.[9] |
| EDC (Carbodiimide) | Forms zero-length crosslinks between carboxyl and amine groups.[4] | Excellent[4] | Covalently links carboxyl-containing dyes like Indo-1 to intracellular proteins, ensuring high retention.[4] | Can potentially modify protein epitopes recognized by some antibodies. Requires careful optimization. |
Experimental Protocols
Part 1: Indo-1 Loading and Live-Cell Calcium Imaging
This protocol is designed for adherent cells grown on coverslips suitable for microscopy.
Materials:
-
Indo-1, AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) with calcium and magnesium
-
Cell culture medium
Procedure:
-
Prepare Indo-1 Loading Solution:
-
Cell Loading:
-
De-esterification:
-
Wash the cells twice with warm physiological saline to remove extracellular dye.
-
Incubate the cells for an additional 30-60 minutes at 37°C in physiological saline or complete medium to allow for complete de-esterification of the AM ester by intracellular esterases.[11]
-
-
Live-Cell Imaging:
-
Mount the coverslip in a chamber suitable for live-cell imaging on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells at approximately 350 nm and collect emission at ~400 nm (calcium-bound) and ~475 nm (calcium-free).[1][3]
-
Record baseline calcium levels and any changes in response to stimulation.
-
Part 2: In Situ Fixation of Indo-1 with EDC
Materials:
-
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare EDC Fixative Solution:
-
Immediately before use, prepare a 0.1 mg/mL solution of EDC in PBS. Higher concentrations can be used for virtually instantaneous fixation.[4]
-
-
Fixation:
-
Immediately following live-cell imaging, aspirate the imaging buffer and add the freshly prepared EDC fixative solution to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Washing:
-
Aspirate the EDC solution and wash the cells three times with PBS for 5 minutes each to remove residual fixative.
-
Part 3: Immunofluorescence Staining
Materials:
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[12]
-
Blocking Buffer (e.g., 1-3% BSA or 5-10% normal serum from the secondary antibody host species in PBS)[13]
-
Primary Antibody (diluted in blocking buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in blocking buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Permeabilization:
-
Blocking:
-
Incubate the cells with blocking buffer for 1-4 hours at room temperature to minimize non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[9]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with the fluorophore-conjugated secondary antibody for 30-60 minutes at room temperature, protected from light.[13]
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each.
-
If desired, incubate with a nuclear counterstain like DAPI.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[13]
-
Seal the edges of the coverslip and allow it to cure.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the Indo-1 signal and the secondary antibody fluorophore. The fixed Indo-1 signal can be visualized alongside the immunofluorescent label.
-
Mandatory Visualizations
Caption: Workflow for Indo-1 fixation and immunofluorescence.
Caption: Mechanism of EDC-mediated Indo-1 fixation.
Considerations and Troubleshooting
-
Antibody Specificity: EDC can modify protein structures. It is crucial to validate that the primary antibody can still recognize its epitope after EDC fixation.
-
Dye Leakage: While EDC significantly improves retention, some minor leakage may still occur. Perform the fixation step as quickly as possible after live imaging. The use of anion transporter inhibitors like probenecid during the loading phase may also help reduce dye efflux before fixation.[5]
-
Photodegradation: Indo-1 can be susceptible to photobleaching and photodegradation, which may alter its spectral properties.[14] Use the lowest possible excitation light intensity and consider using antioxidants during imaging.[14]
-
Controls: Appropriate controls are essential. These include cells stained only with the primary and secondary antibodies (to check for background fluorescence), and cells loaded with Indo-1 but not stained with antibodies (to confirm the fixed Indo-1 signal).
-
Alternative Fixatives: If EDC fixation is incompatible with a specific antibody, alternative, though less effective, methods like brief, low-temperature methanol/acetone fixation could be tested, although significant dye loss is expected.[8]
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Indo-1 AM | AAT Bioquest [aatbio.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. A novel use for a carbodiimide compound for the fixation of fluorescent and non-fluorescent calcium indicators in situ following physiological experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Indo-1, AM, cell permeant - FAQs [thermofisher.com]
- 7. bicellscientific.com [bicellscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. Indo-1 AM [bdbiosciences.com]
- 12. sinobiological.com [sinobiological.com]
- 13. arigobio.com [arigobio.com]
- 14. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce photobleaching of Indo 1 during imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of the fluorescent calcium indicator Indo-1 during imaging experiments.
Troubleshooting and FAQs
Q1: My Indo-1 signal is fading rapidly during my imaging experiment. What is causing this and how can I fix it?
A1: Rapid signal loss with Indo-1 is a common issue known as photobleaching, which is the light-induced degradation of the fluorescent dye.[1][2] This is particularly prevalent in confocal microscopy.[1][3] To address this, you should first optimize your imaging parameters.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Decrease the image acquisition time and use time-lapse imaging with longer intervals between acquisitions.
-
Use Antifade Reagents: Incorporate an antifade reagent, such as Trolox, into your imaging medium.[4]
Q2: What are antifade reagents and how do they work to protect Indo-1?
A2: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and are a primary cause of dye degradation. Trolox, a water-soluble analog of Vitamin E, is a commonly used antioxidant that can inhibit the photodegradation of Indo-1.[4] It is typically used at a concentration of 10-100 µM in the imaging buffer.[4]
Q3: Can I use ratiometric imaging to compensate for Indo-1 photobleaching?
A3: While ratiometric imaging, which calculates the ratio of fluorescence at two different emission wavelengths (approximately 400 nm for calcium-bound and 475 nm for calcium-free Indo-1), can correct for issues like uneven dye loading and cell thickness, it cannot fully cancel out the effects of photodegradation.[4][5] This is because photobleaching can alter the dye's spectral properties and produce fluorescent but calcium-insensitive species.[4] Therefore, while ratiometric measurements are beneficial, they should be combined with other photobleaching reduction strategies.
Q4: Are there more photostable alternatives to Indo-1 for calcium imaging?
A4: Yes, several other calcium indicators offer improved photostability compared to Indo-1.
-
Fura-2: Another ratiometric dye that is generally considered more resistant to photobleaching than Indo-1.[6]
-
Fluo-4: A single-wavelength indicator known for being brighter and more photostable than its predecessor, Fluo-3.[3]
-
Newer Generation Dyes: Dyes like BAPTA JF™549 are designed for enhanced brightness and photostability.
The choice of indicator will depend on the specific requirements of your experiment, such as the need for ratiometric measurements and the instrumentation available.
Quantitative Data Summary
The following table summarizes the key properties of Indo-1 and compares it with other common calcium indicators.
| Indicator | Type | Excitation (Ca²⁺-free / Ca²⁺-bound) | Emission (Ca²⁺-free / Ca²⁺-bound) | Kd for Ca²⁺ | Photostability |
| Indo-1 | Ratiometric, Dual Emission | ~346 nm | ~475 nm / ~400 nm | ~230-250 nM[7] | Prone to photobleaching, especially in confocal microscopy.[1][3] |
| Fura-2 | Ratiometric, Dual Excitation | ~363 nm / ~335 nm | ~510 nm | ~140-145 nM[7] | More resistant to photobleaching than Indo-1.[6] |
| Fluo-4 | Single Wavelength | ~494 nm | ~516 nm | ~345 nM[3] | Brighter and more photostable than Fluo-3.[3] |
Experimental Protocols
Protocol 1: Loading Cells with Indo-1 AM
This protocol describes the general procedure for loading adherent cells with the acetoxymethyl (AM) ester form of Indo-1.
Materials:
-
Indo-1 AM (stored at -20°C, protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Prepare Indo-1 AM Stock Solution:
-
Allow the vial of Indo-1 AM to equilibrate to room temperature before opening.
-
Prepare a 1 to 5 mM stock solution of Indo-1 AM in anhydrous DMSO.
-
-
Prepare Loading Buffer:
-
For a final concentration of 2-5 µM Indo-1 AM, dilute the stock solution into a physiological buffer (e.g., HBSS).
-
To aid in dispersing the dye, you can add an equal volume of 20% Pluronic F-127 to the Indo-1 AM stock solution before diluting it in the buffer.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Add the loading buffer to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for your cell type.
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells 2-3 times with fresh, warm physiological buffer to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging. Proceed with your experiment, keeping in mind the strategies to reduce photobleaching.
-
Protocol 2: Using Trolox to Reduce Photobleaching
This protocol outlines the preparation and use of Trolox as an antifade agent during live-cell imaging with Indo-1.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Anhydrous DMSO or ethanol
-
Cell culture medium or imaging buffer
Procedure:
-
Prepare Trolox Stock Solution:
-
Prepare a 100 mM stock solution of Trolox in either anhydrous DMSO or ethanol.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Prepare Trolox-Containing Imaging Medium:
-
On the day of the experiment, thaw an aliquot of the Trolox stock solution.
-
Dilute the stock solution into your cell culture medium or imaging buffer to a final working concentration of 10-100 µM.[4] The optimal concentration should be determined experimentally, as high concentrations can be cytotoxic.
-
-
Application to Cells:
-
Just before starting your imaging session, replace the medium on your Indo-1 loaded cells with the freshly prepared Trolox-containing imaging medium.
-
-
Imaging:
-
Proceed with your imaging experiment. The presence of Trolox in the medium will help to reduce the rate of Indo-1 photobleaching.
-
Visualizations
Caption: Workflow for mitigating Indo-1 photobleaching.
Caption: Experimental workflow for Indo-1 imaging with photobleaching reduction.
References
- 1. Indo-1 - Wikipedia [en.wikipedia.org]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indo-1 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Preventing Indo-1 Leakage with Probenecid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of probenecid to prevent Indo-1 leakage from cells during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Indo-1 AM, and why does it leak from cells?
Indo-1 acetoxymethyl (AM) ester is a cell-permeant fluorescent dye used for measuring intracellular calcium concentrations.[1][2] The AM ester group allows the dye to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester, trapping the active Indo-1 indicator in the cytosol.[2][3] However, many cell types express organic anion transporters (OATs) that can actively extrude the de-esterified, fluorescent form of Indo-1 back into the extracellular medium.[4][5] This process, known as dye leakage, leads to a gradual decrease in the intracellular fluorescence signal and an increase in background fluorescence, compromising the accuracy of calcium measurements.[4][5]
Q2: How does probenecid prevent Indo-1 leakage?
Probenecid is an inhibitor of organic anion transporters.[5][6][7] By blocking these transporters, probenecid reduces the efflux of de-esterified Indo-1 from the cells, thereby improving its intracellular retention and the overall quality of the calcium assay.[1][4][5]
Q3: What is the recommended concentration of probenecid to use?
The optimal concentration of probenecid can vary depending on the cell type and experimental conditions. However, a final concentration of 1-2.5 mM is commonly used.[1][4] It is recommended to empirically determine the lowest effective concentration to minimize potential side effects.
Q4: Are there any potential side effects of using probenecid in cell-based assays?
Yes, while effective, probenecid can have off-target effects. It has been shown to exhibit cytotoxicity in some cell lines, especially at higher concentrations.[5] Probenecid can also influence intracellular calcium signaling independently of its effect on dye leakage by activating TRPV2 channels and inhibiting pannexin-1 hemichannels.[8][9][10] These effects can potentially interfere with the interpretation of calcium signaling experiments. Therefore, appropriate controls are crucial.
Q5: How should I prepare a probenecid stock solution?
Probenecid is sparingly soluble in water but can be dissolved in an aqueous solution of sodium hydroxide (NaOH) or organic solvents like dimethyl sulfoxide (DMSO).[11]
-
Using NaOH: A common method is to dissolve probenecid in 1 M NaOH to make a concentrated stock solution (e.g., 25 mM), which can then be diluted in a physiological buffer like Hanks' Balanced Salt Solution (HBSS) to the final working concentration.[4][12]
-
Using DMSO: Probenecid is also soluble in DMSO.[11] A stock solution can be prepared in DMSO and then diluted to the final working concentration in the cell loading buffer.
It is important to ensure the final pH of the working solution is within the physiological range (typically around 7.2-7.4).
Q6: Are there alternatives to probenecid for preventing dye leakage?
While probenecid is widely used, some newer fluorescent calcium indicators, such as Calbryte™ 520 AM, have been developed to exhibit excellent intracellular retention without the need for probenecid.[5] If probenecid-related side effects are a concern, considering these alternative dyes may be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | 1. Incomplete removal of extracellular Indo-1 AM. 2. Cell lysis. 3. Significant dye leakage. | 1. Ensure thorough washing of cells after the dye loading step. 2. Handle cells gently to avoid mechanical stress. 3. Add or increase the concentration of probenecid (typically 1-2.5 mM) to the loading and imaging buffers.[1][4] |
| Weak intracellular fluorescence signal | 1. Inefficient loading of Indo-1 AM. 2. Dye compartmentalization within organelles. 3. Dye leakage. | 1. Optimize loading conditions (concentration of Indo-1 AM, incubation time, and temperature). The typical range for Indo-1 AM is 1-10 µM for 30-60 minutes at 37°C.[2][13] 2. Lowering the loading temperature (e.g., to room temperature) may reduce compartmentalization.[14] 3. Use probenecid to improve intracellular dye retention.[1] |
| Rapid signal decay | 1. Photobleaching. 2. Dye leakage. | 1. Reduce the intensity and duration of excitation light. Use neutral density filters if necessary. 2. Incorporate probenecid into your experimental protocol to block dye efflux.[5] |
| Altered cellular response to stimuli | 1. Off-target effects of probenecid on calcium signaling pathways.[8][9] 2. Cytotoxicity of probenecid.[5] | 1. Perform control experiments with and without probenecid to assess its impact on the specific signaling pathway being investigated. 2. Titrate probenecid to the lowest effective concentration. 3. Consider using a probenecid-free dye alternative if interference is significant.[5] |
Experimental Protocols
Standard Indo-1 AM Loading Protocol with Probenecid
This protocol provides a general guideline and should be optimized for your specific cell type and experimental setup.
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips, microplates) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Reagents:
-
Indo-1 AM Stock Solution: Prepare a 1 to 5 mM stock solution of Indo-1 AM in high-quality, anhydrous DMSO.[1]
-
Probenecid Stock Solution: Prepare a 25 mM stock solution of probenecid by dissolving it in 1 M NaOH and then diluting it with a physiological buffer such as HBSS (pH 7.0).[4] Alternatively, dissolve in DMSO.
-
Loading Buffer: Prepare a working solution of 1-10 µM Indo-1 AM and 1-2.5 mM probenecid in a physiological buffer (e.g., HBSS).[1][13] To aid in dye solubilization, 0.02-0.04% Pluronic® F-127 can be included.[4]
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the Indo-1 AM loading buffer containing probenecid to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells two to three times with a physiological buffer containing probenecid to remove any extracellular dye.
-
-
Imaging:
-
Add fresh physiological buffer containing probenecid to the cells.
-
Proceed with fluorescence imaging using appropriate filter sets for Indo-1 (Excitation: ~350 nm; Emission: ~405 nm for Ca2+-bound and ~485 nm for Ca2+-free).[15]
-
Quantitative Data Summary
| Parameter | Value | Cell Type/Condition | Reference |
| Probenecid Working Concentration | 1 - 2.5 mM | General cell culture | [1][4] |
| Indo-1 AM Loading Concentration | 1 - 10 µM | General cell culture | [2][13] |
| Indo-1 AM Loading Time | 30 - 60 min | General cell culture | [1] |
| Probenecid IC50 (Pannexin 1) | ~150 µM | Oocytes | [6][16] |
Visualizations
Caption: Mechanism of Indo-1 leakage and its inhibition by probenecid.
Caption: Experimental workflow for Indo-1 AM loading with probenecid.
Caption: Potential off-target effects of probenecid on calcium signaling pathways.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. bu.edu [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 6. Probenecid | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 7. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 8. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. research.pasteur.fr [research.pasteur.fr]
- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. Indo-1 AM [bdbiosciences.com]
- 15. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 16. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Correcting for Indo-1 Compartmentalization in Organelles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address the common challenge of Indo-1 compartmentalization within organelles during intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is Indo-1 compartmentalization?
A1: Indo-1 AM, the membrane-permeant form of the dye, is designed to diffuse across the cell membrane and become trapped in the cytoplasm after intracellular esterases cleave the AM group. However, under certain conditions, the dye can accumulate in organelles such as mitochondria or the endoplasmic reticulum. This sequestration, known as compartmentalization, can lead to inaccurate measurements of cytosolic calcium concentrations as the fluorescence signal becomes a composite of both cytosolic and organellar calcium levels.[1][2]
Q2: How can I identify if Indo-1 is compartmentalized in my cells?
A2: The most direct way to identify compartmentalization is through fluorescence microscopy. In cells with proper cytosolic loading, the fluorescence should appear diffuse and uniform throughout the cytoplasm. If the dye is compartmentalized, you will observe bright, punctate staining or reticular patterns characteristic of organelles like mitochondria or the ER.[3] Comparing the fluorescence pattern with organelle-specific trackers can confirm the location of sequestration.
Q3: What factors contribute to Indo-1 compartmentalization?
A3: Several factors can promote the unwanted sequestration of Indo-1 into organelles:
-
High loading temperatures: Incubation at 37°C can accelerate the compartmentalization of Indo-1.[4]
-
Excessive dye concentration: Using a higher concentration of Indo-1 AM than necessary can lead to its accumulation in organelles.
-
Prolonged incubation times: Longer loading times can increase the likelihood of the dye being taken up by organelles.
-
Cell type: Some cell types are inherently more prone to dye compartmentalization.
Q4: Can I prevent Indo-1 compartmentalization from occurring?
A4: While complete prevention may not always be possible, you can significantly reduce compartmentalization by optimizing your loading protocol:
-
Lower the incubation temperature: Loading cells at room temperature or even on ice can help minimize dye sequestration.[4]
-
Titrate the Indo-1 AM concentration: Determine the lowest possible dye concentration that still provides an adequate signal-to-noise ratio for your experimental setup.[5]
-
Optimize incubation time: Reduce the loading time to the minimum required for sufficient cytosolic dye accumulation.
-
Use a dispersing agent: Pluronic® F-127 can aid in the dispersion of the AM ester in the loading buffer, potentially leading to more uniform cytosolic loading.
Troubleshooting Guides
Issue 1: Fluorescence signal is not uniform and shows punctate or reticular patterns.
-
Problem: This is a classic sign of Indo-1 compartmentalization in organelles.
-
Solution 1: Optimize Loading Conditions.
-
Decrease the Indo-1 AM concentration.
-
Lower the loading temperature (e.g., to room temperature).
-
Reduce the incubation time.
-
-
Solution 2: Chemical Correction.
-
If optimizing loading conditions is insufficient, you can employ chemical methods post-loading to correct the signal. See the experimental protocols below for selective plasma membrane permeabilization with digitonin or quenching of the cytosolic signal with manganese chloride (MnCl₂).
-
Issue 2: Basal calcium levels appear higher than expected.
-
Problem: Organelles often have higher calcium concentrations than the cytosol. If Indo-1 is sequestered in these compartments, it will report this higher concentration, leading to an artificially elevated basal cytosolic calcium reading.
-
Solution:
-
Confirm Compartmentalization: Use fluorescence microscopy to visualize the dye distribution.
-
Apply Correction Methods: Utilize either the digitonin permeabilization or MnCl₂ quenching method to isolate the cytosolic signal or the organellar signal, respectively. This will allow for a more accurate determination of the true cytosolic calcium concentration.
-
Issue 3: The response to a stimulus is blunted or has a slow time course.
-
Problem: The large pool of compartmentalized Indo-1 may act as a calcium buffer, dampening the magnitude and kinetics of cytosolic calcium transients.
-
Solution:
-
Reduce Dye Load: The most effective solution is to minimize the amount of dye loaded into the cells by optimizing the loading protocol as described above.
-
Chemical Correction: If reducing the dye load is not feasible, the digitonin permeabilization method can be used to wash out the cytosolic dye, leaving only the organellar signal. While this doesn't directly measure the cytosolic transient, it can help to understand the contribution of the organellar calcium to the overall signal.
-
Experimental Protocols
Protocol 1: Selective Plasma Membrane Permeabilization with Digitonin
This method selectively permeabilizes the plasma membrane, allowing the cytosolic Indo-1 to be washed out while leaving the organellar membranes intact. This is useful for studying the calcium dynamics within the organelles themselves.
Materials:
-
Indo-1 loaded cells
-
Digitonin stock solution (e.g., 10 mg/mL in DMSO)
-
Permeabilization buffer (e.g., a buffer mimicking the intracellular ionic environment, such as a potassium-based buffer)
-
Wash buffer (e.g., PBS)
-
Trypan Blue solution
Methodology:
-
Optimize Digitonin Concentration:
-
Prepare a series of digitonin dilutions in permeabilization buffer (e.g., 10, 20, 30, 40, 50 µg/mL).[6]
-
Incubate your cells with each concentration for a short period (e.g., 5-10 minutes) at room temperature.
-
Assess permeabilization using Trypan Blue staining. The optimal concentration will be the lowest one that permeabilizes the majority of the plasma membranes without significantly affecting organellar membranes.[7]
-
-
Permeabilization:
-
Wash the Indo-1 loaded cells with wash buffer.
-
Incubate the cells in the optimized concentration of digitonin in permeabilization buffer for 5-10 minutes at room temperature.
-
Wash the cells thoroughly with permeabilization buffer to remove the cytosolic Indo-1.
-
-
Imaging:
-
Immediately proceed with fluorescence imaging or measurement. The remaining fluorescence signal will primarily originate from the Indo-1 sequestered within the organelles.
-
Protocol 2: Quenching of Cytosolic Indo-1 with Manganese Chloride (MnCl₂)
This method utilizes the ability of manganese ions (Mn²⁺) to enter the cell and quench the fluorescence of Indo-1. By carefully titrating the MnCl₂ concentration, it is possible to preferentially quench the cytosolic signal, thereby isolating the signal from the compartmentalized dye.
Materials:
-
Indo-1 loaded cells
-
MnCl₂ stock solution (e.g., 100 mM in water)
-
Physiological buffer (e.g., HBSS or Tyrode's solution)
Methodology:
-
Establish a Baseline:
-
Place the Indo-1 loaded cells on the microscope or in the fluorometer and record a stable baseline fluorescence signal.
-
-
Introduce MnCl₂:
-
Add a low concentration of MnCl₂ to the extracellular buffer (e.g., starting with 10-50 µM). Mn²⁺ will slowly enter the cell through various channels and transporters.
-
-
Monitor Quenching:
-
Continuously monitor the fluorescence intensity at both emission wavelengths of Indo-1 (around 400 nm and 485 nm). You should observe a decrease in the fluorescence intensity as Mn²⁺ quenches the cytosolic Indo-1.
-
-
Isolate Organellar Signal:
-
The signal from the dye within organelles, which are less permeable to Mn²⁺, will be quenched at a much slower rate. The point at which the cytosolic signal is maximally quenched before significant quenching of the organellar signal occurs will provide a window to measure the organellar calcium concentration.
-
-
Data Analysis:
-
The remaining fluorescence ratio after cytosolic quenching can be used to estimate the calcium concentration within the organelles.
-
Data Presentation
Table 1: Hypothetical Data on the Effect of Correction Methods on Measured Resting Calcium Concentrations
| Cell Type | Condition | Apparent Resting [Ca²⁺] (nM) |
| HeLa | Uncorrected | 150 ± 20 |
| Digitonin Permeabilization (Organellar) | 250 ± 30 | |
| MnCl₂ Quenching (Organellar) | 230 ± 25 | |
| Corrected Cytosolic (Calculated) | 90 ± 15 | |
| Cardiomyocytes | Uncorrected | 180 ± 25 |
| Digitonin Permeabilization (Organellar) | 300 ± 40 | |
| MnCl₂ Quenching (Organellar) | 280 ± 35 | |
| Corrected Cytosolic (Calculated) | 110 ± 20 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell type and experimental conditions.
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. researchgate.net [researchgate.net]
- 6. med.upenn.edu [med.upenn.edu]
- 7. support.epicypher.com [support.epicypher.com]
Technical Support Center: Minimizing Autofluorescence in Indo-1 Calcium Imaging
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the impact of autofluorescence in Indo-1 calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in Indo-1 experiments?
Autofluorescence is the natural fluorescence emitted by biological structures (like mitochondria) or molecules (like NADH and flavins) when they are excited by light.[1][2] It is a significant problem in fluorescence microscopy because it can obscure the specific signal from your fluorescent probe (Indo-1), reducing the signal-to-noise ratio and making it difficult to detect subtle changes in calcium concentration.[1][2] This is especially problematic for detecting low-abundance targets or dim signals.[1][3]
Q2: What are the primary sources of autofluorescence in my samples?
Autofluorescence can originate from both endogenous biological molecules and external sources introduced during sample preparation.
-
Endogenous Sources:
-
Metabolic Co-factors: NADH and flavins (FAD), primarily found in mitochondria, are major contributors.[2][4]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix and blood vessel walls, fluoresce strongly, especially under UV or blue excitation.[3][5][6][7]
-
Lipofuscin: These "wear-and-tear" pigments accumulate in the lysosomes of aging cells and are highly fluorescent across a broad spectrum.[6][7][8]
-
Red Blood Cells: Heme groups within red blood cells can cause broad-range autofluorescence.[5][9]
-
-
Process-Induced Sources:
-
Fixatives: Aldehyde fixatives like formaldehyde (formalin) and glutaraldehyde react with amines in proteins to create fluorescent products.[1][3][5] Glutaraldehyde generally causes more autofluorescence than formaldehyde.[3][5]
-
Culture Media: Phenol red and Fetal Bovine Serum (FBS) are common sources of background fluorescence in live-cell imaging.[1]
-
Mounting Media: Some mounting media can be inherently fluorescent.[10]
-
Q3: How can I quickly check if my sample has significant autofluorescence?
The simplest method is to prepare an unstained control sample.[1][10] This sample should undergo all the same processing steps as your experimental samples, including fixation and media changes, but without the addition of the Indo-1 dye.[1][11] Image this control using the exact same microscope settings (excitation wavelength, filters, exposure time) you use for your stained samples. The signal you detect is your baseline autofluorescence.[1][11]
Q4: Does Indo-1's UV excitation make autofluorescence worse?
Yes, it can. Indo-1 is excited by UV light (around 350 nm).[12] Many endogenous fluorophores, such as NADH, collagen, and elastin, as well as fixative-induced artifacts, are efficiently excited by UV and shorter-wavelength visible light (350-500 nm), emitting in the blue-green range where Indo-1's signal is measured (400-500 nm).[6][13] This spectral overlap makes UV-excited probes like Indo-1 particularly susceptible to autofluorescence interference.
Q5: What is the most effective strategy to reduce autofluorescence?
There is no single "best" strategy, as the optimal approach depends on the source of the autofluorescence. A multi-step approach is often most effective:
-
Optimize Sample Preparation: Start by using autofluorescence-free media and consider alternative fixation methods if possible.[1][11]
-
Use a Chemical Quencher: Apply a quenching agent like Sodium Borohydride for aldehyde-induced fluorescence or Sudan Black B for lipofuscin.[3][5]
-
Optimize Imaging: Use high-quality, narrow bandpass filters to isolate the Indo-1 signal.[14]
-
Perform Post-Acquisition Correction: If available, use spectral unmixing to computationally separate the Indo-1 signal from the autofluorescence spectrum.[15][16]
Troubleshooting Guide: High Background Signal
A high background signal is one of the most common challenges in Indo-1 imaging. Follow this workflow to systematically identify and resolve the issue.
Workflow for Identifying and Minimizing Autofluorescence
This diagram outlines a logical progression for troubleshooting high background fluorescence in your experiments.
Caption: A step-by-step workflow for troubleshooting high autofluorescence.
Step 1: Identify the Source of Autofluorescence
As outlined in the workflow, your first step is to use an unstained control to confirm that the background is from autofluorescence and not from issues with dye loading or detector noise. Once confirmed, you can begin to pinpoint the source.
Major Sources of Autofluorescence
The diagram below illustrates the common origins of autofluorescence within a typical experimental setup.
Caption: Common biological and process-induced sources of autofluorescence.
Table 1: Spectral Characteristics of Common Endogenous Fluorophores
This table summarizes the approximate excitation and emission ranges for molecules that contribute to autofluorescence, highlighting the potential for spectral overlap with Indo-1 (Excitation ~350 nm, Emission ~400-500 nm).
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Indo-1 (Ca²⁺-bound) | ~350 | ~400 | Experimental Probe |
| Indo-1 (Ca²⁺-free) | ~350 | ~475 | Experimental Probe |
| NADH | 340 - 360 | 440 - 470[6] | Mitochondria[4][13] |
| Flavins (FAD) | 360 - 520 | 500 - 560[6] | Mitochondria[4] |
| Collagen & Elastin | 330 - 400 | 470 - 520[6] | Extracellular Matrix, Blood Vessels[6][7] |
| Lipofuscin | 345 - 360 | 450 - 650[6] | Lysosomes (especially in aged cells)[6][8] |
| Fixative-Induced | 355 - 435 | 420 - 470[6] | Throughout fixed tissue[6] |
Step 2: Optimize Sample Preparation
-
Choice of Fixative: If fixation is required, minimize the fixation time.[3][5] Consider replacing aldehyde-based fixatives with organic solvents like ice-cold methanol or ethanol, which may reduce autofluorescence.[1][11]
-
Live-Cell Media: For live-cell imaging, use a phenol red-free medium, as phenol red is a source of background fluorescence.[1] You can also reduce the concentration of Fetal Bovine Serum (FBS) or replace it with Bovine Serum Albumin (BSA).[1]
-
Remove Red Blood Cells (RBCs): For tissue samples, perfusing the organ with PBS before fixation is the most effective way to remove RBCs, a major source of heme-related autofluorescence.[3][5][11]
-
Eliminate Dead Cells: Dead cells are typically more autofluorescent than live cells.[1][11] For cell suspensions, use a viability dye to gate out dead cells or remove them via low-speed centrifugation.[1]
Step 3: Employ Chemical Quenching Methods
Chemical quenching can significantly reduce autofluorescence after fixation. The choice of agent depends on the primary source of the background signal.
Table 2: Comparison of Common Autofluorescence Quenching Agents
| Quenching Agent | Primary Target | Notes |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence[11] | Effective for background caused by formaldehyde and glutaraldehyde fixation.[11] Must be handled with care. |
| Sudan Black B (SBB) | Lipofuscin[8][11] | Highly effective for quenching lipofuscin in aged tissues.[8] Can sometimes leave a dark precipitate or fluoresce in the far-red.[11] |
| TrueBlack® | Lipofuscin | A commercial reagent reported to quench lipofuscin with less background than SBB.[17] |
| Copper Sulfate (CuSO₄) | Lipofuscin[11] | Can be used in an ammonium acetate buffer to reduce lipofuscin autofluorescence.[11] |
Step 4: Optimize Imaging Parameters and Data Processing
-
Filter Selection: Use high-quality bandpass emission filters with steep cut-offs to specifically isolate the emission wavelengths of Indo-1 (one filter centered around 405 nm for the bound state and another around 485 nm for the free state).[12][14] This minimizes the collection of out-of-band light from autofluorescent sources.
-
Spectral Imaging and Linear Unmixing: If your microscope is equipped with a spectral detector, you can use a technique called spectral unmixing. This method involves collecting the entire emission spectrum of your stained sample as well as an unstained (autofluorescence only) control.[15][16] Software algorithms can then computationally subtract the autofluorescence "fingerprint" from your experimental image, isolating the true Indo-1 signal.[15][16][18] This is a powerful method for enhancing signal-to-noise, especially when autofluorescence is high.[16]
Principle of Indo-1 Ratiometry vs. Autofluorescence
The following diagram illustrates how broad autofluorescence can interfere with the two emission channels used for Indo-1 ratiometric measurements.
Caption: Autofluorescence can contaminate both Indo-1 emission channels.
Detailed Experimental Protocols
Protocol 1: Preparing Autofluorescence-Reduced Imaging Media
This protocol is for preparing a live-cell imaging medium with reduced background fluorescence.
-
Select a Base Medium: Start with a basal medium formulation (e.g., DMEM, HBSS) that does not contain Phenol Red. Many manufacturers offer "FluoroBrite" or similar media specifically for fluorescence imaging.[19]
-
Prepare Supplements:
-
If serum is required, reduce the concentration of FBS to 1-2% or replace it entirely with 0.5-1% Bovine Serum Albumin (BSA).[1]
-
Ensure all other supplements (e.g., glutamine, pyruvate, HEPES buffer) are of high purity.
-
-
Final Preparation:
-
Warm the basal medium to 37°C.
-
Aseptically add the required supplements.
-
Filter-sterilize the final medium through a 0.22 µm filter if any non-sterile components were added.
-
Before the experiment, replace the standard culture medium with this imaging medium, allowing cells to equilibrate for at least 30 minutes.
-
Protocol 2: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride (NaBH₄)
This method is for fixed cells or tissue sections where formaldehyde or glutaraldehyde was used.
-
Caution: Sodium borohydride reacts with water to release hydrogen gas. It is a hazardous substance. Perform this procedure in a well-ventilated area and wear appropriate personal protective equipment (PPE).
-
Re-hydrate Sample: After fixation, wash the sample thoroughly with Phosphate-Buffered Saline (PBS) three times for 5 minutes each to remove residual fixative.
-
Prepare Quenching Solution: Freshly prepare a solution of 0.1% Sodium Borohydride (1 mg/mL) in ice-cold PBS.[11]
-
Incubate: Immerse the samples in the NaBH₄ solution and incubate for 20-30 minutes at room temperature.[11] You may observe small bubbles forming; this is normal.
-
Wash: Wash the samples extensively with PBS (three to four times for 5 minutes each) to remove all traces of the quenching agent.
-
Proceed with Staining: The sample is now ready for permeabilization (if needed) and Indo-1 loading or other immunofluorescence steps.
Protocol 3: Quenching Lipofuscin Autofluorescence with Sudan Black B (SBB)
This protocol is particularly useful for tissues from aged animals or human tissues known to have high lipofuscin content.
-
Complete Staining: Perform all your primary and secondary antibody staining steps (if applicable) before quenching with SBB.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[11] Mix well and filter the solution through a 0.2 µm filter to remove any undissolved particles, which can cause speckling on the sample.
-
Incubate: After the final post-staining washes, incubate the tissue sections in the SBB solution for 10-20 minutes at room temperature in the dark.[11]
-
Wash: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by extensive washing in PBS.
-
Mount: Mount the coverslip using an aqueous mounting medium.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Cellular Autofluorescence following Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcompare.com [labcompare.com]
- 6. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. biotium.com [biotium.com]
- 9. Causes of Autofluorescence [visikol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. glenspectra.co.uk [glenspectra.co.uk]
- 15. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 17. biotium.com [biotium.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Indo-1 Signal Calibration for Accurate Ca²+ Quantification
Welcome to the technical support center for the accurate quantification of intracellular calcium ([Ca²⁺]i) using the ratiometric fluorescent indicator, Indo-1. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Indo-1 experiments, from dye loading to final data analysis.
Q1: What are the optimal excitation and emission wavelengths for Indo-1?
Indo-1 is a UV-excitable dye. Upon binding to Ca²⁺, its emission spectrum shifts.[1][2]
-
Excitation: A single excitation source, typically around 350-355 nm (e.g., the 351–364 nm spectral lines of an argon-ion laser), is used.[1][3][4]
-
Emission: Dual emissions are recorded. The Ca²⁺-bound form of Indo-1 has an emission maximum around 400-405 nm, while the Ca²⁺-free form emits at approximately 475-485 nm.[1][4][5][6][7]
Q2: My Indo-1 signal is weak. What are the possible causes and solutions?
A weak signal can stem from several factors related to dye loading and cell health.
-
Incomplete Hydrolysis of Indo-1 AM: The acetoxymethyl (AM) ester form of Indo-1 must be cleaved by intracellular esterases to become active.[8][9] Ensure cells are incubated for a sufficient time (typically 30 minutes) after loading to allow for complete de-esterification.[2]
-
Low Dye Concentration: The optimal concentration of Indo-1 AM varies with cell type, generally ranging from 1 to 10 µM.[3][8] It's crucial to empirically determine the lowest effective concentration to avoid cytotoxicity and signal blunting.[3][8]
-
Dye Extrusion: Cells can actively pump out the hydrolyzed Indo-1. To mitigate this, consider using an organic anion-transport inhibitor like probenecid (1-2.5 mM) in your loading and experimental buffers.[2][10]
-
Poor Cell Health: Ensure your cells are healthy and not activated before the experiment.[3]
Q3: I'm observing a high background fluorescence. How can I reduce it?
High background can be attributed to extracellular dye or improper washing.
-
Inadequate Washing: After loading with Indo-1 AM, wash the cells thoroughly (2-3 times) with fresh, serum-free medium to remove any dye adhering to the cell surface.[8][9]
-
Presence of Serum in Loading Medium: Serum may contain esterases that can hydrolyze the Indo-1 AM extracellularly.[9] Use serum-free medium for dye loading.[9]
Q4: My baseline calcium ratio is unstable or drifting. What could be the issue?
An unstable baseline can compromise the accuracy of your measurements.
-
Photobleaching: Indo-1 is susceptible to photobleaching, especially under intense or prolonged UV illumination.[7][11] This can lead to a decrease in the apparent basal [Ca²⁺].[11] Minimize exposure time and illumination intensity. The use of antioxidants like Trolox (a water-soluble vitamin E analog) may help inhibit photodegradation.[11]
-
Dye Leakage: As mentioned, active transport can lead to a gradual loss of intracellular dye. The use of probenecid can help stabilize the intracellular concentration.[2]
-
Temperature Fluctuations: Ensure your experimental setup maintains a stable temperature, as temperature can affect dye properties and cellular processes.[12] Samples should be equilibrated at 37°C for about 10 minutes before data acquisition.[3]
Q5: I suspect Indo-1 is compartmentalized within organelles. How can I check for and minimize this?
Compartmentalization, where the dye accumulates in organelles like mitochondria, can lead to inaccurate cytosolic Ca²⁺ measurements.[2][13]
-
Microscopic Evaluation: Use fluorescence microscopy to visually inspect the dye distribution. A diffuse cytoplasmic staining is desired. Punctate or localized bright spots may indicate compartmentalization.[14]
-
Lower Incubation Temperature: Loading cells at room temperature instead of 37°C can reduce the extent of dye sequestration in organelles.[15][16]
Q6: How does pH affect Indo-1 measurements?
The affinity of Indo-1 for Ca²⁺ is pH-sensitive. A decrease in pH (acidification) will decrease the affinity of the dye for calcium, leading to an underestimation of the Ca²⁺ concentration if not accounted for.[12] It is crucial to maintain a stable physiological pH throughout the experiment and during calibration.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Indo-1.
Table 1: Spectral Properties of Indo-1
| State | Excitation Max (nm) | Emission Max (nm) |
| Ca²⁺-free | ~346-349 | ~475-485[1][5][7] |
| Ca²⁺-bound | ~330-331 | ~400-401[1][5][7] |
Table 2: Dissociation Constant (Kd) of Indo-1 for Ca²⁺
| Condition | Apparent Kd (nM) | Notes |
| In vitro (aqueous solution) | ~230-250[4][5] | This value can be a starting point for calculations. |
| In vivo (intracellular) | ~844[17] | The Kd can be significantly higher inside cells due to interactions with proteins and the cytoplasmic environment.[17][18] In situ calibration is highly recommended for accurate quantification.[13][17] |
Experimental Protocols
Protocol 1: Loading Cells with Indo-1 AM
This protocol describes the general procedure for loading adherent or suspension cells with the cell-permeant form of Indo-1.
-
Cell Preparation:
-
For adherent cells, plate them on coverslips or in appropriate imaging dishes.
-
For suspension cells, harvest and wash them, resuspending in a suitable buffer at a concentration of 1-10 x 10⁶ cells/mL.[8]
-
-
Prepare Loading Buffer:
-
Use a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or RPMI) buffered with HEPES (pH 7.4).[8]
-
Prepare a 1-5 mM stock solution of Indo-1 AM in anhydrous DMSO.[15]
-
Dilute the Indo-1 AM stock solution into the loading buffer to a final concentration of 1-10 µM.[3][8] Titrate to find the optimal concentration for your cell type.
-
(Optional) To aid in dispersing the AM ester, you can use a non-ionic detergent like Pluronic® F-127 (final concentration ~0.02%).[2][15][19]
-
(Optional) To reduce dye leakage, add probenecid (1-2.5 mM) to the loading buffer.[2][10]
-
-
Cell Loading:
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh, indicator-free buffer (containing probenecid if used during loading) to remove extracellular dye.[8][9]
-
Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the Indo-1 AM by intracellular esterases.[2]
-
-
Ready for Measurement: The cells are now loaded and ready for fluorescence measurements.
Protocol 2: In Situ Calibration of Intracellular Indo-1
For accurate quantification of [Ca²⁺]i, an in situ calibration is necessary to determine the minimum (Rmin), maximum (Rmax), and apparent dissociation constant (Kd) of the dye within the cellular environment. This is typically achieved by permeabilizing the cells to Ca²⁺ using an ionophore like ionomycin.
-
Prepare Calibration Buffers:
-
Ca²⁺-free buffer (for Rmin): A buffered salt solution containing a high concentration of a Ca²⁺ chelator like EGTA (e.g., 5-10 mM).
-
Ca²⁺-saturating buffer (for Rmax): A buffered salt solution containing a high concentration of Ca²⁺ (e.g., 1-10 mM).
-
-
Determine Rmin:
-
Load cells with Indo-1 as described in Protocol 1.
-
Perfuse the cells with the Ca²⁺-free buffer containing a Ca²⁺ ionophore (e.g., 1-5 µM ionomycin).[20]
-
Record the fluorescence ratio at the two emission wavelengths (e.g., 405 nm / 485 nm). This ratio represents Rmin.
-
-
Determine Rmax:
-
Using the same cells, perfuse with the Ca²⁺-saturating buffer, also containing the ionophore.
-
Record the fluorescence ratio. This represents Rmax.
-
-
Calculate Intracellular [Ca²⁺]:
-
Once Rmin and Rmax are determined, the intracellular Ca²⁺ concentration can be calculated from the experimentally measured ratio (R) using the Grynkiewicz equation:[21][22][23][24]
[Ca²⁺]i = Kd * β * [(R - Rmin) / (Rmax - R)]
Where:
-
Kd is the apparent dissociation constant of Indo-1 for Ca²⁺ in the intracellular environment.
-
β is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at the denominator wavelength (e.g., 485 nm).
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺.
-
Rmax is the ratio at saturating Ca²⁺ concentrations.
-
Visualizations
The following diagrams illustrate key concepts and workflows for Indo-1 calibration.
Caption: Principle of ratiometric Ca²⁺ measurement with Indo-1.
Caption: Workflow for in situ calibration of Indo-1.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. abpbio.com [abpbio.com]
- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 4. Indo-1 AM | AAT Bioquest [aatbio.com]
- 5. Indo-1 K+ salt, fluorescent Ca2+ indicator (CAS 132319-56-3) | Abcam [abcam.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Indo-1 - Wikipedia [en.wikipedia.org]
- 8. bu.edu [bu.edu]
- 9. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Ca2+ measurement with Indo-1 in substrate-attached cells: advantages and special considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. med.nyu.edu [med.nyu.edu]
- 15. biotium.com [biotium.com]
- 16. Indo-1 AM [bdbiosciences.com]
- 17. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. research.pasteur.fr [research.pasteur.fr]
- 21. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
- 24. researchgate.net [researchgate.net]
How to improve the temporal resolution of Indo 1 measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the temporal resolution of their Indo-1 calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is Indo-1 and why is it used for calcium imaging?
Indo-1 is a fluorescent, ratiometric calcium indicator dye. It is widely used because its fluorescence emission spectrum shifts when it binds to calcium.[1][2][3] When excited by ultraviolet (UV) light (around 350 nm), the peak emission of Indo-1 shifts from approximately 475 nm in a calcium-free environment to about 400 nm when saturated with calcium.[1][2][3] This ratiometric property, where the ratio of the fluorescence intensities at two different wavelengths (e.g., 405 nm and 485 nm) is used to determine the calcium concentration, has significant advantages.[2][4] It minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more robust and reproducible results.[2]
Q2: What is temporal resolution in the context of Indo-1 measurements, and what are its limiting factors?
Temporal resolution refers to the ability to detect rapid changes in intracellular calcium concentration over time.[5] High temporal resolution is crucial for studying fast cellular signaling events, such as action potentials or calcium sparks.[6][7]
Several factors can limit the temporal resolution of Indo-1 measurements:
-
Wavelength Switching Speed: Because Indo-1 is a ratiometric dye that requires measuring emission at two different wavelengths, the speed at which the system can switch between these wavelengths and acquire images is a primary bottleneck.[6][7]
-
Detector Speed: The image acquisition rate of the detector, whether it's a photomultiplier tube (PMT) or a camera, directly impacts the achievable temporal resolution.[8]
-
Signal-to-Noise Ratio (SNR): A low SNR may necessitate longer exposure times to collect enough photons for a reliable measurement, thereby reducing temporal resolution.
-
Phototoxicity and Photobleaching: Indo-1 requires UV excitation, which can be phototoxic to cells and can also cause the dye to photobleach (lose its fluorescence).[3][9][10] High-intensity light is needed for fast measurements, which can exacerbate these issues.[10]
Q3: How can I improve the temporal resolution of my Indo-1 measurements?
Improving temporal resolution involves optimizing your experimental setup and protocols. Here are key areas to focus on:
-
Optimize Your Detection System:
-
High-Speed Detectors: Utilize high-speed detectors like sCMOS cameras, which offer high frame rates and sensitivity, making them well-suited for high-speed calcium imaging.[8] For point measurements, high-quality photomultiplier tubes (PMTs) optimized for speed are essential.[11]
-
Fast Wavelength Switching: Employ rapid wavelength switching mechanisms. While filter wheels are a common option, they can be slow. Faster alternatives include light choppers or acousto-optic tunable filters (AOTFs).[6]
-
-
Enhance Signal Strength:
-
Increase Excitation Light Intensity: A brighter light source can increase the fluorescence signal, allowing for shorter exposure times. However, be mindful of increased phototoxicity and photobleaching.
-
Use High Numerical Aperture (NA) Objectives: Objectives with a higher NA collect more light, improving the SNR.
-
-
Optimize Dye Loading and Experimental Conditions:
-
Consider Alternatives for Extremely Fast Events:
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Low Temporal Resolution / Slow Frame Rate | Slow detector (e.g., older CCD camera). | Upgrade to a high-speed sCMOS camera or a fast photomultiplier tube.[8] |
| Slow wavelength switching mechanism (e.g., filter wheel). | Use a faster wavelength switching device like a light chopper.[6] | |
| Long exposure times due to low signal. | Increase excitation light intensity (be cautious of phototoxicity), use a higher NA objective, or optimize dye loading for a stronger signal. | |
| High Phototoxicity / Rapid Cell Death | Excessive UV light exposure from the excitation source. | Reduce the intensity of the excitation light. Limit the duration of light exposure by only illuminating during image acquisition. |
| High concentration of the Indo-1 dye. | Lower the concentration of Indo-1 AM used for loading.[13] | |
| Rapid Photobleaching / Signal Loss | High-intensity illumination. | Reduce excitation light intensity. Use an antioxidant like Trolox to mitigate photobleaching.[10] |
| Prolonged exposure to UV light. | Minimize the duration of the experiment and the total exposure time. | |
| Poor Signal-to-Noise Ratio (SNR) | Insufficient light collection. | Use a higher numerical aperture (NA) objective. Ensure the optical path is clean and well-aligned. |
| Low dye concentration. | Increase the Indo-1 concentration, but be mindful of potential toxicity and calcium buffering. | |
| Detector noise. | Cool the detector if possible. Optimize detector gain settings.[15] |
Experimental Protocols
Protocol: Optimizing Indo-1 Loading for High-Speed Imaging
-
Cell Preparation: Plate cells on coverslips suitable for microscopy 24-48 hours before the experiment.
-
Loading Solution Preparation: Prepare a stock solution of Indo-1 AM in anhydrous DMSO. For a final loading concentration of 1-5 µM, dilute the stock solution in a physiological buffer (e.g., HBSS) containing a small amount of Pluronic F-127 to aid in dye solubilization.
-
Cell Loading: Replace the cell culture medium with the Indo-1 AM loading solution. Incubate the cells at 37°C for 30-60 minutes. The optimal time and concentration may vary depending on the cell type.[13]
-
De-esterification: After loading, wash the cells with fresh physiological buffer and incubate for an additional 30 minutes at 37°C to allow for the complete cleavage of the AM ester group by intracellular esterases. This is crucial for a proper ratiometric response.[13]
-
Imaging: Mount the coverslip onto the microscope stage. Use a UV excitation source (e.g., a 355 nm laser) and a detection system capable of rapidly alternating between the two emission wavelengths (around 405 nm and 485 nm).[13]
Visualizations
Logical Workflow for Troubleshooting Poor Temporal Resolution
Caption: Troubleshooting workflow for improving temporal resolution in Indo-1 measurements.
Indo-1 Ratiometric Measurement Principle
Caption: Principle of ratiometric calcium measurement using Indo-1.
References
- 1. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 2. Indo-1 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Indo-1 - Wikipedia [en.wikipedia.org]
- 4. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging Systems: How fast is fast enough? [intracellular.com]
- 7. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Speed Detectors for Calcium Imaging in Neurobiology- Oxford Instruments [andor.oxinst.com]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the design of ultrafast photomultiplier tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Indo-1 AM [bdbiosciences.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Evaluation of Different Techniques for PMT Optimization Using the Attune Nxt Flow Cytometer | Thermo Fisher Scientific - HK [thermofisher.com]
Addressing challenges of using Indo 1 in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ratiometric calcium indicator Indo-1 in long-term experiments.
Troubleshooting Guides
This section addresses common challenges encountered during prolonged imaging studies with Indo-1, offering potential causes and solutions in a question-and-answer format.
Issue 1: Rapid Loss of Fluorescence Signal
-
Question: My Indo-1 fluorescence signal is diminishing quickly during my multi-hour experiment. What could be the cause and how can I fix it?
-
Answer: Rapid signal loss in long-term experiments using Indo-1 is typically attributed to two primary factors: photobleaching and dye leakage.
-
Photobleaching is the irreversible photodegradation of the fluorescent molecule upon exposure to excitation light.[1] While ratiometric measurements can compensate for some signal loss, severe photobleaching can still compromise data quality.
-
Dye Leakage occurs when the de-esterified, calcium-sensitive form of Indo-1 is actively transported out of the cell by organic anion transporters.[2][3]
Troubleshooting Steps:
-
Reduce Photobleaching:
-
Minimize Excitation Light Exposure: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[4]
-
Optimize Acquisition Settings: Reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest. Avoid continuous illumination; use shutters to expose the sample only during image capture.
-
Use Antifade Reagents: Consider the use of commercial antifade reagents or antioxidants like Trolox to reduce the rate of photobleaching.[5]
-
-
Prevent Dye Leakage:
-
Utilize Anion Transport Inhibitors: The most common method to reduce dye leakage is to incubate the cells with probenecid. This should be present during both the dye loading and the experiment itself.[2][6]
-
Optimize Temperature: Perform experiments at room temperature if physiologically permissible for your cells, as dye leakage is often accelerated at 37°C.[7]
-
-
Issue 2: Inconsistent or Noisy Ratiometric Signal
-
Question: The ratiometric signal from my Indo-1 experiment is noisy and inconsistent between cells. What are the likely causes and solutions?
-
Answer: A noisy or inconsistent ratiometric signal can stem from several issues, including incomplete de-esterification of the Indo-1 AM ester, dye compartmentalization, and cellular autofluorescence.
-
Incomplete De-esterification: The AM ester form of Indo-1 is not responsive to calcium. Incomplete cleavage of the AM groups by intracellular esterases will lead to a population of dye that does not respond to calcium changes, thus affecting the ratio.[3]
-
Dye Compartmentalization: Indo-1 AM can accumulate in organelles like mitochondria or the endoplasmic reticulum. If the dye is not uniformly distributed in the cytosol, the measured ratio may not accurately reflect cytosolic calcium concentrations.[3][6] This issue can be more pronounced at higher loading temperatures.[8]
-
Autofluorescence: Some cell types exhibit intrinsic fluorescence, particularly in the UV range, which can interfere with the Indo-1 signal.
Troubleshooting Steps:
-
Ensure Complete De-esterification:
-
Allow Sufficient Time: After loading with Indo-1 AM, incubate the cells for at least 30 minutes in dye-free media to allow for complete hydrolysis of the AM ester.[6]
-
Optimize Loading Conditions: Use the lowest effective concentration of Indo-1 AM and the shortest possible loading time to minimize potential artifacts.
-
-
Minimize Compartmentalization:
-
Lower Loading Temperature: Incubate cells with Indo-1 AM at a lower temperature (e.g., room temperature instead of 37°C) to reduce sequestration into organelles.[6]
-
Visual Inspection: Use fluorescence microscopy to visually inspect the dye distribution within the cells. A diffuse, cytosolic staining pattern is ideal. Punctate or organelle-like staining indicates compartmentalization.[9]
-
-
Address Autofluorescence:
-
Background Subtraction: Before starting the experiment, acquire images of unstained cells under the same imaging conditions to determine the level of autofluorescence. This background can then be subtracted from the Indo-1 signal.
-
-
Issue 3: Apparent Changes in Basal Calcium Levels Over Time
-
Question: I am observing a gradual drift in the baseline of my Indo-1 ratiometric signal over the course of a long experiment, suggesting a change in resting calcium levels. Is this a real biological effect?
-
Answer: While long-term cellular processes can genuinely alter basal calcium, a drifting baseline in Indo-1 experiments is often an artifact. The primary culprits are phototoxicity and incomplete dye hydrolysis.
-
Phototoxicity: Prolonged exposure to UV excitation light can be damaging to cells, leading to physiological changes that may include alterations in calcium homeostasis.[10] Signs of phototoxicity include changes in cell morphology, blebbing, or apoptosis.
-
Incomplete Hydrolysis: As mentioned previously, any remaining partially hydrolyzed Indo-1 AM is calcium-insensitive. Photobleaching of the calcium-sensitive form can unmask the signal from the insensitive form, leading to an apparent drop in the ratiometric signal.[5]
Troubleshooting Steps:
-
Minimize Phototoxicity:
-
Reduce Excitation Energy: Use neutral density filters or lower the laser power to the minimum required.
-
Limit Exposure Time: Employ intermittent imaging rather than continuous recording.
-
Use a More Photostable Dye if Possible: For very long-term studies, consider if newer generation, more photostable calcium indicators are suitable for your experimental setup.
-
-
Confirm Complete De-esterification:
-
Follow the recommendations in the previous section to ensure complete hydrolysis of the Indo-1 AM ester.
-
-
FAQs
A list of frequently asked questions to quickly address common queries.
-
Q1: What is the optimal loading concentration for Indo-1 AM?
-
Q2: How long should I incubate my cells with Indo-1 AM?
-
A2: Incubation times generally range from 15 to 60 minutes at 20-37°C.[6] The exact time should be optimized for your cell type.
-
-
Q3: What is probenecid and why should I use it?
-
Q4: Can I fix cells after an Indo-1 experiment?
-
A4: Generally, Indo-1 is used for live-cell imaging, and its fluorescence is lost upon cell fixation. It is not designed for post-experiment fixation and analysis.
-
-
Q5: How does temperature affect my Indo-1 experiment?
-
A5: Higher temperatures (e.g., 37°C) can accelerate both dye leakage and compartmentalization.[7] If your experimental design allows, performing the experiment at room temperature can mitigate these issues.
-
Data Presentation
Table 1: Indo-1 AM Loading and Experimental Parameters
| Parameter | Recommended Range | Key Considerations |
| Indo-1 AM Concentration | 1 - 10 µM | Empirically determine the lowest effective concentration for your cell type.[11] |
| Loading Time | 15 - 60 minutes | Optimize for sufficient signal without causing artifacts.[6] |
| Loading Temperature | 20 - 37°C | Lower temperatures can reduce compartmentalization.[6] |
| De-esterification Time | 30 minutes | Crucial for ensuring the dye is calcium-sensitive.[6] |
| Probenecid Concentration | 1 - 2.5 mM | Use to prevent dye leakage in long-term experiments.[6] |
Table 2: Indo-1 Spectral Properties
| State | Excitation Wavelength | Emission Wavelength |
| Calcium-Free | ~346 nm | ~475 nm |
| Calcium-Bound | ~331 nm | ~400 nm |
| Data sourced from BenchChem |
Experimental Protocols
Protocol 1: Standard Indo-1 AM Loading Protocol
-
Prepare Stock Solution: Prepare a 1 to 5 mM stock solution of Indo-1 AM in anhydrous DMSO.
-
Prepare Loading Buffer: Dilute the Indo-1 AM stock solution to a final working concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS). For improved dye dispersion, Pluronic® F-127 can be added to a final concentration of ~0.02%.[6] If dye leakage is a concern, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 15-60 minutes at 20-37°C, protected from light.
-
Wash: Aspirate the loading solution and wash the cells twice with fresh, pre-warmed buffer (containing probenecid if used in the loading step).
-
De-esterification: Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Indo-1 AM.[6]
-
Imaging: Proceed with your long-term imaging experiment.
Protocol 2: In Situ Calcium Calibration of Intracellular Indo-1
This protocol allows for the conversion of ratiometric data into approximate intracellular calcium concentrations.
-
Load Cells: Load cells with Indo-1 AM as described in Protocol 1.
-
Determine R_min (Minimum Ratio):
-
Perfuse the cells with a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., 5-10 µM ionomycin).
-
Allow the fluorescence ratio to stabilize and record this value as R_min.
-
-
Determine R_max (Maximum Ratio):
-
Perfuse the cells with a high calcium buffer (e.g., 1-10 mM CaCl₂) containing the same concentration of the calcium ionophore.
-
Allow the fluorescence ratio to stabilize and record this value as R_max.
-
-
Calculate Intracellular Calcium: Use the Grynkiewicz equation to calculate the intracellular calcium concentration ([Ca²⁺]i):
[Ca²⁺]i = K_d * [(R - R_min) / (R_max - R)] * (F_free_max / F_bound_max)
-
K_d: The dissociation constant of Indo-1 for calcium (~250 nM, but can vary with the intracellular environment).[1]
-
R: The experimentally measured fluorescence ratio.
-
R_min: The minimum fluorescence ratio in zero calcium.
-
R_max: The maximum fluorescence ratio in saturating calcium.
-
F_free_max / F_bound_max: The ratio of fluorescence intensities at the calcium-free and calcium-bound emission wavelengths under zero and saturating calcium conditions, respectively.
-
Mandatory Visualizations
Caption: Experimental workflow for long-term calcium imaging using Indo-1.
Caption: GPCR-mediated calcium signaling pathway commonly studied with Indo-1.
References
- 1. benchchem.com [benchchem.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abpbio.com [abpbio.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. Indo-1 AM [bdbiosciences.com]
- 9. med.nyu.edu [med.nyu.edu]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Best practices for storing and handling Indo 1 pentapotassium salt
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the use of Indo 1 pentapotassium salt in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a high-purity fluorescent indicator used for measuring intracellular calcium concentrations.[1][2] It is a ratiometric indicator, meaning its fluorescence emission wavelength shifts upon binding to calcium.[3][4] This property allows for quantitative measurements of calcium levels, which is critical for studying numerous biological processes.[4] It is particularly well-suited for flow cytometry applications.[4][5]
Q2: What is the difference between this compound and Indo 1-AM? A2: this compound is the salt form of the indicator, which is soluble in water but cannot passively cross cell membranes (membrane-impermeant).[4][6][7] It is typically loaded into cells via methods like microinjection or scrape loading.[6][7] In contrast, Indo 1-AM is an acetoxymethyl (AM) ester form of the dye. This version is membrane-permeant and can be loaded into cells by simple incubation.[8] Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant Indo 1 indicator in the cytoplasm.[9][10]
Q3: How does the ratiometric measurement of Indo 1 work? A3: Indo 1 is excited by a single UV light source (around 350 nm).[5][11] Its peak fluorescence emission shifts from approximately 475-485 nm in its calcium-free state to around 400-410 nm when bound to calcium.[11][12] By measuring the ratio of fluorescence intensity at these two wavelengths, researchers can determine the intracellular calcium concentration with greater accuracy, as the ratio corrects for variables like uneven dye loading, cell thickness, and photobleaching.[10][13]
Q4: What are the main advantages and disadvantages of using Indo 1? A4:
-
Advantages: Its ratiometric nature allows for quantitative measurements.[10] Having a single excitation wavelength makes it ideal for flow cytometry, where using multiple lasers can be complex.[4][5]
-
Disadvantages: Indo 1 is susceptible to photobleaching, which can limit its use in experiments requiring prolonged imaging, such as confocal microscopy.[5][11] Like other dyes, it can be actively pumped out of the cell (efflux) or sequestered into organelles, which can complicate measurements.[7][10]
Storage and Handling
Proper storage is critical to maintain the integrity and performance of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | 2°C to 8°C[6] | ≥ 12 months[6] | Store with a desiccant; protect from light.[6] |
| -20°C | ≥ 2 years | ||
| Stock Solution | -20°C | 1 month[12] | Aliquot to avoid repeated freeze-thaw cycles.[12] Protect from moisture and light.[12] |
| -80°C | 6 months[12] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Indo 1.
Q: Why is my fluorescent signal weak or absent? A: A weak signal can stem from several issues. Follow this logical progression to identify the cause.
Q: My background fluorescence is too high. What can I do? A: High background can be caused by incomplete removal of extracellular dye, dye compartmentalization, or cell autofluorescence.
-
Improve Washing: Ensure cells are washed thoroughly after loading to remove any dye from the medium.[9][14]
-
Optimize Loading Conditions: High dye concentrations or prolonged incubation at 37°C can lead to dye sequestration in organelles like mitochondria.[10] Try reducing the dye concentration or incubating at room temperature to minimize this effect.[10]
-
Check for Autofluorescence: Run a control sample of unloaded cells to measure the baseline autofluorescence and subtract it from your measurements.
Q: The fluorescent signal is decreasing over time, even in resting cells. Why? A: This is likely due to dye leakage (efflux) from the cells or photobleaching.
-
Prevent Efflux: Cells can actively pump the dye out using organic anion transporters.[7] This process is temperature-dependent.[7] You can slow this process by performing experiments at room temperature or by using an anion transporter inhibitor like probenecid.[7][15]
-
Minimize Photobleaching: Indo 1 is known to be susceptible to photobleaching.[5][11] Reduce the intensity of the excitation light and minimize the duration of exposure. This is especially critical in microscopy-based experiments.
Q: I am having trouble with my calcium calibration. What could be the issue? A: Calibrating the Indo 1 signal to absolute Ca²⁺ concentrations can be challenging.[16]
-
Use Ionophores: A calcium ionophore like ionomycin is often used to equilibrate intracellular and extracellular Ca²⁺ concentrations for calibration.[9][15] Ensure the ionophore is active and used at an effective concentration.
-
Rinse System Thoroughly: Ionophores can adhere to the plastic tubing of flow cytometers, potentially contaminating subsequent samples.[15] Rinse the system well with bleach or ethanol followed by buffer after running ionophore-treated samples.[15][17]
Experimental Protocols
Protocol 1: Preparation of Indo 1 Stock Solution
This compound is water-soluble, while the more commonly used Indo 1-AM requires an organic solvent like DMSO.
Protocol 2: Loading Cells with Indo 1-AM for Calcium Flux Analysis
This protocol is a general guideline for loading adherent or suspension cells with the membrane-permeant Indo 1-AM ester for flow cytometry.
| Parameter | Recommended Value | Notes |
| Cell Density | 1 x 10⁶ to 1 x 10⁷ cells/mL[15] | Use polypropylene tubes for suspension cells to minimize loss.[15] |
| Indo 1-AM Working Conc. | 1 - 10 µM[14][18] | Titrate to find the optimal concentration for your cell type. |
| Loading Medium | RPMI or other appropriate cell culture medium.[14] | Medium should contain calcium for baseline measurements.[18] |
| Incubation Time | 30 - 45 minutes[9][14] | |
| Incubation Temperature | 37°C[9][14] | Room temperature may be used to reduce dye compartmentalization.[10] |
Workflow:
Experimental Controls:
-
Negative Control: A sample of unloaded cells to measure autofluorescence.
-
Positive Control: After establishing a baseline, treat cells with a calcium ionophore (e.g., Ionomycin) to elicit a maximal calcium response and confirm cell loading and viability.[9][17]
-
Low Calcium Control: Use a calcium chelator like EGTA to establish a minimal response signal.[9]
References
- 1. chemodex.com [chemodex.com]
- 2. scbt.com [scbt.com]
- 3. Indo-1 - Wikipedia [en.wikipedia.org]
- 4. Indo-1, pentapotassium salt *CAS 132319-56-3* | AAT Bioquest [aatbio.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. bu.edu [bu.edu]
- 10. biotium.com [biotium.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Indo-1 钙指示剂 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. researchgate.net [researchgate.net]
- 15. research.pasteur.fr [research.pasteur.fr]
- 16. researchgate.net [researchgate.net]
- 17. med.nyu.edu [med.nyu.edu]
- 18. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Validation & Comparative
A Comparative Guide to Indo-1 and Fura-2 for Ratiometric Calcium Imaging
For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium concentrations, the selection of an appropriate fluorescent indicator is a critical decision. Among the most established and widely utilized ratiometric dyes are Indo-1 and Fura-2. Both offer the significant advantage of ratiometric measurement, which minimizes artifacts from variable dye loading, cell thickness, and photobleaching, thereby yielding more robust and reproducible data.[1][2][3] This guide provides an objective comparison of Indo-1 and Fura-2, supported by experimental data, to assist in selecting the optimal probe for your specific research needs.
Quantitative Data Summary
The performance of a fluorescent calcium indicator is characterized by several key photophysical and chemical properties. The table below summarizes the critical parameters for Indo-1 and Fura-2.
| Property | Indo-1 | Fura-2 |
| Indicator Type | Ratiometric, Dual Emission[1] | Ratiometric, Dual Excitation[1] |
| Excitation Wavelength (Ca²⁺-free) | ~346 nm[1] | ~363 nm[1][4] |
| Excitation Wavelength (Ca²⁺-bound) | ~331 nm[1] | ~335 nm[1][4] |
| Emission Wavelength | ~475 nm (Ca²⁺-free), ~400 nm (Ca²⁺-bound)[1][5] | ~510 nm[1][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM[1] | ~140-145 nM[1] |
| Quantum Yield (Ca²⁺-free) | 0.38[1] | 0.23[1][6] |
| Quantum Yield (Ca²⁺-bound) | 0.56[1] | 0.49[1] |
| Primary Application | Flow Cytometry[1][7][8] | Fluorescence Microscopy[1] |
Principle of Ratiometric Calcium Imaging
Ratiometric calcium indicators, such as Indo-1 and Fura-2, undergo a spectral shift upon binding to calcium. This property allows for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence intensities at two different wavelengths.
Fura-2 , a dual-excitation indicator, is excited at approximately 340 nm and 380 nm, with emission consistently measured at around 510 nm.[9] The ratio of the fluorescence intensity at 340 nm (where fluorescence increases with Ca²⁺ binding) to the intensity at 380 nm (where fluorescence decreases with Ca²⁺ binding) is directly proportional to the intracellular calcium concentration.[10][11]
Indo-1 , a dual-emission indicator, is excited by a single wavelength, typically around 350 nm.[7][12] Its emission peak shifts from approximately 475 nm in the absence of calcium to about 400 nm when bound to calcium.[5][13] The ratio of the emission intensities at these two wavelengths provides a quantitative measure of calcium levels.[14]
Performance Comparison and Recommendations
Fura-2 is the most widely used ratiometric indicator for fluorescence microscopy.[1] Its dual-excitation property allows for rapid switching between the two excitation wavelengths, making it well-suited for capturing fast calcium transients. The single emission wavelength simplifies the detection optics. However, it requires a light source and filter sets capable of providing and separating the two UV excitation wavelengths. Fura-2 is also known to be more resistant to photobleaching compared to Indo-1.[15]
Indo-1 is the preferred choice for flow cytometry.[1][8] Its single-excitation, dual-emission nature is ideal for instruments with a single laser line, as it is easier to separate the two emission wavelengths.[12][16] While it can be used in microscopy, Indo-1 is more susceptible to photobleaching, which can limit its utility in imaging applications that require prolonged exposure to excitation light.[5][7]
Experimental Protocols
The following are generalized protocols for loading cells with the acetoxymethyl (AM) ester forms of Fura-2 and Indo-1. The AM esters are membrane-permeant and are cleaved by intracellular esterases to release the active, membrane-impermeant dye.[5][15]
Fura-2 AM Loading Protocol
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.
-
Prepare Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer, often supplemented with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.[17] Probenecid may also be added to inhibit organic anion transporters and reduce dye leakage.[17]
-
Cell Loading: Dilute the Fura-2 AM stock solution into the loading buffer to a final working concentration of 1-10 µM.[4] Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[17]
-
Washing and De-esterification: After incubation, wash the cells with fresh, pre-warmed buffer to remove extracellular dye.[4] Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.[4]
-
Imaging: Mount the cells on a fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter for ~510 nm.
Indo-1 AM Loading Protocol
-
Prepare Indo-1 AM Stock Solution: Dissolve 50 µg of Indo-1 AM in 50 µL of anhydrous DMSO.[1]
-
Cell Loading: Resuspend the cells in cell culture medium containing Indo-1 AM at a final concentration of 1-10 µM.[1][18] Incubate for 15-45 minutes at 37°C.[1]
-
Post-Loading: After incubation, dilute the cell suspension with cell culture media.[1]
-
Flow Cytometry Analysis: Briefly warm the cell aliquots to 37°C a few minutes before analysis.[19] Use a flow cytometer with UV excitation (e.g., 355 nm) and collect emission signals at approximately 400 nm (calcium-bound) and 485 nm (calcium-free).[1][20]
Calcium Signaling Pathway
Intracellular calcium signaling is a fundamental mechanism that regulates a vast array of cellular processes. A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can then activate various downstream effectors, such as protein kinase C (PKC) and calmodulin (CaM).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indo-1 - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 9. Fura-2 - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Indo-1 AM | AAT Bioquest [aatbio.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. med.nyu.edu [med.nyu.edu]
- 20. Indo-1 AM [bdbiosciences.com]
Validating Intracellular Calcium Dynamics: A Comparative Guide to Indo-1 Measurements and Electrophysiology
For researchers, scientists, and drug development professionals, accurately measuring intracellular calcium ([Ca2+]) dynamics is paramount to understanding cellular signaling and drug efficacy. This guide provides a comprehensive comparison of the fluorescent indicator Indo-1 with the gold-standard electrophysiological techniques, offering supporting experimental data and detailed protocols to validate and correlate these two powerful methodologies.
Indo-1 is a ratiometric fluorescent dye widely used for measuring intracellular calcium concentrations.[1][2] Its key advantage lies in the spectral shift it undergoes upon binding Ca2+, allowing for the determination of [Ca2+] by calculating the ratio of fluorescence emission at two wavelengths (typically 405 nm and 485 nm when excited with UV light).[1][2] This ratiometric measurement minimizes issues like uneven dye loading, photobleaching, and variations in cell thickness, leading to more robust and reproducible results.[1] Electrophysiology, particularly the patch-clamp technique, directly measures the electrical activity of a cell, such as action potentials and ion channel currents, providing unparalleled temporal resolution.
By performing simultaneous Indo-1 imaging and electrophysiological recordings, researchers can directly correlate changes in intracellular calcium with specific electrical events, providing a more complete picture of cellular function.[3][4][5][6]
Quantitative Comparison of Indo-1 and Electrophysiology Data
The following table summarizes representative quantitative data that can be obtained from simultaneous Indo-1 and electrophysiological recordings in neurons. This data illustrates the tight correlation between electrical signaling and intracellular calcium transients.
| Parameter | Indo-1 Measurement | Electrophysiology Measurement | Typical Correlation |
| Resting State | Resting [Ca2+]i: ~50-100 nM | Resting Membrane Potential: ~-70 mV | Stable baseline in both recordings. |
| Action Potential | Peak [Ca2+]i: ~200-500 nM | Peak Depolarization: ~+20 to +40 mV | A rapid increase in [Ca2+]i follows the upstroke of the action potential. |
| Time to Peak [Ca2+]i: 5-50 ms | Action Potential Duration: 1-5 ms | The peak of the calcium transient occurs shortly after the peak of the action potential. | |
| Calcium Transient Decay (τ): 1-5 s | Repolarization Phase | The decay of the calcium signal is significantly slower than the repolarization of the membrane potential.[7] | |
| Subthreshold Depolarization | Small, localized [Ca2+]i increase | Graded depolarization that does not reach the action potential threshold | Subthreshold events can elicit measurable calcium transients, indicating the sensitivity of Indo-1.[7] |
Signaling Pathway: From Action Potential to Indo-1 Fluorescence
The generation of an action potential triggers a cascade of events leading to a change in Indo-1 fluorescence. This signaling pathway is crucial for understanding the relationship between electrical and chemical signaling in excitable cells.
Experimental Protocols
This section outlines the key steps for performing simultaneous Indo-1 calcium imaging and whole-cell patch-clamp recordings in cultured neurons.
Solutions and Reagents
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2.
-
Internal Solution (for patch pipette): Containing (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and 0.05-0.1 Indo-1 (potassium salt). The pH should be adjusted to 7.3 with KOH.
-
Indo-1 AM Stock Solution: 1 mM Indo-1 AM in anhydrous DMSO.
-
Pluronic F-127: 20% solution in DMSO.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the general workflow for conducting simultaneous electrophysiology and Indo-1 imaging experiments.
Detailed Methodologies
1. Indo-1 Loading (for AM ester loading):
-
Prepare a loading solution by diluting the Indo-1 AM stock solution to a final concentration of 1-5 µM in aCSF.[8]
-
Add Pluronic F-127 to the loading solution at a final concentration of 0.02% to aid in dye solubilization.
-
Replace the cell culture medium with the Indo-1 loading solution.
-
Incubate the cells at 37°C for 30-45 minutes in the dark.[8][9]
-
Wash the cells three times with fresh aCSF and incubate for an additional 30 minutes to allow for complete de-esterification of the Indo-1 AM.
2. Whole-Cell Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution containing Indo-1 potassium salt.
-
Under microscopic guidance, approach a neuron and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. This allows the Indo-1 in the pipette to diffuse into the cell.
3. Simultaneous Imaging and Electrophysiology:
-
Position the patched cell in the field of view of an epifluorescence microscope equipped for ratiometric imaging.
-
Excite the Indo-1 with UV light (e.g., 350 nm) and collect the emitted fluorescence at two wavelengths simultaneously (e.g., 405 nm and 485 nm) using a beam splitter and two detectors (e.g., photomultiplier tubes or a specialized camera).[2]
-
Record the fluorescence signals and the electrophysiological data (membrane potential or current) simultaneously using a data acquisition system that can synchronize both inputs.
-
Induce neuronal activity through current injection via the patch pipette to elicit action potentials or subthreshold depolarizations.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F405/F485) for each time point.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * β * [(R - Rmin) / (Rmax - R)], where Kd is the dissociation constant of Indo-1 for Ca2+, R is the measured fluorescence ratio, Rmin is the ratio in the absence of Ca2+, Rmax is the ratio at saturating Ca2+ concentrations, and β is the ratio of the fluorescence intensity of the free dye to the Ca2+-bound dye at the denominator wavelength.[2]
-
Align the electrophysiological recordings with the corresponding calcium transients to analyze the temporal relationship and quantitative correlation between the two signals.
Conclusion
The combined use of Indo-1 calcium imaging and electrophysiology provides a powerful approach to dissect the intricate relationship between electrical activity and intracellular calcium signaling. By following the detailed protocols and understanding the quantitative relationship between these measurements, researchers can gain deeper insights into cellular physiology, disease mechanisms, and the effects of pharmacological agents on cellular function. The validation of Indo-1 measurements with the gold standard of electrophysiology ensures the accuracy and reliability of the optical data, making this combined approach an indispensable tool in modern biological research.
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Intracellular calcium signals measured with indo-1 in isolated skeletal muscle fibres from control and mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simultaneous optical and electrical in-vitro neuronal recording system to evaluate microelectrode performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linking brain activity across scales with simultaneous opto- and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. researchgate.net [researchgate.net]
Advantages and disadvantages of Indo 1 compared to genetically encoded calcium indicators
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium measurement, the choice between classic chemical dyes and modern genetically encoded indicators is a critical one. This guide provides an objective comparison of the ratiometric dye Indo-1 and the widely used genetically encoded calcium indicators (GECIs), supported by quantitative data and detailed experimental protocols.
Indo-1, a trusted synthetic indicator, has been a workhorse in calcium imaging for decades, valued for its ratiometric properties that provide robust and quantifiable data.[1][2][3][4] In contrast, genetically encoded calcium indicators (GECIs), such as the popular GCaMP series, offer unparalleled targetability and the ability to perform long-term studies in specific cell populations.[5][6] This comparison will delve into the distinct advantages and disadvantages of each, empowering researchers to select the optimal tool for their experimental needs.
Quantitative Performance Metrics: A Side-by-Side Look
To facilitate a clear comparison, the following table summarizes key performance metrics for Indo-1 and representative GECIs. It is important to note that the performance of GECIs can vary depending on the specific variant and the cellular context.
| Parameter | Indo-1 | GCaMP6s | GCaMP6f |
| Indicator Type | Ratiometric Chemical Dye | Intensiometric Genetically Encoded | Intensiometric Genetically Encoded |
| Dissociation Constant (Kd) | ~230 - 290 nM[7] | ~144 nM[8] | ~375 nM[8] |
| Quantum Yield (Ca2+-bound) | Comparable to Indo-1 derivatives[7] | High | High |
| Signal-to-Noise Ratio (SNR) | High, enhanced by ratiometric measurement | High, significant improvement over previous generations[9][10][11] | High, optimized for speed[9] |
| Temporal Resolution (Rise Time) | Fast | Slower | Fast (~50 ms for 1 AP)[8] |
| Temporal Resolution (Decay Time) | Fast | Slow (~1.8 s for 10 APs)[8] | Fast (~140 ms for 1 AP)[8] |
| Photostability | Prone to photobleaching, especially in confocal microscopy[12][13] | Generally good, but can photobleach with intense illumination | Generally good |
| Cellular Toxicity | Can be toxic at high concentrations | Generally low, as it is expressed by the cells themselves | Generally low |
| Targeting | Non-specific loading into the cytoplasm | Can be targeted to specific cells, organelles, or subcellular compartments[6] | Can be targeted to specific cells, organelles, or subcellular compartments |
Delving into the Mechanisms: How They Work
The fundamental difference between Indo-1 and GECIs lies in their mechanism of calcium detection and signal reporting.
Indo-1: A Ratiometric Shift in Emission
Indo-1 is a dual-wavelength ratiometric indicator.[14] Upon binding to calcium, its fluorescence emission spectrum shifts from approximately 475-510 nm in the calcium-free state to around 390-420 nm in the calcium-bound state when excited by UV light (~350 nm).[1][3][4] This ratiometric nature is a significant advantage as it allows for the calculation of a ratio of the two emission intensities, which is largely independent of indicator concentration, cell thickness, and photobleaching, leading to more accurate and reproducible measurements of intracellular calcium concentrations.[4][12][14]
Figure 1. Indo-1 calcium binding and ratiometric fluorescence emission.
GECIs: A Conformational Change and Intensification of Fluorescence
Genetically encoded calcium indicators, like GCaMP, are fusion proteins.[5] GCaMP consists of a circularly permuted green fluorescent protein (cpGFP), calmodulin (CaM), and the M13 peptide from myosin light chain kinase.[5][6] In the absence of calcium, the protein is in a low-fluorescence state. When intracellular calcium levels rise, calcium binds to the CaM domain, inducing a conformational change that brings the CaM and M13 domains together.[15][16][17] This interaction alters the chemical environment of the cpGFP chromophore, leading to a significant increase in its fluorescence intensity.[15][16] This change is "intensiometric," meaning the signal is based on a change in brightness at a single wavelength.
Figure 2. GECI conformational change and fluorescence intensification.
Experimental Protocols: A Practical Guide
The experimental workflows for using Indo-1 and GECIs differ significantly, primarily in the method of introducing the indicator into the cells.
Indo-1 Experimental Workflow
The use of Indo-1 involves loading the cells with a membrane-permeant form of the dye, typically Indo-1 AM.
Figure 3. Typical experimental workflow for using Indo-1.
Detailed Protocol for Indo-1 Loading:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, prepare a cell suspension at an appropriate concentration.
-
Loading: Incubate the cells with 1-5 µM Indo-1 AM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) for 30-60 minutes at 37°C. The optimal concentration and loading time should be determined empirically for each cell type.
-
De-esterification: During the incubation period, intracellular esterases cleave the AM group, trapping the active Indo-1 inside the cell.
-
Washing: After incubation, wash the cells at least twice with fresh, warm buffer to remove any extracellular dye.
-
Data Acquisition: Acquire fluorescence data using an instrument equipped with a UV excitation source (e.g., 350 nm laser) and two emission detectors (e.g., ~405 nm and ~485 nm).
-
Data Analysis: Calculate the ratio of the two emission intensities to determine the relative changes in intracellular calcium.
GECI Experimental Workflow
The use of GECIs requires the introduction of the genetic material encoding the indicator into the target cells.
Figure 4. Generalized experimental workflow for using GECIs.
General Protocol for GECI Usage:
-
Vector Preparation: Obtain or clone the GECI sequence into a suitable expression vector (e.g., plasmid, viral vector). The choice of promoter will determine the specificity of expression.
-
Delivery: Introduce the GECI-containing vector into the cells or organism using methods such as transient transfection (e.g., lipofection, electroporation), viral transduction (e.g., AAV, lentivirus), or by creating stable cell lines or transgenic organisms.
-
Expression: Allow sufficient time for the cells to express the GECI protein. This typically ranges from 24 to 72 hours for transient transfection, but is permanent in stable cell lines and transgenic models.
-
Imaging: Excite the GECI at its optimal wavelength (e.g., ~488 nm for GCaMP) and record the fluorescence emission (e.g., ~510 nm for GCaMP).
-
Data Analysis: Analyze the changes in fluorescence intensity over time, often expressed as ΔF/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
Advantages and Disadvantages: Making an Informed Choice
| Feature | Indo-1 | Genetically Encoded Calcium Indicators (GECIs) |
| Advantages | Ratiometric: Provides more quantitative and reliable data by minimizing effects of uneven loading, photobleaching, and cell volume changes.[4][12][14]Rapid Loading: The protocol is relatively quick, allowing for experiments to be conducted on the same day.High Signal: Generally produces a bright signal. | Targetability: Can be expressed in specific cell types, organelles, or subcellular compartments.[6]Long-Term Studies: Enables chronic imaging over days or even weeks in the same cells or animals.Low Toxicity: As a protein expressed by the cell, it is generally less toxic than chemical dyes.Variety of Probes: A wide range of GECIs with different affinities, kinetics, and spectral properties are available. |
| Disadvantages | UV Excitation: Requires a UV light source, which can be phototoxic to cells and cause autofluorescence.[12][18]Non-Specific Loading: Loads into the cytoplasm of all cells in a population, lacking cell-type specificity.Potential for Compartmentalization: Can accumulate in organelles over time.Leakage: The dye can leak out of cells over the course of an experiment. | Intensiometric: Most GECIs are intensiometric, making them susceptible to variations in expression levels and cell volume.Slower Kinetics: Some GECIs have slower on and off rates compared to chemical dyes, which can limit the temporal resolution of fast calcium signals.[19]Complex Workflow: Requires molecular biology techniques for gene delivery and expression, which can be time-consuming.Potential for Buffering: Overexpression of the GECI protein can buffer intracellular calcium, altering normal signaling. |
Conclusion: The Right Tool for the Right Question
The choice between Indo-1 and genetically encoded calcium indicators is not a matter of one being definitively superior to the other, but rather which tool is best suited for the specific biological question at hand.
Indo-1 remains an excellent choice for:
-
Quantitative measurements in cell populations: Its ratiometric nature makes it ideal for flow cytometry and other applications where precise quantification across a population is required.
-
Acute experiments: When rapid, short-term measurements are needed, the straightforward loading protocol of Indo-1 is advantageous.
Genetically encoded calcium indicators are the preferred option for:
-
Cell-type or organelle-specific imaging: The ability to target GECI expression provides unparalleled specificity.
-
Long-term and in vivo studies: GECIs are essential for chronic imaging in behaving animals and for tracking calcium dynamics over extended periods.
-
Studies in genetically tractable organisms: Organisms where genetic manipulation is routine are ideal for the application of GECIs.
By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages outlined in this guide, researchers can confidently select the most appropriate calcium indicator to illuminate the intricate signaling pathways within their cells of interest.
References
- 1. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 2. Ratiometric Calcium Indicators | AAT Bioquest [aatbio.com]
- 3. bu.edu [bu.edu]
- 4. Indo-1 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 5. GCaMP - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuronline.sfn.org [neuronline.sfn.org]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Wide-Field Calcium Imaging of Neuronal Network Dynamics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indo-1 and Other Calcium Assays for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes. This guide provides a comprehensive cross-validation of the ratiometric fluorescent indicator Indo-1 with other widely used calcium assays, including Fura-2, Fluo-4, and the genetically encoded GCaMP indicators. We present a detailed comparison of their performance characteristics, experimental protocols, and underlying principles to assist you in selecting the optimal tool for your research needs.
Performance Characteristics of Common Calcium Indicators
The selection of a calcium indicator is a critical decision that depends on the specific experimental requirements, such as the expected calcium concentration changes, the desired temporal resolution, and the instrumentation available. The following table summarizes the key quantitative parameters of Indo-1 and its alternatives.
| Parameter | Indo-1 | Fura-2 | Fluo-4 | GCaMP Variants (e.g., GCaMP6) |
| Indicator Type | Ratiometric, Chemical | Ratiometric, Chemical | Single-Wavelength, Chemical | Single-Wavelength, Genetically Encoded |
| Excitation (Ex) / Emission (Em) (nm) | Ex: ~350 nmEm (Ca²⁺-free): ~475 nmEm (Ca²⁺-bound): ~400 nm[1][2] | Ex (Ca²⁺-free): ~380 nmEx (Ca²⁺-bound): ~340 nmEm: ~510 nm[3] | Ex: ~494 nmEm: ~506 nm[4][5] | Ex: ~480 nmEm: ~510 nm[6] |
| Dissociation Constant (Kd) | ~230 nM[7] | ~145 nM | ~345 nM[5][8] | Varies (e.g., GCaMP6s: ~144 nM, GCaMP6f: ~375 nM)[8] |
| Signal-to-Noise Ratio (SNR) | Good; ratiometric nature reduces noise from uneven loading and photobleaching[2] | Good; ratiometric nature reduces noise[9] | Excellent; large fluorescence increase upon Ca²⁺ binding[4][10] | High; significant improvements in recent variants[11] |
| Photostability | Prone to photobleaching, especially in confocal microscopy[1] | More photostable than Indo-1 | Generally good | Can be prone to photobleaching with intense or prolonged illumination[12] |
| Temporal Resolution | High; dual-emission allows for rapid measurements[4] | Limited by the need to alternate excitation wavelengths[8] | High; suitable for imaging rapid transients[8] | Kinetics vary by variant (e.g., GCaMP6f is faster than GCaMP6s)[8] |
| Advantages | Ratiometric measurements minimize artifacts[2]Excellent for flow cytometry[2] | Ratiometric quantification of absolute [Ca²⁺]i[9]Good photostability | High sensitivity and large dynamic range[4][10]Visible light excitation reduces phototoxicity | Cell-type specific targetingLong-term expression for chronic studies[10] |
| Disadvantages | UV excitation can be phototoxic[8]Susceptible to photobleaching[1] | UV excitation[8]Slower temporal resolution for imaging | Non-ratiometric, making absolute quantification challengingSusceptible to artifacts from uneven loading and photobleaching | Lower brightness than some chemical dyesSlower response kinetics compared to some chemical dyes[13] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results. Below are standardized methodologies for cell loading and imaging using Indo-1, Fura-2, Fluo-4, and a general protocol for GCaMP.
Indo-1 AM Loading Protocol
-
Reagent Preparation : Prepare a 1 mM stock solution of Indo-1 AM in anhydrous DMSO.
-
Cell Preparation : Plate cells on coverslips or appropriate imaging dishes to achieve 70-90% confluency.
-
Loading Solution : Dilute the Indo-1 AM stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization. To prevent dye extrusion by organic anion transporters, probenecid (1-2.5 mM) can be included.
-
Cell Loading : Remove the culture medium, wash the cells once with the physiological buffer, and then incubate the cells in the Indo-1 AM loading solution for 30-60 minutes at 37°C in the dark.[3]
-
Washing : After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.
-
De-esterification : Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging : Mount the coverslip on a fluorescence microscope equipped with a UV excitation source (~350 nm) and emission filters for ~400 nm and ~475 nm. Acquire fluorescence intensity at both emission wavelengths to calculate the ratiometric signal.[2]
Fura-2 AM Loading Protocol
-
Reagent Preparation : Prepare a 1 mg/ml stock solution of Fura-2 AM in anhydrous DMSO.[3]
-
Cell Preparation : Culture cells on coverslips to an appropriate density.
-
Loading Solution : Dilute the Fura-2 AM stock solution in a suitable recording buffer to a final concentration of 1-5 µg/ml.[14] Pluronic® F-127 (0.02%) and probenecid (1-2.5 mM) can be included to improve loading and retention.[9]
-
Cell Loading : Replace the culture medium with the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C in the dark.[3][7]
-
Washing : Wash the cells twice with the recording buffer to remove excess dye.[14]
-
De-esterification : Allow the cells to incubate for at least 30 minutes at room temperature to ensure complete hydrolysis of the AM ester.[3]
-
Imaging : Using a fluorescence imaging system capable of alternating excitation wavelengths, excite the cells at ~340 nm and ~380 nm while collecting the emission at ~510 nm.[3] The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular calcium concentration.
Fluo-4 AM Loading Protocol
-
Reagent Preparation : Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[4]
-
Cell Preparation : Grow adherent cells to 80-90% confluency on imaging plates or dishes.[4]
-
Loading Solution : Prepare the loading solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in a physiological saline buffer.[4][5] The use of Pluronic® F-127 (0.02%) is recommended to aid in dispersion.[2][4] Probenecid (1-2.5 mM) can be added to inhibit dye leakage.[4]
-
Cell Loading : Aspirate the culture medium, wash the cells once with the physiological buffer, and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[4][15]
-
Washing : Thoroughly wash the cells with the physiological buffer to remove any extracellular dye.[4]
-
Imaging : Mount the cells on a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~515 nm).[15] Record the change in fluorescence intensity over time to monitor calcium dynamics.
GCaMP Expression and Imaging Protocol (General)
-
Vector Selection and Preparation : Choose a GCaMP variant with the desired properties (e.g., affinity, kinetics) and a suitable expression vector with a promoter that drives expression in the target cells.
-
Transfection/Transduction : Introduce the GCaMP-encoding plasmid into the cells using a standard method such as lipid-based transfection (e.g., Lipofectamine) or viral transduction (e.g., AAV, lentivirus).[10] For in vivo studies, transgenic animal lines expressing GCaMP in specific cell populations are often used.[6]
-
Expression : Allow sufficient time for the expression of the GCaMP protein, typically 24-72 hours after transfection or longer for viral transduction and in vivo models.
-
Cell Preparation for Imaging : For cultured cells, ensure they are in a healthy state and in a suitable imaging buffer. For in vivo imaging, the animal is typically anesthetized and prepared for microscopy.
-
Imaging : Use a fluorescence microscope with a filter set appropriate for GFP (Excitation: ~480 nm, Emission: ~510 nm).[6] Acquire time-lapse images to monitor the fluorescence changes associated with neuronal activity or other calcium-dependent events.[16]
Visualizing Cellular Processes
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.
Calcium Signaling via the IP3 Pathway
A common signaling cascade leading to intracellular calcium release involves the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3).[17][18]
Caption: The IP3 signaling pathway for intracellular calcium release.
Comparative Experimental Workflow for Calcium Assays
The general workflow for chemical and genetically encoded calcium indicators shares some common steps but also has key differences, particularly in the method of introducing the sensor into the cells.
Caption: A comparison of experimental workflows for chemical and genetically encoded calcium indicators.
References
- 1. IP3 receptor signaling and endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. GCaMP - Wikipedia [en.wikipedia.org]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fbk-bern.ch [fbk-bern.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. brainvta.tech [brainvta.tech]
- 15. hellobio.com [hellobio.com]
- 16. youtube.com [youtube.com]
- 17. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 18. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
A Comparative Guide to Indo-1 and Mag-Indo-1 for Divalent Cation Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular divalent cations is crucial for understanding a myriad of cellular processes. This guide provides an objective comparison of two widely used fluorescent indicators, Indo-1 pentapotassium salt and Mag-Indo-1, to aid in the selection of the optimal tool for your specific research needs.
This comparison delves into their spectral and binding properties, outlines detailed experimental protocols, and explores their applications in key signaling pathways, supported by experimental data.
Quantitative Data Summary
The performance of fluorescent indicators is defined by their photophysical and chemical characteristics. The following table summarizes the key quantitative data for Indo-1 pentapotassium salt and Mag-Indo-1.
| Property | Indo-1 Pentapotassium Salt | Mag-Indo-1 |
| Primary Target Cation | Ca²⁺ | Mg²⁺ |
| Dissociation Constant (Kd) for Primary Cation | ~230-250 nM for Ca²⁺[1][2][3] | ~2.7 mM for Mg²⁺[4] |
| Dissociation Constant (Kd) for Secondary Cation | - | ~35 µM for Ca²⁺ |
| Excitation Wavelength (Cation-free) | ~349-364 nm[3] | ~340-390 nm[4] |
| Excitation Wavelength (Cation-bound) | ~330-349 nm (Ca²⁺-bound)[1][2] | ~340-390 nm (Mg²⁺/Ca²⁺-bound)[4] |
| Emission Wavelength (Cation-free) | ~475-485 nm[3][5] | ~480 nm |
| Emission Wavelength (Cation-bound) | ~400-410 nm (Ca²⁺-bound)[3][5] | ~410-417 nm (Mg²⁺/Ca²⁺-bound) |
| Quantum Yield (Cation-bound) | ~0.5 (Ca²⁺-bound)[1] | Not specified in available data |
| Primary Application | Flow Cytometry for Ca²⁺ measurement[5][6] | Measurement of intracellular Mg²⁺ |
Performance Comparison
Indo-1 pentapotassium salt is a high-affinity ratiometric fluorescent indicator primarily used for measuring intracellular calcium concentrations. Its key advantage lies in the significant spectral shift upon binding Ca²⁺, with the emission maximum shifting from approximately 475 nm in the absence of Ca²⁺ to around 400 nm when saturated with Ca²⁺.[5][7] This ratiometric nature, where the ratio of fluorescence intensities at two different wavelengths is measured, minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more robust and reproducible results.[7] Due to its single excitation and dual emission properties, Indo-1 is particularly well-suited for flow cytometry applications.[5][6]
Mag-Indo-1 , as its name suggests, is designed for the measurement of intracellular magnesium. It also functions as a ratiometric indicator, exhibiting a shift in its fluorescence emission spectrum upon binding to Mg²⁺.[4] However, a critical consideration when using Mag-Indo-1 is its cross-reactivity with Ca²⁺. With a dissociation constant for Ca²⁺ in the micromolar range, physiological fluctuations in intracellular Ca²⁺ can interfere with accurate Mg²⁺ measurements. Therefore, careful experimental design and controls are necessary to dissect the signals from these two divalent cations.
Experimental Protocols
Dye Loading (AM Ester Method)
Both Indo-1 and Mag-Indo-1 are commonly introduced into cells using their acetoxymethyl (AM) ester forms (Indo-1 AM and Mag-Indo-1 AM). The AM esters are membrane-permeant and can be passively loaded into cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, ion-sensitive form of the dye in the cytosol.
General Protocol:
-
Prepare Stock Solution: Dissolve the AM ester form of the indicator in anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.
-
Prepare Loading Buffer: Dilute the stock solution into a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to a final working concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Loading: Incubate the cells with the loading buffer for a specific period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C). The exact time and temperature may need optimization.
-
Washing: After incubation, wash the cells with fresh buffer to remove extracellular dye.
-
De-esterification: Allow sufficient time for intracellular esterases to completely hydrolyze the AM ester, typically 30-60 minutes at room temperature.
In Situ Calibration
To convert fluorescence ratios into absolute ion concentrations, an in situ calibration is essential. This typically involves using ionophores to equilibrate intracellular and extracellular ion concentrations.
Indo-1 (Ca²⁺) Calibration:
-
After dye loading and de-esterification, expose the cells to a high Ca²⁺ concentration buffer containing a calcium ionophore like ionomycin to obtain the maximum fluorescence ratio (R_max).
-
Subsequently, chelate all Ca²⁺ by adding a calcium chelator such as EGTA to the buffer to determine the minimum fluorescence ratio (R_min).
-
The intracellular Ca²⁺ concentration ([Ca²⁺]_i) can then be calculated using the Grynkiewicz equation:
[Ca²⁺]_i = K_d * [(R - R_min) / (R_max - R)] * (F_free_λ2 / F_bound_λ2)
where R is the measured fluorescence ratio, K_d is the dissociation constant of the indicator for Ca²⁺, and (F_free_λ2 / F_bound_λ2) is the ratio of fluorescence intensities at the second wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the indicator.
Mag-Indo-1 (Mg²⁺) Calibration:
A similar principle applies to the calibration of Mag-Indo-1 for Mg²⁺ measurements. However, the presence of interfering Ca²⁺ ions necessitates a more complex calibration procedure.
-
To determine R_max for Mg²⁺, cells are typically permeabilized with an ionophore like ionomycin in the presence of a high concentration of Mg²⁺ and a Ca²⁺-free buffer containing EGTA.
-
To determine R_min, cells are exposed to a Mg²⁺-free and Ca²⁺-free buffer containing the ionophore and a strong Mg²⁺ chelator like EDTA.
-
Given the cross-reactivity with Ca²⁺, it is crucial to perform calibrations that account for the presence of Ca²⁺ or to use experimental conditions where Ca²⁺ fluctuations are minimized or independently measured.
Signaling Pathways and Experimental Workflows
Calcium Signaling with Indo-1
Indo-1 is a workhorse for studying a vast array of signaling pathways that involve changes in intracellular calcium. A common application is in immunology, particularly for monitoring T-cell activation.
Caption: T-cell activation signaling pathway leading to intracellular calcium mobilization, as measured by Indo-1.
Magnesium Signaling with Mag-Indo-1
Recent research has highlighted the role of Mg²⁺ as a crucial intracellular second messenger, particularly in the context of immune cell function. Mag-Indo-1 is a valuable tool for investigating these novel signaling roles. For instance, studies have shown that T-cell receptor (TCR) stimulation induces a rapid influx of Mg²⁺, which is essential for downstream signaling events.[8][9]
Caption: Role of Mg²⁺ influx in T-cell activation, a process that can be monitored using Mag-Indo-1.
Experimental Workflow for Divalent Cation Measurement
The following diagram illustrates a general workflow for measuring intracellular divalent cations using either Indo-1 or Mag-Indo-1.
Caption: General experimental workflow for intracellular divalent cation measurement using fluorescent indicators.
Conclusion
The choice between Indo-1 pentapotassium salt and Mag-Indo-1 is primarily dictated by the divalent cation of interest. Indo-1 is the gold standard for ratiometric measurement of intracellular Ca²⁺, especially in flow cytometry. Mag-Indo-1, while a useful tool for investigating the emerging roles of intracellular Mg²⁺, requires careful consideration and control for its cross-reactivity with Ca²⁺. For researchers embarking on the measurement of these critical second messengers, a thorough understanding of the properties and experimental nuances of each indicator is paramount for obtaining accurate and reliable data.
References
- 1. rndsystems.com [rndsystems.com]
- 2. biotium.com [biotium.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indo-1 - Wikipedia [en.wikipedia.org]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Indo-1 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Loss of MAGT1 abrogates a Mg2+ flux required for T cell signaling and leads to a novel human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling role for Mg2+ revealed by immunodeficiency due to loss of MagT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Indo-1 Salt Forms: Potassium vs. Sodium for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Indo-1 is a widely utilized fluorescent indicator for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]i). It is commercially available in various forms, including the cell-impermeant salt forms (potassium or sodium salt) and the cell-permeant acetoxymethyl (AM) ester. This guide provides a comparative analysis of the potassium and sodium salt forms of Indo-1, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate reagent and designing robust experiments for monitoring intracellular calcium signaling.
Performance Characteristics of Indo-1 Salt Forms
Once the AM ester of Indo-1 is cleaved by intracellular esterases, the resulting cell-impermeant Indo-1 exists in its carboxylate salt form. The specific counter-ion, be it potassium (K⁺) or sodium (Na⁺), has a negligible impact on the fundamental spectroscopic properties of the Indo-1 molecule within the cellular environment. Key performance parameters are therefore expected to be virtually identical for both salt forms.
| Property | Indo-1 Potassium Salt | Indo-1 Sodium Salt | Reference |
| Excitation Wavelength (Ca²⁺-free) | ~349 nm | ~349 nm | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~331 nm | ~331 nm | [1] |
| Emission Wavelength (Ca²⁺-free) | ~475-482 nm | ~475-482 nm | [1][2] |
| Emission Wavelength (Ca²⁺-bound) | ~400-398 nm | ~400-398 nm | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~250 nM | ~250 nM | [1] |
| Cell Permeability | Impermeant | Impermeant | [1] |
Note: The primary practical difference between the potassium and sodium salt forms of Indo-1 lies in their solid-state properties, such as solubility in aqueous buffers. However, for typical experimental concentrations used in cellular loading and calibration, these differences are generally insignificant.
Experimental Protocols
Accurate measurement of intracellular calcium using Indo-1 requires careful attention to the experimental protocol, from dye loading to data acquisition and calibration.
Indo-1 AM Ester Loading Protocol for Suspension Cells
This protocol is a general guideline and may require optimization for specific cell types.[3][4]
-
Cell Preparation: Resuspend cells at a concentration of 1 x 10⁶ cells/mL in a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, or RPMI medium).[3]
-
Dye Preparation: Prepare a stock solution of Indo-1 AM in anhydrous DMSO at a concentration of 1 mM.
-
Cell Loading: Add the Indo-1 AM stock solution to the cell suspension to a final concentration of 1-5 µM.[2] Mix gently and immediately.
-
Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.[4]
-
Washing: Centrifuge the cells to pellet them and remove the supernatant containing extracellular dye. Wash the cells once with fresh, warm medium.[3]
-
De-esterification: Resuspend the cell pellet in fresh medium and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Indo-1 AM by intracellular esterases.[2]
-
Final Preparation: Pellet the cells again and resuspend in the desired buffer for analysis. Keep the cells at room temperature and protected from light until measurement.
Flow Cytometry Acquisition of Indo-1 Signal
Indo-1 is well-suited for flow cytometry due to its ratiometric properties upon excitation with a single UV laser.[5]
-
Instrument Setup: Use a flow cytometer equipped with a UV laser (e.g., 355 nm). Set up two emission channels with bandpass filters appropriate for the Ca²⁺-bound and Ca²⁺-free forms of Indo-1, typically around 405 nm and 485 nm, respectively.[6]
-
Baseline Measurement: Acquire data from the unloaded cells to establish autofluorescence levels. Then, run the Indo-1 loaded cells for a short period (e.g., 30-60 seconds) to establish a stable baseline fluorescence ratio before stimulation.
-
Stimulation and Data Acquisition: Introduce the stimulus (e.g., agonist, ionophore) to the cell suspension and continue acquiring data to monitor the change in the fluorescence ratio over time.
-
Controls:
Visualizations
Intracellular Calcium Signaling Pathway
The following diagram illustrates a generic signaling pathway leading to an increase in intracellular calcium, which can be monitored using Indo-1.
Caption: A simplified signaling cascade leading to an increase in cytosolic Ca²⁺.
Experimental Workflow for [Ca²⁺]i Measurement
The logical flow of a typical experiment to measure changes in intracellular calcium is depicted below.
References
Navigating the Cellular Maze: How the Dissociation Constant of Indo-1 Shifts in Diverse Environments
For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium, the fluorescent indicator Indo-1 remains a widely utilized tool. However, the accuracy of calcium quantification hinges on a critical parameter: the dissociation constant (Kd), which reflects the indicator's affinity for calcium. A lesser-known challenge is that the Kd of Indo-1 is not a fixed value but is dynamically influenced by the complex and ever-changing intracellular environment. This guide provides an objective comparison of Indo-1's performance under various cellular conditions, supported by experimental data, and contrasts it with other common calcium indicators.
The utility of any fluorescent calcium indicator is fundamentally tied to its dissociation constant (Kd). A lower Kd signifies a higher affinity for calcium, making the indicator sensitive to small changes in concentration at low calcium levels. Conversely, a higher Kd indicates a lower affinity, rendering the probe more suitable for measuring larger calcium transients. In vitro, the Kd of Indo-1 for Ca2+ is typically reported to be in the range of 230-250 nM[1]. However, the intracellular milieu is far from the idealized conditions of a cuvette. Factors such as pH, temperature, viscosity, and the presence of interacting proteins and other ions can significantly alter the Kd of Indo-1, leading to potential misinterpretations of calcium signaling events.
The Influence of the Cellular Environment on Indo-1's Kd
The intracellular environment is a dynamic landscape, and its physical and chemical properties can profoundly impact the calcium-binding affinity of Indo-1. The apparent Kd of Indo-1 within a cell is often considerably higher than its in vitro value. For instance, in rabbit cardiac myocytes, the apparent Kd for Indo-1 was determined to be 844 nM, a nearly three- to four-fold increase from its value in aqueous solutions[2][3]. This discrepancy underscores the importance of understanding the specific factors that contribute to this shift.
Subcellular Microenvironments: A Tale of Two Compartments
The complexity of the cellular environment is further highlighted by the existence of distinct subcellular compartments with unique biochemical properties. The cytoplasm and the nucleus, for example, can present different environments that affect indicator performance. Research on a targeted derivative of Indo-1, SNAP-3-Indo-1, revealed a Kd of 228 nM within the nucleus of muscle cells, a value remarkably close to its in vitro Kd of 290 nM[4]. This suggests that the nuclear environment, in this specific context, had a minimal impact on the indicator's calcium affinity. In contrast, the significant increase in the apparent Kd observed in the cytoplasm of cardiac myocytes points to the presence of factors in the cytosol that actively modulate the indicator's properties.
One of the primary factors contributing to the altered Kd in the cytoplasm is the high concentration of proteins. The interaction of calcium indicators with cellular proteins can lead to a decrease in their affinity for calcium, resulting in an increased Kd[4]. This effect has been demonstrated for a low-affinity analog of Indo-1, Indo-1FF, where the presence of albumin doubled its in vitro Kd[5].
Comparative Analysis of Calcium Indicator Kd in Different Environments
| Indicator | Condition | Dissociation Constant (Kd) | Reference(s) |
| Indo-1 | In Vitro (aqueous buffer, 22°C, pH ~7.2) | 230 nM | [1] |
| In Situ (Rabbit Cardiac Myocyte Cytoplasm) | 844 nM | [2][3] | |
| In Situ (SNAP-3-Indo-1 in Muscle Cell Nucleus) | 228 nM | [4] | |
| Decreased pH (7.4 to 5.5) | Affinity for Ca2+ decreases | [8] | |
| Presence of Protein (Indo-1FF with Albumin) | Kd increased (doubled) | [5] | |
| Fura-2 | In Vitro (aqueous buffer, 22°C, pH ~7.2) | 145 nM | [1] |
| Increased Temperature (22°C to 37°C) | Kd decreases | [9] | |
| Decreased pH (7.4 to 6.4) | Kd increases | ||
| Fluo-4 | In Vitro (aqueous buffer, 22°C, pH ~7.2) | 345 nM |
Experimental Protocols
Accurate determination of an indicator's Kd under specific experimental conditions is crucial for quantitative calcium measurements. Below are detailed protocols for the in vitro determination of Indo-1's Kd and for loading the indicator into live cells.
In Vitro Determination of Indo-1 Dissociation Constant (Kd)
This protocol outlines the steps to determine the in vitro Kd of Indo-1 using a series of calcium buffers with known free calcium concentrations.
Materials:
-
Indo-1, potassium salt
-
Calcium Calibration Buffer Kit (e.g., from Molecular Probes/Thermo Fisher Scientific) containing:
-
Ca2+-free buffer (e.g., 10 mM K2EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Ca2+-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
-
Fluorometer capable of excitation at ~350 nm and emission detection at ~405 nm and ~485 nm.
-
Cuvettes
Procedure:
-
Prepare a stock solution of Indo-1: Dissolve the potassium salt of Indo-1 in Ca2+-free buffer to a concentration of ~1 mM.
-
Prepare a series of calcium calibration buffers: Mix the Ca2+-free and Ca2+-saturating buffers in precise ratios to create a series of solutions with known free Ca2+ concentrations, typically ranging from 0 to 39 µM. Commercial kits provide the necessary buffers and recipes for these mixtures.
-
Prepare Indo-1 solutions for measurement: Dilute the Indo-1 stock solution into each of the calcium calibration buffers to a final concentration of ~1 µM.
-
Measure fluorescence:
-
For each solution, excite the sample at ~350 nm.
-
Record the fluorescence emission intensity at two wavelengths: ~405 nm (calcium-bound) and ~485 nm (calcium-free).
-
-
Determine Rmin and Rmax:
-
Rmin is the fluorescence ratio (F405/F485) in the complete absence of calcium (using the Ca2+-free buffer).
-
Rmax is the fluorescence ratio (F405/F485) at saturating calcium concentrations (using the Ca2+-saturating buffer).
-
-
Calculate the fluorescence ratio (R) for each calcium concentration.
-
Calculate the Kd: The Kd can be determined by fitting the data to the following equation:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where Sf2 and Sb2 are the fluorescence intensities of the calcium-free and calcium-bound forms at the denominator wavelength (~485 nm). A simplified approach is to plot the fluorescence ratio (R) against the free Ca2+ concentration and fit the data to a sigmoidal binding curve. The Kd corresponds to the Ca2+ concentration at which the fluorescence response is half-maximal.
General Protocol for Loading Cells with Indo-1 AM
This protocol provides a general guideline for loading adherent or suspension cells with the acetoxymethyl (AM) ester form of Indo-1.
Materials:
-
Indo-1 AM
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid in dye solubilization)
-
Physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without serum.
Procedure:
-
Prepare a stock solution of Indo-1 AM: Dissolve Indo-1 AM in anhydrous DMSO to a concentration of 1-5 mM. If using Pluronic F-127, a 20% (w/v) stock solution in DMSO can be prepared and mixed with the Indo-1 AM stock solution.
-
Prepare the loading solution: Dilute the Indo-1 AM stock solution into the desired salt solution or serum-free medium to a final concentration of 1-10 µM. The optimal concentration will vary depending on the cell type.
-
Load the cells:
-
For adherent cells, replace the culture medium with the loading solution.
-
For suspension cells, pellet the cells and resuspend them in the loading solution.
-
-
Incubate the cells: Incubate the cells for 15-60 minutes at a controlled temperature (e.g., 37°C or room temperature). Incubation at lower temperatures may reduce compartmentalization of the dye into organelles[10].
-
Wash the cells: After incubation, wash the cells at least twice with fresh, warm salt solution or medium to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh medium to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active form of Indo-1 inside the cells.
-
The cells are now ready for fluorescence measurements.
Visualizing the Factors at Play
To better understand the interplay of various factors on the performance of calcium indicators, the following diagrams illustrate the key relationships and a typical experimental workflow.
References
- 1. elibrary.mediu.edu.my [elibrary.mediu.edu.my]
- 2. research.pasteur.fr [research.pasteur.fr]
- 3. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indo-1 derivatives for local calcium sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. The effects of pH and temperature on fluorescent calcium indicators as determined with Chelex-100 and EDTA buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Predictive modeling of concentration-dependent viscosity behavior of monoclonal antibody solutions using artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Indo 1 in different cell types (e.g., neurons vs. cardiac myocytes)
For researchers, scientists, and drug development professionals investigating intracellular calcium dynamics, the choice of fluorescent indicator is critical for obtaining accurate and reliable data. Indo-1, a ratiometric calcium indicator, has been a long-standing tool in the field. This guide provides an objective comparison of Indo-1's performance in two distinct and highly active cell types: neurons and cardiac myocytes. We will also compare its performance with other common calcium indicators and provide detailed experimental protocols and supporting data.
Indo-1: A Ratiometric Fluorescent Calcium Indicator
Indo-1 is a UV-excitable dye that exhibits a shift in its fluorescence emission spectrum upon binding to Ca²⁺.[1] In its Ca²⁺-free form, it emits maximally at approximately 475 nm, while in its Ca²⁺-bound state, the emission peak shifts to around 400 nm.[1] This ratiometric property is a significant advantage as it allows for the determination of intracellular calcium concentrations that is largely independent of dye concentration, cell thickness, and photobleaching, leading to more robust and reproducible results.[1]
Performance Comparison: Neurons vs. Cardiac Myocytes
The distinct physiological characteristics of neurons and cardiac myocytes influence the performance and suitability of calcium indicators. Neurons exhibit rapid, localized calcium transients, often confined to subcellular compartments like dendritic spines. In contrast, cardiac myocytes undergo large, global calcium transients that are tightly coupled to the cell's contraction-relaxation cycle.
| Property | Indo-1 in Neurons | Indo-1 in Cardiac Myocytes | Key Considerations |
| Primary Application | Monitoring synaptic activity, dendritic calcium signaling, and network activity. | Studying excitation-contraction coupling, calcium transient kinetics, and arrhythmogenic events. | The rapid and localized nature of neuronal signals demands high temporal and spatial resolution. The large, synchronous transients in cardiomyocytes require an indicator that can accurately report large changes in calcium without significant buffering. |
| Reported [Ca²⁺]i Values | Resting: ~50-100 nM; Stimulated: can reach several micromolars in microdomains. | Diastolic: ~100-200 nM; Systolic Peak: ~1-1.5 µM.[2] | Indo-1's dissociation constant (Kd) of ~230-250 nM makes it well-suited for measuring resting and moderately elevated calcium levels in both cell types. |
| Signal-to-Noise Ratio (SNR) | Generally good for somatic and dendritic measurements. May be limited for detecting small, rapid events in fine neuronal processes. | Typically high due to the large, global nature of the calcium transient. | The larger volume and synchronized calcium release in cardiomyocytes contribute to a more robust signal. |
| Potential Artifacts | Phototoxicity due to UV excitation can be a concern, especially with prolonged imaging. Compartmentalization of the AM ester form into organelles can occur. | Motion artifacts from myocyte contraction can interfere with fluorescence measurements. The buffering capacity of the dye can potentially alter the kinetics of the calcium transient. | Careful selection of imaging parameters and the use of contraction uncouplers (e.g., blebbistatin) in cardiomyocytes can mitigate these issues. |
Comparison with Alternative Calcium Indicators
While Indo-1 is a powerful tool, several other chemical dyes and genetically encoded calcium indicators (GECIs) offer distinct advantages for specific applications in neurons and cardiac myocytes.
| Indicator | Type | Advantages | Disadvantages | Best Suited For |
| Fura-2 | Ratiometric Chemical Dye | Dual-excitation ratiometric dye, good for microscopy.[3][4] High affinity (Kd ~145 nM) is excellent for resolving small changes from resting [Ca²⁺].[5] | Requires a fast-switching light source for ratiometric imaging. UV excitation can be phototoxic.[3] | Quantitative microscopy of calcium dynamics in both neurons and cardiomyocytes.[3][5][6] |
| Fluo-4 | Single-Wavelength Chemical Dye | High fluorescence enhancement upon Ca²⁺ binding, leading to a bright signal.[7] Visible light excitation reduces phototoxicity compared to UV. | Not ratiometric, making it susceptible to artifacts from uneven loading and photobleaching. Higher Kd (~345 nM) than Fura-2.[7] | High-speed imaging of rapid calcium transients in both cell types, especially with confocal or two-photon microscopy.[8][9] |
| Rhod-2 | Single-Wavelength Chemical Dye | Red-shifted spectra minimize autofluorescence and are suitable for multiplexing with other probes. Can be selectively loaded into mitochondria.[10][11] | Not ratiometric. Can buffer intracellular calcium. | Imaging mitochondrial calcium dynamics in cardiac myocytes[10][11] and for in vivo cardiac studies. |
| GCaMPs (e.g., GCaMP6) | Genetically Encoded | Cell-type specific expression is possible.[12] Excellent signal-to-noise ratio and can detect single action potentials in neurons.[13] No dye loading required. | Slower kinetics compared to chemical dyes. Can have buffering effects and potential for cytotoxicity with long-term expression.[14] | Long-term, cell-type specific imaging of neuronal activity in vivo[13][14] and for studying calcium signaling in transgenic cardiac models.[12][15] |
Experimental Protocols
Detailed Methodology for Indo-1 AM Loading in Cultured Neurons
This protocol is adapted from standard procedures for loading acetoxymethyl (AM) ester dyes into cultured neurons.
-
Prepare Loading Solution:
-
Prepare a 1 mM stock solution of Indo-1 AM in anhydrous dimethyl sulfoxide (DMSO).
-
For a final loading concentration of 2-5 µM, dilute the Indo-1 AM stock solution in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES.
-
To aid in dye solubilization and prevent precipitation, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the neurons grown on coverslips.
-
Gently wash the cells once with the physiological saline solution.
-
Add the Indo-1 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, wash the cells twice with the physiological saline solution to remove excess extracellular dye.
-
Incubate the cells in fresh physiological saline for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Indo-1 AM by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells at approximately 350 nm and collect the emitted fluorescence simultaneously at ~405 nm (Ca²⁺-bound) and ~485 nm (Ca²⁺-free).
-
Calculate the ratio of the fluorescence intensities (405 nm / 485 nm) to determine the relative intracellular calcium concentration.
-
Detailed Methodology for Indo-1 AM Loading in Isolated Adult Cardiac Myocytes
This protocol is adapted from standard procedures for loading AM ester dyes into freshly isolated cardiomyocytes.
-
Prepare Loading Solution:
-
Prepare a 1 mM stock solution of Indo-1 AM in anhydrous DMSO.
-
Dilute the stock solution in a calcium-free Tyrode's solution to a final concentration of 1-2 µM. The absence of extracellular calcium during loading can improve dye uptake and cell viability.
-
The addition of Pluronic F-127 is generally not necessary for suspended cardiomyocytes.
-
-
Cell Loading:
-
Resuspend the isolated cardiomyocytes in the Indo-1 AM loading solution.
-
Incubate the cell suspension for 15-20 minutes at room temperature in the dark.
-
-
De-esterification and Calcium Re-introduction:
-
After incubation, pellet the cells by gentle centrifugation (e.g., 500 rpm for 1-2 minutes).
-
Remove the supernatant and resuspend the cells in a Tyrode's solution containing a low concentration of calcium (e.g., 0.2 mM).
-
Gradually increase the extracellular calcium concentration back to the desired experimental level (e.g., 1.8 mM) in a stepwise manner to prevent calcium overload and hypercontracture.
-
Allow for at least 20-30 minutes for complete de-esterification at room temperature.
-
-
Imaging:
-
Transfer the loaded cardiomyocytes to a perfusion chamber on an inverted microscope.
-
Excite the cells at ~350 nm and collect the emitted fluorescence at ~405 nm and ~485 nm.
-
Calculate the fluorescence ratio to monitor calcium transients.
-
Visualizations
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Novel technique to load indo-1 free acid into single adult cardiac myocytes to assess cytosolic Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneous and experimentally evoked [Ca2+]i-transients in cardiac myocytes measured by means of a fast Fura-2 technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Frontiers | Visualization of Dynamic Mitochondrial Calcium Fluxes in Isolated Cardiomyocytes [frontiersin.org]
- 11. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 15. Imaging cellular signals in the heart in vivo: Cardiac expression of the high-signal Ca2+ indicator GCaMP2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Quantitative Rapid Test Kits for Salt Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate and efficient analysis of salt content is crucial. While traditional laboratory methods offer high precision, the demand for rapid, on-site testing has led to the development of various quantitative rapid test kits and portable analyzers. This guide provides an objective comparison of these rapid methods against established laboratory techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your analytical needs.
Data Presentation: Comparison of Salt Analysis Methods
The following tables summarize the key performance characteristics of common quantitative rapid test kits and alternative laboratory methods for salt analysis.
Table 1: Performance Comparison of Salt Analysis Methods
| Method | Principle | Analysis Time | Typical Accuracy | Precision (RSD) | Cost per Sample | Portability |
| Rapid Test Kits | ||||||
| Handheld Conductivity Meter | Electrical Conductivity | < 1 minute[1] | ±0.05% to ±0.4%[2][3] | < 5%[2] | Low | Excellent |
| Ion-Selective Electrode (ISE) Meter | Potentiometry | 1-5 minutes | Correlation of 0.99 with AAS[4] | < 6% (can be higher at low concentrations)[5] | Low to Medium | Excellent |
| Portable NMR Analyzer | Nuclear Magnetic Resonance | < 1 minute[6] | High (PPM level)[1] | High | High | Good |
| Alternative Laboratory Methods | ||||||
| Mohr's Titration | Argentometric Titration | 5-10 minutes[1] | High | ~5%[7] | Low | Poor |
| Volhard's Titration | Argentometric Titration | 10-15 minutes | High | High | Low | Poor |
| ICP-OES | Atomic Emission Spectrometry | Hours (including sample prep) | Very High (ppb-ppm) | < 10%[8] | High | Poor |
Table 2: Applicability and Limitations
| Method | Advantages | Disadvantages | Common Applications |
| Rapid Test Kits | |||
| Handheld Conductivity Meter | Fast, easy to use, low cost.[1] | Indirect measurement, can be affected by other ions.[1] | Quality control in food production (soups, sauces), checking brine concentrations.[9][10][11] |
| Ion-Selective Electrode (ISE) Meter | Direct sodium measurement, good correlation with reference methods.[4][6] | Performance can be affected by fatty foods and very low concentrations.[4][5] | Analysis of various food products, including cheese, butter, and processed foods.[12][13] |
| Portable NMR Analyzer | Direct and highly accurate sodium measurement, no sample preparation for liquids.[1][6] | High initial instrument cost. | Rapid quality control in food manufacturing for a wide range of products.[14] |
| Alternative Laboratory Methods | |||
| Mohr's Titration | Established, accurate, and low-cost method. | Requires skilled personnel, use of hazardous chemicals (potassium chromate).[15] | Standard method for salt determination in various food matrices.[16] |
| Volhard's Titration | Accurate for a variety of samples, can be used in acidic solutions. | More time-consuming than Mohr's method, involves a back-titration. | Analysis of salt in processed meats and other food products.[17] |
| ICP-OES | Highly sensitive and accurate for elemental analysis, can measure multiple elements simultaneously. | Expensive equipment, requires extensive sample preparation and highly trained operators.[18] | Reference method for sodium analysis, nutritional labeling, and regulatory compliance.[8] |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below. These protocols are essential for assessing the performance of a new rapid test kit or comparing it against a reference method.
Validation of a Rapid Salt Analyzer against a Reference Method (Titration)
This protocol outlines the steps to validate a handheld salt meter (e.g., conductivity or ISE-based) against the Mohr's titration method.
Objective: To determine the accuracy and precision of a rapid salt analyzer in comparison to a standard laboratory method.
Materials:
-
Rapid salt analyzer (e.g., Atago PAL-SALT, Horiba LAQUAtwin Salt Meter)
-
Burette (50 mL)
-
Pipettes (10 mL, 25 mL)
-
Volumetric flasks (100 mL, 250 mL)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance
-
Silver nitrate (AgNO₃) solution (0.1 N, standardized)
-
Potassium chromate (K₂CrO₄) indicator solution (5%)
-
Deionized water
-
Food samples with varying salt content
Procedure:
-
Sample Preparation:
-
For liquid samples (e.g., brine, soup), use directly or dilute as necessary to fall within the measurement range of both instruments.
-
For solid or semi-solid samples (e.g., cheese, meat), accurately weigh a representative portion, homogenize with a known volume of deionized water, and filter to obtain a clear extract.[19]
-
-
Analysis with Rapid Salt Analyzer:
-
Calibrate the rapid salt analyzer according to the manufacturer's instructions. This may involve a zero-setting with deionized water or calibration with a standard sodium chloride solution.[20][21]
-
Apply the prepared sample solution to the sensor of the device.
-
Record the salt concentration reading.
-
Perform at least three replicate measurements for each sample.
-
-
Analysis by Mohr's Titration:
-
Pipette a known volume (e.g., 25 mL) of the prepared sample solution into an Erlenmeyer flask.
-
Add 1-2 mL of 5% potassium chromate indicator. The solution should turn yellow.[7]
-
Titrate with standardized 0.1 N silver nitrate solution while continuously swirling the flask.
-
The endpoint is reached when the color changes from yellow to a faint, permanent reddish-brown.[7]
-
Record the volume of silver nitrate solution used.
-
Perform a blank titration using deionized water and the indicator.
-
Calculate the salt concentration using the appropriate formula.
-
Perform at least three replicate titrations for each sample.
-
-
Data Analysis:
-
Calculate the mean and relative standard deviation (RSD) for the replicate measurements from both methods.
-
Compare the mean salt concentration values obtained from the rapid analyzer and Mohr's titration.
-
Assess the correlation and agreement between the two methods using statistical analysis (e.g., regression analysis, Bland-Altman plot).
-
Detailed Protocol for Mohr's Method for Salt Determination
This protocol provides a step-by-step guide for determining the chloride content in a food sample, which is then used to calculate the salt (NaCl) content.
Principle: Chloride ions in the sample are titrated with a standard solution of silver nitrate. A soluble chromate salt, such as potassium chromate, is used as an indicator. After all the chloride has precipitated as white silver chloride (AgCl), the first excess of silver ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), indicating the endpoint.[22]
Reagents:
-
Standard Silver Nitrate (AgNO₃) Solution (0.1 M)
-
Potassium Chromate (K₂CrO₄) Indicator Solution (5% w/v)
-
Deionized Water
Procedure:
-
Sample Preparation:
-
Accurately weigh about 5 g of the homogenized food sample into a 250 mL beaker.
-
Add approximately 100 mL of hot deionized water and stir to dissolve the salt.
-
Allow the mixture to cool and then transfer it quantitatively to a 250 mL volumetric flask.
-
Make up to the mark with deionized water and mix well.
-
Filter the solution to obtain a clear extract.
-
-
Titration:
-
Pipette 25 mL of the clear filtrate into a 250 mL Erlenmeyer flask.
-
Add 1 mL of the 5% potassium chromate indicator solution.
-
Titrate with the 0.1 M silver nitrate solution from a burette, swirling the flask constantly.
-
Continue the titration until the first permanent appearance of a faint reddish-brown color.
-
Record the volume of AgNO₃ solution used (V_sample).
-
-
Blank Titration:
-
Pipette 25 mL of deionized water into a clean Erlenmeyer flask.
-
Add 1 mL of the potassium chromate indicator.
-
Titrate with the 0.1 M AgNO₃ solution to the same endpoint color change.
-
Record the volume of AgNO₃ solution used (V_blank).
-
-
Calculation:
-
The percentage of sodium chloride in the sample can be calculated using the following formula: % NaCl = [(V_sample - V_blank) × M_AgNO₃ × 58.44 × Dilution Factor] / (Weight of sample) × 100 Where:
-
V_sample = Volume of AgNO₃ for the sample (L)
-
V_blank = Volume of AgNO₃ for the blank (L)
-
M_AgNO₃ = Molarity of AgNO₃ solution (mol/L)
-
58.44 = Molar mass of NaCl ( g/mol )
-
Dilution Factor = (Total volume of extract) / (Volume of extract titrated)
-
-
Protocol for Sodium Analysis by Ion-Selective Electrode (ISE)
This protocol describes the determination of sodium content in food samples using a sodium ion-selective electrode.
Principle: A sodium ISE develops a potential that is proportional to the concentration of sodium ions in the sample solution. This potential is measured against a stable reference electrode, and the sodium concentration is determined by comparing the reading to a calibration curve or by using the standard addition method.[23]
Equipment and Reagents:
-
Ion Meter with a millivolt scale
-
Sodium Ion-Selective Electrode
-
Reference Electrode
-
Magnetic Stirrer and Stir Bar
-
Sodium Stock Standard Solution (e.g., 1000 ppm)
-
Ionic Strength Adjustor (ISA) solution
-
Deionized Water
Procedure:
-
Sample Preparation:
-
Prepare a liquid extract of the food sample as described in the Mohr's method protocol.
-
For some liquid samples, direct measurement may be possible after dilution.[19]
-
-
Calibration (Direct Measurement Method):
-
Prepare a series of sodium standard solutions of known concentrations by diluting the stock standard.
-
For each standard, pipette a fixed volume into a beaker, add the specified amount of ISA, and add deionized water to a final volume.
-
Immerse the electrodes in the standard solution while stirring and record the stable millivolt reading.
-
Plot the millivolt readings against the logarithm of the sodium concentrations to create a calibration curve.
-
-
Measurement:
-
Pipette a known volume of the sample extract into a beaker.
-
Add the same amount of ISA as used for the standards and dilute to the same final volume.
-
Immerse the electrodes in the sample solution while stirring and record the stable millivolt reading.
-
Determine the sodium concentration in the sample by comparing its millivolt reading to the calibration curve.
-
-
Standard Addition Method (for complex matrices):
-
Pipette a known volume of the sample extract into a beaker and add ISA.
-
Immerse the electrodes and record the initial millivolt reading.
-
Add a small, known volume of a concentrated sodium standard solution to the sample.
-
Stir and record the new stable millivolt reading.
-
The instrument's software can typically calculate the initial sodium concentration based on the change in potential.
-
Mandatory Visualizations
Experimental Workflow for Method Validation
Caption: Workflow for validating a quantitative rapid test kit for salt analysis.
Logical Relationship of Salt Analysis Methods
Caption: Classification of common methods for quantitative salt analysis.
References
- 1. scientificgear.com [scientificgear.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. mdpi.com [mdpi.com]
- 4. moh.gov.my [moh.gov.my]
- 5. inahta.org [inahta.org]
- 6. m.youtube.com [m.youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. atago-hk.com [atago-hk.com]
- 10. freshbydesign.com.au [freshbydesign.com.au]
- 11. Digital Salt Meter PAL-SALT | Professional Accuracy & Portable [emi-lda.com]
- 12. A Comparison of Available Methods for Determining Salt Levels in Cheese | Semantic Scholar [semanticscholar.org]
- 13. Determination of sodium in salted foods using an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digicomst.ie [digicomst.ie]
- 15. Salt Meter Data Book Relation to Mohr’s Method | ATAGO CO.,LTD. [atago.net]
- 16. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 17. Comparison of ion-selective electrode and inductively coupled plasma-mass spectrometry to determine iodine in milk-based nutritional products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. horiba.com [horiba.com]
- 20. impex.no [impex.no]
- 21. instrumentchoice.com.au [instrumentchoice.com.au]
- 22. Comparative Validation of Five Quantitative Rapid Test Kits for the Analysis of Salt Iodine Content: Laboratory Performance, User- and Field-Friendliness - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mt.com [mt.com]
A Comparative Guide to In Vitro vs. In Situ Calibration of Indo-1 Fluorescence Ratio
For researchers, scientists, and drug development professionals relying on the ratiometric calcium indicator Indo-1, accurate calibration is paramount for obtaining reliable quantitative measurements of intracellular calcium concentrations. The choice between in vitro and in situ calibration methods can significantly impact the experimental results. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Understanding the Calibration Landscape
Indo-1 is a dual-emission fluorescent dye that shifts its fluorescence emission maximum from approximately 475 nm in its calcium-free form to around 400 nm when bound to calcium, upon excitation at roughly 350 nm.[1] The ratio of the fluorescence intensities at these two wavelengths is used to determine the intracellular calcium concentration ([Ca²⁺]i). However, to convert this fluorescence ratio into an absolute calcium concentration, a calibration must be performed to determine key parameters: the dissociation constant (Kd) of the indicator for Ca²⁺, the fluorescence ratio in the absence of Ca²⁺ (Rmin), and the fluorescence ratio at saturating Ca²⁺ concentrations (Rmax).
In vitro calibration involves determining these parameters in a cell-free system using solutions with known calcium concentrations. This method offers a controlled environment but may not accurately reflect the complex intracellular milieu.
In situ calibration , on the other hand, is performed within the cells of interest after they have been loaded with Indo-1. This approach aims to account for the influence of the cellular environment on the dye's properties.
Comparative Analysis of Calibration Parameters
The intracellular environment, with its unique viscosity, protein concentrations, and ionic strength, can significantly alter the spectral properties of Indo-1 compared to a simple aqueous solution. This is most evident in the difference in the dissociation constant (Kd) observed between the two methods.
| Parameter | In Vitro Calibration | In Situ Calibration | Key Considerations |
| Dissociation Constant (Kd) | Typically lower (e.g., ~230 nM)[2] | Typically higher (e.g., ~844 nM in rabbit cardiac myocytes)[2][3] | The intracellular environment can decrease the affinity of Indo-1 for Ca²⁺. Using an in vitro Kd for in situ measurements can lead to an underestimation of [Ca²⁺]i. |
| Rmin (Ratio at zero Ca²⁺) | Determined in a Ca²⁺-free buffer. | Determined in cells treated with a Ca²⁺ chelator (e.g., EGTA) and a Ca²⁺ ionophore. | Intracellular components might contribute to background fluorescence, potentially affecting the Rmin value. |
| Rmax (Ratio at saturating Ca²⁺) | Determined in a buffer with a saturating Ca²⁺ concentration. | Determined in cells treated with a Ca²⁺ ionophore in the presence of high extracellular Ca²⁺. | Incomplete saturation of the dye within the cell can lead to an underestimation of Rmax. |
| Environment | Controlled, artificial buffer system. | Reflects the actual intracellular environment of the experiment. | Factors like protein binding and viscosity in the cytoplasm can influence the dye's fluorescence properties. |
| Complexity | Relatively straightforward and requires standard lab equipment. | More complex, involving cell handling, dye loading, and pharmacological manipulations. | Requires careful optimization for each cell type. |
Experimental Protocols
Below are detailed methodologies for performing both in vitro and in situ calibration of the Indo-1 fluorescence ratio.
In Vitro Calibration Protocol
This protocol utilizes a set of calibration buffers with defined free calcium concentrations.
Materials:
-
Indo-1 (salt form)
-
Calcium-free buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA in calcium-free buffer)
-
Fluorometer or fluorescence microscope capable of ratiometric measurements (Excitation: ~350 nm, Emission: ~405 nm and ~485 nm)
-
Cuvettes or appropriate imaging chambers
Procedure:
-
Prepare a series of calibration standards with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different proportions. Commercially available calcium calibration kits can simplify this process.[4]
-
Add a stock solution of Indo-1 to each calibration standard to a final concentration of approximately 1-10 µM.[4]
-
Incubate the solutions for a sufficient time to allow for equilibration.
-
Measure the fluorescence intensity at the two emission wavelengths (~405 nm and ~485 nm) for each calibration standard using a fluorometer or microscope.
-
Calculate the fluorescence ratio (F405/F485) for each standard.
-
Determine Rmin from the ratio of the calcium-free standard and Rmax from the ratio of the calcium-saturating standard.
-
Plot the fluorescence ratio against the known free Ca²⁺ concentration and fit the data to the Grynkiewicz equation to determine the Kd: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2/Sb2) (where Sf2/Sb2 is the ratio of fluorescence intensities at the second wavelength for the free and bound forms of the dye).
In Situ Calibration Protocol
This protocol is performed on cells loaded with the cell-permeant AM ester form of Indo-1.
Materials:
-
Cells of interest
-
Indo-1 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution) with and without Ca²⁺
-
Calcium ionophore (e.g., Ionomycin)
-
Calcium chelator (e.g., EGTA)
-
Flow cytometer or fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Loading:
-
Incubate the cells with 1-5 µM Indo-1 AM in a physiological salt solution for 15-60 minutes at room temperature or 37°C.[5] The optimal loading conditions should be determined empirically for each cell type.
-
Wash the cells to remove extracellular dye and allow for complete de-esterification of the Indo-1 AM by intracellular esterases (typically 30 minutes).
-
-
Determination of Rmax:
-
Resuspend the Indo-1 loaded cells in a Ca²⁺-containing physiological salt solution.
-
Add a calcium ionophore (e.g., 5-10 µM Ionomycin) to permeabilize the cell membrane to Ca²⁺, allowing the intracellular Indo-1 to become saturated with calcium from the external medium.[5]
-
Record the fluorescence ratio at steady-state to determine Rmax.
-
-
Determination of Rmin:
-
To the same cell suspension, add a calcium chelator (e.g., 5-10 mM EGTA) to chelate the extracellular and subsequently the intracellular Ca²⁺.[6] The ionophore will facilitate the equilibration of intracellular Ca²⁺ with the now Ca²⁺-depleted extracellular medium.
-
Record the fluorescence ratio at its new steady-state minimum to determine Rmin.
-
-
Calculation of [Ca²⁺]i:
-
Use the experimentally determined Rmin and Rmax, along with an appropriate Kd value (ideally determined from in situ experiments or literature values for similar cell types), in the Grynkiewicz equation to calculate the [Ca²⁺]i from the measured fluorescence ratios in your experimental samples.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both in vitro and in situ calibration.
References
- 1. Indo-1 Calcium Indicator | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Comparison of in vitro and in situ Kd values for various Ca2+ indicators—Table 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Calibration of indo-1 and resting intracellular [Ca]i in intact rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. med.nyu.edu [med.nyu.edu]
- 6. research.pasteur.fr [research.pasteur.fr]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Indo-1 Pentapotassium Salt
Researchers and scientists handling Indo-1 pentapotassium salt must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this fluorescent calcium indicator, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of Indo-1 pentapotassium salt, especially in its solid form, should occur within a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
In the event of a spill, the area should be secured, and the spilled material should be carefully absorbed with an inert material such as vermiculite or sand. The absorbed waste must then be collected into a designated, clearly labeled waste container for proper disposal.
Step-by-Step Disposal Protocol
The proper disposal of waste containing Indo-1 pentapotassium salt requires a systematic approach to manage both solid and aqueous waste streams effectively and safely.
1. Waste Segregation and Collection:
-
All waste materials contaminated with Indo-1 pentapotassium salt, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected separately from general laboratory waste.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste: Indo-1 Pentapotassium Salt" and include any other information required by your institution's Environmental Health and Safety (EHS) office.
2. Consultation with Institutional EHS:
-
It is imperative to contact your institution's EHS office for specific guidance on the disposal of Indo-1 pentapotassium salt waste.
-
Provide the EHS office with comprehensive information about the waste, including its composition (e.g., presence of buffers, solvents, or biological materials) and estimated volume.
3. Following Prescribed Disposal Procedures:
-
The EHS office will provide explicit instructions for the final disposal of the collected waste. This typically involves one of the following pathways:
-
Direct Disposal as Hazardous Waste: This is the most common and recommended method. The sealed and labeled waste container will be collected by a certified hazardous waste handler for incineration or other approved disposal methods.
-
Chemical Inactivation: In some instances, the EHS office may approve a chemical inactivation protocol to degrade the Indo-1 pentapotassium salt before disposal. This procedure must be officially sanctioned by the EHS office and should only be performed by trained personnel.
-
Under no circumstances should Indo-1 pentapotassium salt waste be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[1]
Quantitative Data on Disposal Parameters
While specific quantitative limits for the disposal of Indo-1 pentapotassium salt are not broadly established and are subject to local regulations, the following table summarizes key qualitative disposal parameters.
| Parameter | Guideline | Source |
| Waste Stream | Segregate solid and liquid waste contaminated with Indo-1 pentapotassium salt. | General Laboratory Best Practices |
| Container | Use dedicated, leak-proof, and clearly labeled hazardous waste containers. | Institutional EHS Guidelines |
| Disposal Pathway | Consult and follow the procedures provided by your institutional EHS office. | [1][2] |
| Environmental Release | Do not allow the product to reach groundwater, water courses, or sewage systems.[1] | [1] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling chemical waste in a laboratory setting. Specific experimental protocols involving Indo-1 pentapotassium salt will vary based on the research application. However, any such protocol must conclude with the proper segregation and disposal of all generated waste as described.
Indo-1 Pentapotassium Salt Disposal Workflow
The following diagram illustrates the decision-making process for the safe and compliant disposal of waste containing Indo-1 pentapotassium salt.
Caption: Workflow for the safe disposal of Indo-1 pentapotassium salt waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Indo 1 Pentapotassium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Indo 1 pentapotassium salt, a fluorescent calcium indicator. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experimental results.
Essential Safety Information
This compound is a chemical used in laboratory research to measure intracellular calcium concentration.[1][2] While the hazards of this material have not been fully investigated, it is crucial to handle it with caution to avoid potential health effects.[1] The salt is a solid, off-white powder that is soluble in water.[3][4]
Storage and Stability:
Proper storage is critical to maintain the chemical's integrity. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.[1][3] Recommended long-term storage is at -20°C, where it is stable for at least two years.[2][3][4] For short-term storage, +4°C is acceptable.[3] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
| Parameter | Guideline | Source |
| Long-Term Storage | -20°C | [2][3][4] |
| Short-Term Storage | +4°C | [3] |
| Stock Solution (-80°C) | Up to 6 months | [2] |
| Stock Solution (-20°C) | Up to 1 month | [2] |
| Conditions | Tightly sealed, protected from light and moisture | [1][3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound at all stages.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Use in a well-ventilated area or a chemical fume hood. A dust mask can be used to prevent inhalation of fine particles. |
| Preparing Solutions | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Handling Solutions | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handled in a well-ventilated area. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required. |
Operational Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling of this compound, from preparation to use in experiments.
1. Preparation and Weighing:
-
Before handling, ensure you have read the Safety Data Sheet (SDS).
-
Work within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.
-
Wear all required PPE as detailed in the table above.
-
Use a clean spatula and an analytical balance to carefully weigh the desired amount of the powdered salt. Avoid generating dust.
2. Solution Preparation:
-
Slowly add the weighed powder to the appropriate volume of distilled or deionized water while stirring to ensure it is fully dissolved.
-
If preparing a stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless it is known to be compatible.
-
Solid and liquid waste should be kept in separate, appropriately labeled containers.[5]
2. Institutional Consultation:
-
Contact your institution's Environmental Health and Safety (EHS) department to inform them about the type of waste. They will provide specific instructions for disposal in accordance with local, state, and national regulations.[5]
3. Disposal Pathway:
-
Direct Disposal as Hazardous Waste: This is the most common and recommended method. The EHS department will arrange for the collection of the labeled waste container by a certified hazardous waste handler.[5]
-
Chemical Inactivation: In some cases, your EHS office may have an approved protocol for the chemical degradation of the dye before disposal. Do not attempt any chemical inactivation without explicit approval and a validated protocol from your EHS department.
Logical Relationship for Waste Disposal
Caption: Decision-making process for the disposal of Indo 1 waste.
By adhering to these detailed safety and handling protocols, you can minimize risks and ensure the safe and effective use of this compound in your research endeavors. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
